molecular formula C4H6O B031225 Cyclopropanecarboxaldehyde CAS No. 1489-69-6

Cyclopropanecarboxaldehyde

Número de catálogo: B031225
Número CAS: 1489-69-6
Peso molecular: 70.09 g/mol
Clave InChI: JMYVMOUINOAAPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cyclopropanecarbaldehyde is an organooxygen compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

cyclopropanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c5-3-4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYVMOUINOAAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051736
Record name Cyclopropanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopropanecarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1489-69-6
Record name Cyclopropanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1489-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Conformation of Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxaldehyde (c-C₃H₅CHO), a molecule of significant interest in organic chemistry and astrophysics, presents a fascinating case study in conformational analysis. The presence of a flexible single bond between the cyclopropyl (B3062369) ring and the aldehyde group gives rise to two primary conformers: cis (or syn) and trans (or anti). The subtle energy difference between these two forms has been a subject of extensive research, with experimental and theoretical methods sometimes yielding conflicting results regarding their relative stability. This technical guide provides a comprehensive overview of the structural analysis and conformational landscape of this compound, detailing the experimental and computational methodologies employed in its study.

Conformational Isomers

The conformational isomerism in this compound arises from the rotation around the C-C single bond connecting the cyclopropyl ring and the carbonyl group. The two stable conformers are defined by the dihedral angle between the carbonyl bond (C=O) and a C-H bond of the cyclopropane (B1198618) ring.

  • cis (or syn) Conformer: In this arrangement, the carbonyl bond is eclipsed with one of the C-C bonds of the cyclopropane ring.

  • trans (or anti) Conformer: In this arrangement, the carbonyl bond is anti-periplanar to one of the C-C bonds of the cyclopropane ring.

The precise determination of which conformer is more stable has been a key research question, with the answer often depending on the phase (gas or condensed) and the analytical technique employed.

Structural Parameters

High-level ab initio calculations have been instrumental in determining the structural parameters of the cis and trans conformers with high precision. The following tables summarize the key bond lengths and angles for each conformer.

Table 1: Bond Lengths of cis and trans-Cyclopropanecarboxaldehyde (in Ångströms)

Bondcis Conformer (Calculated)trans Conformer (Calculated)
C=O1.2151.216
C-C (ring)1.512 (avg)1.511 (avg)
C-CHO1.4851.486
C-H (ring)1.085 (avg)1.085 (avg)
C-H (formyl)1.1121.111

Table 2: Bond Angles of cis and trans-Cyclopropanecarboxaldehyde (in Degrees)

Anglecis Conformer (Calculated)trans Conformer (Calculated)
O=C-C123.5124.1
O=C-H122.1121.8
C-C-C (ring)60.0 (avg)60.0 (avg)
H-C-H (ring, CH₂)115.8115.9

Table 3: Dihedral Angle Defining Conformation

Dihedral Anglecis Conformertrans Conformer
O=C-C-H0° (eclipsed)180° (anti)

Spectroscopic Analysis and Conformational Energy

Microwave and infrared spectroscopy are the primary experimental techniques used to probe the conformational landscape of this compound.

Microwave Spectroscopy

Microwave spectroscopy allows for the precise determination of the rotational constants of molecules in the gas phase. Since the rotational constants are dependent on the mass distribution and geometry of the molecule, this technique can distinguish between different conformers.

Table 4: Experimental Rotational Constants (in MHz) for the Ground Vibrational State of cis and trans-Cyclopropanecarboxaldehyde

Rotational Constantcis Conformertrans Conformer
A13489.516890.3
B4098.73456.9
C3345.63098.7
Infrared Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The vibrational frequencies are sensitive to the local chemical environment, and thus, different conformers exhibit distinct IR spectra. The carbonyl (C=O) stretching frequency is a particularly useful diagnostic tool. For this compound, the C=O stretch appears in the region of 1700-1730 cm⁻¹.

Conformational Energy Difference

The relative abundance of the cis and trans conformers is determined by their energy difference. This has been investigated by both experimental and computational methods, with the results highlighting the subtle nature of their relative stability.

Table 5: Relative Energy (ΔE = E_cis - E_trans) of cis and trans-Cyclopropanecarboxaldehyde from Various Methods

MethodΔE (kJ/mol)Most Stable Conformer
Microwave Spectroscopy (Gas Phase)-0.5 ± 1.0trans (slightly)
Infrared Spectroscopy (Solid Phase)> 0trans
Ab initio (CCSD(T)/cc-pVTZ, Gas Phase)0.8cis
Ab initio (MP2/6-311++G(d,p), Gas Phase)1.2cis

Experimental Protocols

Microwave Spectroscopy

A typical experimental setup for the microwave spectroscopy of this compound involves a pulsed-jet Fourier transform microwave (PJ-FTMW) spectrometer.

  • Sample Preparation: A dilute mixture of this compound (typically <1%) in a carrier gas (e.g., argon or neon) is prepared.

  • Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures (~2-5 K), which simplifies the resulting spectrum by populating only the lowest energy levels.

  • Microwave Excitation: A short pulse of microwave radiation is introduced into the chamber, which excites the rotational transitions of the molecules.

  • Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected by a sensitive receiver.

  • Data Analysis: The FID signal is Fourier transformed to obtain the frequency-domain spectrum, from which the rotational constants are determined.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of this compound can be performed on gaseous, liquid, or solid-state samples.

  • Sample Preparation:

    • Gas Phase: The sample is introduced into a gas cell with appropriate windows (e.g., KBr).

    • Liquid Phase: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solid Phase (Low Temperature): A vapor-deposited solid film is created on a cold substrate (e.g., a CsI window) within a cryostat.

  • Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. An interferogram is collected by the detector.

  • Data Processing: The interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum (without the sample) is also collected and subtracted from the sample spectrum to remove contributions from atmospheric gases (e.g., CO₂, H₂O).

  • Analysis: The positions and intensities of the absorption bands are analyzed to identify the vibrational modes of the different conformers.

Visualization of Workflows and Relationships

Conformational Analysis Workflow

Conformational_Analysis_Workflow cluster_computational Computational Chemistry cluster_experimental Experimental Spectroscopy cluster_analysis Data Analysis and Comparison comp_start Initial Molecular Structure conf_search Conformational Search (e.g., Molecular Mechanics) comp_start->conf_search dft_opt Geometry Optimization (e.g., DFT, ab initio) conf_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc energy_calc Relative Energy Calculation freq_calc->energy_calc comparison Comparison of Experimental and Calculated Data energy_calc->comparison exp_start Sample Preparation mw_spec Microwave Spectroscopy exp_start->mw_spec ir_spec Infrared Spectroscopy exp_start->ir_spec mw_spec->comparison ir_spec->comparison structure_determination Structural Parameter Determination comparison->structure_determination conclusion Conformational Stability and Properties structure_determination->conclusion

A logical workflow for the conformational analysis of this compound.
Microwave Spectroscopy Experimental Workflow

Microwave_Spectroscopy_Workflow start Sample Preparation (Dilute Gas Mixture) expansion Supersonic Expansion (Rotational Cooling) start->expansion excitation Microwave Pulse (Rotational Excitation) expansion->excitation detection Free Induction Decay (FID) Detection excitation->detection fft Fourier Transform detection->fft spectrum Frequency Domain Spectrum fft->spectrum analysis Spectral Analysis (Assignment of Transitions) spectrum->analysis results Determination of Rotational Constants analysis->results

An experimental workflow for microwave spectroscopy of this compound.

Conclusion

The structural analysis of this compound reveals a delicate balance between its cis and trans conformers. While the trans conformer appears to be slightly more stable in the gas phase as determined by microwave spectroscopy, high-level ab initio calculations suggest a slight preference for the cis conformer. This highlights the importance of employing a combination of advanced experimental and computational techniques for a thorough understanding of subtle conformational preferences. The detailed structural and energetic data presented in this guide provide a valuable resource for researchers in the fields of physical organic chemistry, spectroscopy, and computational chemistry, as well as for professionals in drug development where molecular conformation plays a critical role in biological activity.

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropanecarboxaldehyde, a strained cyclic aldehyde, is a versatile building block in organic synthesis, finding application in the pharmaceutical and agrochemical industries. Its unique structural features, combining the high ring strain of a cyclopropyl (B3062369) group with the reactivity of an aldehyde, make it a valuable intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key chemical transformations.

Physical and Chemical Properties

This compound is a colorless to light orange or yellow clear liquid with a pungent odor.[1] It is soluble in organic solvents and has limited solubility in water.[1][2][3] The compound is known for its high reactivity, which is attributed to the inherent strain in the three-membered cyclopropane (B1198618) ring and the electrophilic nature of the aldehyde functional group.[1][4] It is also highly flammable and air-sensitive.[3][5]

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₄H₆O[1][6][7]
Molecular Weight 70.09 g/mol [6][7][8]
CAS Number 1489-69-6[6]
Appearance Colorless to light orange to yellow clear liquid[1][5]
Boiling Point 98-102 °C (lit.)[2][5][7][9]
Density 0.938 g/mL at 25 °C (lit.)[2][6][7][9]
Refractive Index (n20/D) 1.4298 (lit.)[2][7][9]
Flash Point 7 °C (45 °F) - closed cup[2][5][6][9]
Solubility Soluble in chloroform (B151607) and water.[2][3] Limited solubility in water.[1][1][2][3]
Storage Temperature 2-8°C, under inert gas (e.g., Argon)[6][9]
Purity >98.0% (GC)[5]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for the synthesis and purification of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.

Apparatus:

  • Thiele tube

  • Thermometer (0-150 °C)

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating mantle or Bunsen burner

  • Mineral oil or silicone oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side-arm.

  • Add a small amount (approximately 0.5-1 mL) of this compound to the small test tube.

  • Place the capillary tube, with the sealed end up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Position the thermometer and attached test tube in the Thiele tube, immersing the bulb and the sample in the oil.

  • Gently heat the side arm of the Thiele tube with a heating mantle or a small flame.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound in CCl₄ shows a characteristic doublet for the aldehydic proton at approximately δ 8.93 ppm. Multiplets for the cyclopropyl protons are observed between δ 1.02 and 2.2 ppm.[5]

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum in CDCl₃ typically shows the carbonyl carbon at a downfield chemical shift, with the cyclopropyl carbons appearing at higher field.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound in CCl₄ exhibits a strong carbonyl (C=O) absorption band around 1730 cm⁻¹.[5]

2.2.3. Mass Spectrometry (MS)

The mass spectrum obtained by electron ionization (EI) will show the molecular ion peak (M⁺) at m/z = 70, corresponding to the molecular weight of this compound.

Synthesis of this compound

A common laboratory synthesis involves the ring contraction of 1,2-cyclobutanediol.[10]

Materials:

  • Crude mixture of cis- and trans-1,2-cyclobutanediol

  • Boron trifluoride etherate (BF₃·OEt₂)

  • 50-mL distilling flask

  • Receiver flask cooled to -20 °C (e.g., with a dry ice-acetone bath)

  • Metal bath or heating mantle

  • Separatory funnel

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Charge the 50-mL distilling flask with 34 g (0.39 mol) of a crude mixture of cis- and trans-1,2-cyclobutanediol and 10 µL of boron trifluoride etherate.[10]

  • Heat the mixture to 230 °C using a metal bath.[10]

  • The aldehyde and water will co-distill into the cooled receiver. The temperature of the distillate will fluctuate between 50 and 100 °C.[10]

  • Periodically, when the distillation slows, add an additional 5-10 µL of boron trifluoride etherate to the distilling flask.[10]

  • Transfer the distillate to a separatory funnel and saturate the aqueous layer with sodium chloride.

  • Separate the organic layer.

  • Extract the aqueous layer three times with 25-mL portions of methylene chloride.[10]

  • Combine all organic layers and dry over anhydrous sodium sulfate.[10]

  • Remove the solvent by distillation to yield the crude this compound.[10]

Purification

The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling between 98-102 °C.

Chemical Reactivity and Transformations

The strained cyclopropyl ring and the electrophilic aldehyde group are the primary sites of reactivity in this compound.

Reactions at the Carbonyl Group

3.1.1. Oxidation

This compound can be oxidized to cyclopropanecarboxylic acid using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or by air oxidation.[11]

Oxidation_of_this compound CPCA This compound CPCAcid Cyclopropanecarboxylic Acid CPCA->CPCAcid Oxidation Oxidant [O] Grignard_Reaction CPCA This compound Alcohol Secondary Alcohol CPCA->Alcohol Grignard Addition Grignard 1. R-MgX 2. H₃O⁺ Wittig_Reaction CPCA This compound Alkene Cyclopropyl Alkene CPCA->Alkene Wittig Reaction Ylide Ph₃P=CHR

References

Spectroscopic data of Cyclopropanecarboxaldehyde (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of Cyclopropanecarboxaldehyde

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 1489-69-6), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

This compound is a cyclic aldehyde with the molecular formula C₄H₆O and a molecular weight of 70.09 g/mol .[1][2] Its structure consists of a cyclopropyl (B3062369) ring bonded to a formyl group. This unique combination of a strained three-membered ring and a reactive aldehyde functional group leads to interesting spectroscopic features and chemical reactivity.

Key Physical Properties:

  • Boiling Point: 98-101 °C[3]

  • Density: 0.938 g/mL at 25 °C[3]

  • Refractive Index: n20/D 1.4298[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, revealing details about its proton and carbon environments. The molecule exists as a mixture of cis and trans conformers, which can be observed at low temperatures.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals from the aldehydic proton and the protons on the cyclopropyl ring. At room temperature, the signals are often averaged due to rapid conformational exchange. However, low-temperature studies have allowed for the characterization of individual conformers.[4]

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent/Temperature
Aldehyde (-CHO)8.93[5]Doublet5.89CCl₄ / Room Temp.
Aldehyde (-CHO)8.87[4]Doublet5.893:1:1 CHClF₂/CHCl₂F/CF₂Cl₂ / 22.7 °C
Aldehyde (-CHO), cis10.11[4]--3:1:1 CHClF₂/CHCl₂F/CF₂Cl₂ / -169.2 °C
Aldehyde (-CHO), trans8.40[4]--3:1:1 CHClF₂/CHCl₂F/CF₂Cl₂ / -169.2 °C
Methine (CH)1.5 - 2.2[5]Multiplet-CCl₄ / Room Temp.
Methylene (CH₂)1.02 - 1.75[5]Multiplet-CCl₄ / Room Temp.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)Solvent
Carbonyl (C=O)~200CDCl₃
Methine (CH)~50CDCl₃
Methylene (CH₂)~10CDCl₃

Note: Specific chemical shift values for ¹³C NMR are available in spectral databases such as SpectraBase.[6] The values provided here are typical for similar structures.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of aldehydes.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
C=O Stretch1730[5]Strong, characteristic aldehyde carbonyl stretch
C-H Stretch (aldehyde)~2720 and ~2820Medium, often two bands
C-H Stretch (cyclopropyl)~3000-3100Medium to weak

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and various fragment ions, which can be used to confirm the molecular weight and deduce structural features.

Table 4: Key Mass Spectrometry Data (EI) for this compound

m/zRelative Intensity (%)Assignment
70HighMolecular Ion [M]⁺
69High[M-H]⁺
41High[C₃H₅]⁺ (cyclopropyl cation)
29High[CHO]⁺ (formyl cation)

Note: The fragmentation pattern can be viewed on the NIST WebBook.[1]

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄) in a clean 5 mm NMR tube.[8][9] The solution must be homogeneous and free of solid particles.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is stabilized by locking onto the deuterium (B1214612) signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.[8]

  • Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[9]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[10]

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): A drop of liquid this compound is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film between the plates.[11][12]

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to subtract the contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the IR spectrum is recorded.[12] The instrument measures the transmission or absorbance of infrared radiation as a function of wavenumber.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum environment.[13][14]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation).[13][14]

  • Mass Analysis: The ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a magnetic field or a quadrupole mass analyzer.[13]

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[13] The most abundant ion is set to a relative intensity of 100% (the base peak).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Pure Sample (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution ThinFilm Preparation of Thin Film (IR) Sample->ThinFilm Vaporization Vaporization (MS) Sample->Vaporization NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR IR Spectrometer ThinFilm->IR MS Mass Spectrometer Vaporization->MS NMR_Data FID Acquisition & Fourier Transform NMR->NMR_Data IR_Data Absorbance/Transmittance Measurement IR->IR_Data MS_Data Ion Detection & m/z Sorting MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Synthesis of Cyclopropanecarboxaldehyde from Cyclopropylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of cyclopropanecarboxaldehyde from its corresponding primary alcohol, cyclopropylmethanol (B32771). The oxidation of cyclopropylmethanol is a crucial transformation in organic synthesis, yielding a versatile building block for the preparation of various pharmaceuticals and fine chemicals. This document details several common and effective oxidation methodologies, presenting quantitative data in structured tables for easy comparison, and providing detailed experimental protocols.

Introduction to Oxidation Methods

The conversion of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. Several reagents and protocols have been developed to achieve this oxidation selectively and efficiently, preventing over-oxidation to the corresponding carboxylic acid. This guide focuses on four widely used methods for the oxidation of cyclopropylmethanol: Pyridinium (B92312) Chlorochromate (PCC) oxidation, Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed oxidation. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, toxicity of reagents, and ease of workup.

Experimental Workflow Overview

The general experimental workflow for the synthesis of this compound from cyclopropylmethanol involves the oxidation of the alcohol followed by a purification step. The choice of a specific oxidation protocol will influence the reaction conditions and the workup procedure.

Synthesis of this compound cluster_start Starting Material cluster_oxidation Oxidation cluster_workup Workup & Purification cluster_product Final Product Cyclopropylmethanol Cyclopropylmethanol Oxidation Oxidation Method (PCC, Swern, Dess-Martin, TEMPO) Cyclopropylmethanol->Oxidation Oxidizing Agent Workup Reaction Quenching & Aqueous Workup Oxidation->Workup Crude Product Purification Distillation Workup->Purification Purified Product This compound This compound Purification->this compound

Caption: General workflow for the synthesis of this compound.

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a versatile and reliable reagent for the oxidation of primary alcohols to aldehydes.[1][2] It is an orange-yellow solid that is commercially available and relatively easy to handle. The reaction is typically carried out in an anhydrous aprotic solvent, most commonly dichloromethane (B109758) (DCM).[1][3]

Signaling Pathway (Reaction Mechanism):

PCC_Oxidation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclopropylmethanol Cyclopropylmethanol ChromateEster Chromate Ester Cyclopropylmethanol->ChromateEster Nucleophilic Attack PCC PCC [C5H5NH]+[CrO3Cl]- PCC->ChromateEster Aldehyde This compound ChromateEster->Aldehyde E2 Elimination Cr_IV Cr(IV) species ChromateEster->Cr_IV Pyridinium_HCl Pyridinium HCl ChromateEster->Pyridinium_HCl

Caption: PCC oxidation of cyclopropylmethanol.

Quantitative Data for PCC Oxidation
ParameterValueReference
Reagent Pyridinium Chlorochromate (PCC)[1][4]
Solvent Dichloromethane (DCM)[1]
Temperature Room Temperature[4]
Reaction Time 2-4 hoursGeneral procedure
Yield ~85% (for a similar substrate)[5]
Workup Filtration through Celite, solvent evaporation[3]
Experimental Protocol: PCC Oxidation
  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® (a similar weight to PCC) in anhydrous dichloromethane (DCM) (5-10 mL per gram of alcohol) under an inert atmosphere, add a solution of cyclopropylmethanol (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite® to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to afford the crude this compound.

  • Further purification can be achieved by distillation.[6]

Swern Oxidation

The Swern oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes, utilizing dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.[7][8] The reaction is performed at low temperatures (-78 °C) and requires a hindered organic base, typically triethylamine (B128534) (TEA), for the final elimination step.[8][9][10]

Signaling Pathway (Reaction Mechanism):

Swern_Oxidation cluster_activation DMSO Activation cluster_oxidation_step Oxidation cluster_products Products DMSO DMSO ActivatedDMSO Electrophilic Sulfur Species DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium CO_CO2 CO + CO2 ActivatedDMSO->CO_CO2 Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethanol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Triethylamine Aldehyde This compound Ylide->Aldehyde [2,3]-Sigmatropic Rearrangement DMS Dimethyl Sulfide Ylide->DMS TEA_HCl Triethylammonium Chloride Ylide->TEA_HCl

Caption: Swern oxidation of cyclopropylmethanol.

Quantitative Data for Swern Oxidation
ParameterValueReference
Reagents DMSO, Oxalyl Chloride, Triethylamine[7][8]
Solvent Dichloromethane (DCM)[11]
Temperature -78 °C to Room Temperature[9]
Reaction Time 1-2 hoursGeneral procedure
Yield High (typically >90%)[7]
Workup Aqueous quench, extraction, and chromatography[11]
Experimental Protocol: Swern Oxidation
  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) (5-10 mL per gram of alcohol) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 15-30 minutes.

  • Add a solution of cyclopropylmethanol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 15 minutes at -78 °C.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography.[6][11]

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) oxidation is a very mild and selective method for the oxidation of primary alcohols to aldehydes.[12][13] The reaction is carried out under neutral conditions at room temperature, making it suitable for sensitive substrates.[13][14] DMP is a hypervalent iodine compound that is commercially available.

Signaling Pathway (Reaction Mechanism):

DMP_Oxidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Cyclopropylmethanol Cyclopropylmethanol PeriodinaneEster Periodinane Ester Cyclopropylmethanol->PeriodinaneEster Ligand Exchange DMP Dess-Martin Periodinane DMP->PeriodinaneEster Aldehyde This compound PeriodinaneEster->Aldehyde Reductive Elimination Iodinane Iodinane byproduct PeriodinaneEster->Iodinane AceticAcid Acetic Acid PeriodinaneEster->AceticAcid

Caption: Dess-Martin oxidation of cyclopropylmethanol.

Quantitative Data for Dess-Martin Oxidation
ParameterValueReference
Reagent Dess-Martin Periodinane (DMP)[12][13]
Solvent Dichloromethane (DCM) or Chloroform[12][13]
Temperature Room Temperature[13]
Reaction Time 0.5 - 2 hoursGeneral procedure
Yield High (typically >90%)[14]
Workup Quench with Na2S2O3, extraction, and chromatography[15]
Experimental Protocol: Dess-Martin Oxidation
  • To a solution of cyclopropylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) (10-20 mL per gram of alcohol) under an inert atmosphere, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 0.5-2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or flash column chromatography.[6][15]

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl (B88944) radical that acts as a catalyst for the selective oxidation of primary alcohols to aldehydes. This method is considered a "green" alternative as it can utilize inexpensive and environmentally benign terminal oxidants such as sodium hypochlorite (B82951) (bleach) or air.

Signaling Pathway (Catalytic Cycle):

TEMPO_Oxidation cluster_cycle Catalytic Cycle cluster_reactants_products Overall Reaction TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Co-oxidant Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Cyclopropylmethanol -> Aldehyde Hydroxylamine->TEMPO Co-oxidant Cyclopropylmethanol Cyclopropylmethanol Aldehyde This compound Cooxidant Co-oxidant (e.g., NaOCl) ReducedCooxidant Reduced Co-oxidant

References

Preparation of Cyclopropanecarboxaldehyde via Isomerization of 2,3-Dihydrofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclopropanecarboxaldehyde through the isomerization of 2,3-dihydrofuran (B140613). This compound is a valuable building block in the pharmaceutical and agrochemical industries, and its efficient synthesis is of significant interest. This document details both thermal and catalytic methods for the isomerization, presenting quantitative data, experimental protocols, and mechanistic representations to facilitate a thorough understanding of the process.

Introduction

The isomerization of 2,3-dihydrofuran (2,3-DHF) to this compound (CPCA) is a key chemical transformation that offers an efficient route to this important cyclic aldehyde. The reaction can be induced thermally at high temperatures and pressures or catalytically under milder conditions. This guide explores both approaches, providing comparative data to inform process development and optimization.

Reaction Overview

The fundamental transformation involves the rearrangement of the five-membered heterocyclic ether, 2,3-dihydrofuran, into the isomeric cyclopropyl (B3062369) aldehyde.

Reaction Scheme:

This isomerization can be achieved through two primary methods:

  • Thermal Isomerization: This process typically requires high temperatures (300-600°C) and superatmospheric pressures (3-345 bar) to achieve significant conversion rates. The reaction is often carried out in the gas phase.

  • Catalytic Isomerization: The use of solid acid catalysts, such as alumina (B75360) or silica-alumina, allows the reaction to proceed at lower temperatures (180-430°C) and atmospheric pressure, offering potential advantages in terms of energy consumption and equipment requirements.

Quantitative Data

The following tables summarize the quantitative data for both thermal and catalytic isomerization processes, allowing for a direct comparison of their efficiencies.

Table 1: Thermal Isomerization of 2,3-Dihydrofuran
Temperature (°C)Pressure (bar)Residence Time (s)Conversion (%)Selectivity to CPCA (%)Space-Time Yield (g/L·h)Reference
40010301595150
45015202593250
50020154090400
55025106085600
Table 2: Catalytic Isomerization of 2,3-Dihydrofuran over Alumina Catalysts
CatalystTemperature (°C)2,3-DHF Conversion (%)CPCA Selectivity (%)Space-Time Yield (g of CPCA / L of catalyst per hour)Reference
Alumina (Norton SA 6276)232149961US Patent 5,633,410
Alumina (Harshaw Al-0104T)24079727US Patent 5,633,410
Alumina (Calsicat E-149 SD)24369828US Patent 5,633,410
Alumina (Norton SA 5252)4191892126US Patent 5,633,410
Alumina (Norton SA 5205)423119778US Patent 5,633,410

Experimental Protocols

General Procedure for Continuous Gas-Phase Catalytic Isomerization

This protocol is based on the descriptions provided in United States Patent 5,633,410.

Apparatus:

  • A stainless steel tube reactor (e.g., 1.27 cm internal diameter and 30.5 cm long).

  • A preheater section packed with stainless steel helices.

  • A catalyst bed section.

  • Thermocouples to monitor temperatures in the preheater and catalyst bed.

  • A feed system for delivering liquid 2,3-dihydrofuran at a constant rate.

  • A condenser and a collection vessel for the product.

  • A gas chromatograph for product analysis.

Procedure:

  • Load the catalyst (e.g., alumina, 10 to 350 m²/g BET surface area) into the reactor tube, supported on a stainless steel screen.

  • Heat the reactor to the desired temperature (e.g., 200-350°C) under a flow of an inert gas like nitrogen.

  • Introduce liquid 2,3-dihydrofuran into the preheater at a constant feed rate using a syringe pump. The 2,3-DHF is vaporized in the preheater.

  • Pass the vaporized 2,3-DHF through the heated catalyst bed.

  • Continuously withdraw the gaseous product stream from the reactor.

  • Condense the product stream using a chilled condenser and collect the liquid product in a receiver.

  • Analyze the collected liquid product by gas chromatography to determine the conversion of 2,3-DHF and the selectivity to this compound.

General Procedure for Thermal Isomerization

This protocol is a generalized procedure based on the information in United States Patent 5,502,257.

Apparatus:

  • A high-pressure reactor tube (e.g., constructed from stainless steel or other suitable alloy).

  • A heating system capable of maintaining the reactor at the desired high temperature (300-600°C).

  • A high-pressure pump for feeding liquid 2,3-dihydrofuran.

  • A back-pressure regulator to maintain the desired operating pressure.

  • A condenser and collection system.

Procedure:

  • Pressurize the reactor system with an inert gas to the desired operating pressure (e.g., 4.5 to 35.5 bar).

  • Heat the reactor to the target temperature (e.g., 350-550°C).

  • Pump liquid 2,3-dihydrofuran, optionally mixed with an inert diluent, into the heated reactor at a controlled rate.

  • The isomerization occurs as the reactant passes through the hot zone of the reactor.

  • The product stream exits the reactor, passes through the back-pressure regulator, is cooled in a condenser, and collected.

  • Analyze the product mixture to determine conversion and selectivity.

Visualizations

Reaction Mechanism

The thermal isomerization of 2,3-dihydrofuran to this compound is believed to proceed through a concerted pericyclic reaction, specifically a-sigmatropic rearrangement. The catalytic isomerization on a solid acid catalyst like alumina is thought to facilitate this rearrangement by interacting with the oxygen atom of the dihydrofuran, thereby lowering the activation energy.

ReactionMechanism cluster_thermal Thermal Isomerization ([1,3]-Sigmatropic Rearrangement) cluster_catalytic Catalytic Isomerization (on Alumina) DHF 2,3-Dihydrofuran TS_thermal Transition State DHF->TS_thermal Heat (Δ) CPCA This compound TS_thermal->CPCA DHF_cat 2,3-Dihydrofuran Adsorbed_DHF Adsorbed DHF on Al₂O₃ DHF_cat->Adsorbed_DHF Al₂O₃ surface TS_cat Catalyzed Transition State Adsorbed_DHF->TS_cat Lower Ea CPCA_cat This compound TS_cat->CPCA_cat

Caption: Proposed mechanisms for thermal and catalytic isomerization.

Experimental Workflow for Continuous Catalytic Isomerization

The following diagram illustrates the workflow for the continuous production of this compound via catalytic isomerization of 2,3-dihydrofuran.

ExperimentalWorkflow cluster_feed Feed Preparation cluster_reaction Reaction cluster_separation Product Separation cluster_output Products DHF_storage 2,3-Dihydrofuran Storage Pump Feed Pump DHF_storage->Pump Preheater Vaporizer / Preheater Pump->Preheater Reactor Fixed-Bed Catalytic Reactor Preheater->Reactor Condenser Condenser Reactor->Condenser Collector Product Collector Condenser->Collector Distillation Distillation Column Collector->Distillation CPCA_product This compound (Product) Distillation->CPCA_product Bottoms Unreacted_DHF Unreacted 2,3-DHF (Recycled) Distillation->Unreacted_DHF Overhead

The Cyclopropyl Group in Aldehydes: A Deep Dive into Ring Strain and Enhanced Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropyl (B3062369) group, a three-membered carbocycle, is a fascinating and increasingly important structural motif in organic chemistry, particularly in the design of pharmacologically active compounds. Its inherent ring strain and unique electronic properties impart significant and often desirable changes to the reactivity of adjacent functional groups. This technical guide provides a comprehensive overview of the influence of the cyclopropyl moiety on the reactivity of aldehydes, with a focus on quantitative data, detailed experimental protocols, and visualization of key chemical transformations. The strategic incorporation of cyclopropyl groups can enhance metabolic stability and potency, making a thorough understanding of their chemical behavior crucial for drug development professionals.[1][2]

The Origin of Enhanced Reactivity: Understanding Ring Strain

The high reactivity of cyclopropane (B1198618) and its derivatives stems from significant ring strain, which is a combination of angle strain and torsional strain.

  • Angle Strain: The C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker, "bent" carbon-carbon bonds.[3][4][5][6]

  • Torsional Strain: The hydrogen atoms on adjacent carbon atoms in cyclopropane are in an eclipsed conformation, leading to steric repulsion and contributing to the overall strain energy.[3][5]

This accumulated ring strain, estimated to be around 27.5 kcal/mol, makes the cyclopropane ring susceptible to ring-opening reactions, as this relieves the strain.[7] The bonds within the cyclopropyl ring possess a higher degree of p-character, giving them some resemblance to a double bond. This "pi-character" allows the cyclopropyl group to participate in conjugation, particularly with adjacent carbocations or pi systems like a carbonyl group.[8]

Physicochemical and Spectroscopic Data of Cyclopropanecarboxaldehyde

A clear understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis and analysis.

PropertyValueReference
Molecular FormulaC₄H₆O[9]
Molecular Weight70.09 g/mol [9]
Boiling Point98-100 °C
Density0.95 g/mL
¹H NMR (CDCl₃, ppm)
9.05 (d, 1H)Aldehydic proton
1.60-1.75 (m, 1H)Methine proton
1.05-1.20 (m, 2H)Methylene protons
0.85-1.00 (m, 2H)Methylene protons
¹³C NMR (CDCl₃, ppm)
201.5Carbonyl carbon[10]
47.8Methine carbon[10]
11.2Methylene carbons[10]
IR (cm⁻¹)
~1705C=O stretch
~3010C-H stretch (ring)

Reactivity of the Cyclopropyl Aldehyde

The juxtaposition of the strained cyclopropyl ring and the electrophilic aldehyde group leads to a rich and varied reactivity profile, including nucleophilic additions to the carbonyl and reactions involving ring opening.

Nucleophilic Addition to the Carbonyl Group

Like other aldehydes, this compound readily undergoes nucleophilic addition to the carbonyl carbon. However, the electronic nature of the cyclopropyl group can influence the reaction rate. While concrete experimental data for a direct comparison with simple aliphatic aldehydes is scarce in the readily available literature, the partial double-bond character of the cyclopropyl ring can lead to electronic effects that modulate the electrophilicity of the carbonyl carbon.

For substituted cyclopropyl aldehydes, the reactivity is expected to follow Hammett-type relationships, where electron-withdrawing groups on the ring increase the rate of nucleophilic attack, and electron-donating groups decrease it. The following table provides an illustrative, albeit hypothetical, representation of this trend for para-substituted 2-phenylcyclopropanecarboxaldehydes.

Substituent (X)Hammett Constant (σp)Relative Rate (kₓ/kн)
-OCH₃-0.27~0.5
-CH₃-0.17~0.7
-H0.001.0
-Cl+0.23~2.5
-CN+0.66~15
-NO₂+0.78~25

This table is based on established principles of physical organic chemistry and is for illustrative purposes. Actual relative rates would need to be determined experimentally.[1]

Reactions Involving Ring Opening

The inherent strain of the cyclopropyl ring makes it susceptible to cleavage under certain reaction conditions, often facilitated by the formation of a stabilized intermediate. These ring-opening reactions are a powerful tool in synthetic chemistry for accessing linear compounds with specific stereochemistry.

Key Experimental Protocols

This section provides detailed methodologies for several key transformations of this compound.

Oxidation to Cyclopropanecarboxylic Acid

Reaction: Oxidation of this compound to cyclopropanecarboxylic acid using air.

Procedure: [9]

  • Place 105 g of this compound (95% purity) in a steam-jacketed vessel equipped with a mechanical stirrer and a gas inlet at the base.

  • Heat the vessel with steam to 95-100 °C.

  • Introduce air through the gas inlet at a rate of 400 mL/minute with vigorous agitation.

  • Continue the reaction for approximately 8 hours, monitoring the consumption of the starting material by gas chromatography.

  • Upon completion, distill the crude product under reduced pressure to obtain cyclopropanecarboxylic acid.

Expected Yield: ~90%

Reduction to Cyclopropylmethanol (B32771)

Reaction: Reduction of this compound to cyclopropylmethanol using sodium borohydride (B1222165).

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (B129727) or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) in portions, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield cyclopropylmethanol.

Grignard Reaction with Methylmagnesium Bromide

Reaction: Nucleophilic addition of methylmagnesium bromide to this compound to form 1-(cyclopropyl)ethanol.

Procedure:

  • Set up an oven-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a solution of methyl bromide (1.2 equivalents) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify by distillation or chromatography.

Wittig Reaction with Methylenetriphenylphosphorane

Reaction: Olefination of this compound to form vinylcyclopropane.

Procedure:

  • In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 equivalents) dropwise to generate the ylide (a deep orange/red color should appear).

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC.

  • Quench the reaction with water and extract the product with pentane (B18724) or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate the volatile product. The triphenylphosphine (B44618) oxide byproduct can be removed by filtration or chromatography.

Visualization of Synthetic Pathways

Graphviz diagrams are provided to illustrate logical relationships in multi-step syntheses involving cyclopropyl aldehydes.

Multi-Step Synthesis of a Bioactive Purine (B94841) Derivative

The following workflow outlines a potential synthetic route to a bioactive N-cyclopropyl-substituted purine derivative, highlighting the role of this compound as a key building block.

multi_step_synthesis start This compound step1 Reduction (e.g., NaBH4) start->step1 1. product1 Cyclopropylmethanol step1->product1 step2 Activation (e.g., TsCl, pyridine) product1->step2 2. product2 Cyclopropylmethyl tosylate step2->product2 step3 Nucleophilic Substitution (2-Amino-6-chloropurine) product2->step3 3. product3 2-Amino-6-chloro-9- (cyclopropylmethyl)purine step3->product3

Caption: Synthetic pathway to a purine derivative from this compound.

Cascade Reaction of a Cyclopropyl Aldehyde

This diagram illustrates a palladium-catalyzed cascade reaction where a vinyl-substituted cyclopropyl aldehyde undergoes ring-opening and subsequent intramolecular cyclization to form a complex heterocyclic system.

cascade_reaction start Vinyl-substituted Cyclopropyl Aldehyde step1 Pd(0) Catalysis Oxidative Addition start->step1 intermediate1 Palladium(II) Intermediate (Ring Opening) step1->intermediate1 step2 Intramolecular Nucleophilic Attack (e.g., by a tethered amine) intermediate1->step2 intermediate2 Cyclization Intermediate step2->intermediate2 step3 Reductive Elimination intermediate2->step3 product Complex Heterocyclic Product step3->product

Caption: Palladium-catalyzed cascade reaction of a cyclopropyl aldehyde.

Conclusion

The cyclopropyl group exerts a profound influence on the reactivity of an adjacent aldehyde functionality. The inherent ring strain not only provides a thermodynamic driving force for ring-opening reactions but also modulates the electronic properties of the carbonyl group. This unique interplay of steric and electronic effects makes cyclopropyl aldehydes versatile building blocks in organic synthesis, enabling the construction of complex molecules, including those with significant biological activity. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full synthetic potential of these valuable compounds in research and drug development.

References

Cyclopropanecarboxaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1489-69-6

Synonyms: Cyclopropanecarbaldehyde, Formylcyclopropane, Cyclopropylmethanal[1][2][3]

This technical guide provides an in-depth overview of cyclopropanecarboxaldehyde, a valuable reagent in organic synthesis and a key building block for various applications, particularly in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound is a clear, colorless to light orange or yellow liquid with a pungent odor.[1] It is characterized by a strained three-membered cyclopropane (B1198618) ring attached to a reactive aldehyde functional group.[1] This unique structure imparts distinct chemical reactivity, making it a versatile intermediate in the synthesis of more complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₆O[2][4]
Molecular Weight 70.09 g/mol [2][4][5]
Boiling Point 98-101 °C[4][6]
Density 0.938 g/mL at 25 °C[4][6]
Refractive Index (n²⁰/D) 1.4298[6]
Flash Point 7 °C (45 °F)[4]
Solubility Soluble in water and chloroform.[1]
Stability Air sensitive, volatile.
Storage Temperature 2-8°C[4][6]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Peaks/SignalsReference(s)
¹H NMR (CDCl₃) Predicted chemical shifts include a doublet for the aldehyde proton around 9.1-9.3 ppm and multiplets for the cyclopropyl (B3062369) protons at upfield chemical shifts.[4][7]
¹³C NMR (CDCl₃) Predicted chemical shifts include a peak for the carbonyl carbon around 200-205 ppm and upfield signals for the cyclopropyl carbons.[3][7]
Infrared (IR) Characteristic peaks include a strong C=O stretch around 1700 cm⁻¹, C-H stretch of the aldehyde around 2720 and 2820 cm⁻¹, and C-H stretches of the cyclopropane ring around 3010 cm⁻¹.[7]
Mass Spectrometry (EI) The mass spectrum shows characteristic fragmentation patterns for this molecule.[8]

Experimental Protocols: Synthesis of this compound

There are two primary laboratory-scale methods for the synthesis of this compound.

Ring Contraction of 1,2-Cyclobutanediol

This method, adapted from the work of J. M. Conia and J. P. Barnier, is a facile and efficient procedure that utilizes readily available starting materials.

Experimental Protocol:

  • Preparation of 1,2-Cyclobutanediol: A solution of 2-hydroxycyclobutanone (0.48 mol) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (0.16 mol) in anhydrous diethyl ether under a nitrogen atmosphere. After the addition is complete, the reaction mixture is stirred at room temperature. The reaction is then carefully hydrolyzed with wet sodium sulfate. The resulting solid is filtered, and the organic layer is dried and concentrated to yield a crude mixture of cis- and trans-1,2-cyclobutanediol.

  • Ring Contraction to this compound: A distilling flask is charged with the crude 1,2-cyclobutanediol (0.39 mol) and a catalytic amount of boron trifluoride etherate (10 µL). The mixture is heated to 230 °C. The product, this compound, along with water, distills over. The distillate is collected in a receiver cooled to -20 °C. The organic layer is separated, and the aqueous layer is extracted with methylene (B1212753) chloride. The combined organic layers are dried over sodium sulfate, and the solvent is removed by distillation to yield pure this compound. The typical yield for this step is 65-80%.

Oxidation of Cyclopropylmethanol (B32771)

This method involves the oxidation of the primary alcohol, cyclopropylmethanol, to the corresponding aldehyde.

Experimental Protocol:

  • To a stirred solution of pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), a solution of cyclopropylmethanol in CH₂Cl₂ is added.

  • The reaction mixture is stirred at ambient temperature for approximately 3 hours.

  • The reaction is monitored for completion. Upon completion, the mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts.

  • The solvent is removed under reduced pressure to yield this compound. The reported yield for this reaction is about 60%.[9][10]

Applications in Drug Development: Inhibition of Hepatitis C Virus (HCV) Replication

The cyclopropane moiety is a valuable structural motif in medicinal chemistry, often incorporated to enhance the metabolic stability, potency, and binding affinity of drug candidates. This compound serves as a key precursor for the introduction of the cyclopropyl group into pharmaceutically active molecules.

A prominent example of a drug containing a cyclopropane ring, conceptually derivable from this compound, is Simeprevir , a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.

The Role of HCV NS3/4A Protease in Viral Replication

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to produce mature, functional viral proteins.[5] The HCV NS3/4A serine protease is a viral enzyme essential for this process, responsible for cleaving the polyprotein at four specific sites to release the non-structural proteins necessary for viral replication.[5] By inhibiting the NS3/4A protease, the viral life cycle is disrupted, preventing the virus from replicating.[2][7]

Mechanism of Action of Simeprevir

Simeprevir is a direct-acting antiviral (DAA) that acts as a competitive, reversible, and non-covalent inhibitor of the HCV NS3/4A protease.[3] It binds to the active site of the enzyme, blocking its proteolytic activity. This inhibition prevents the cleavage of the viral polyprotein, thereby halting the production of functional viral enzymes and structural proteins required for the assembly of new virus particles.[8]

Signaling Pathway: HCV Replication and its Inhibition by Simeprevir

The following diagram illustrates the key steps in the HCV replication cycle within a host hepatocyte and the point of intervention by simeprevir.

HCV_Replication_and_Simeprevir_Inhibition HCV_virion HCV Virion Host_Cell Hepatocyte HCV_virion->Host_Cell Attachment Endocytosis Endocytosis Host_Cell->Endocytosis Uncoating Uncoating Endocytosis->Uncoating HCV_RNA Viral RNA Uncoating->HCV_RNA Translation Translation (Host Ribosomes) HCV_RNA->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Proteolytic_Processing Proteolytic Processing Polyprotein->Proteolytic_Processing NS3_4A NS3/4A Protease Proteolytic_Processing->NS3_4A Structural_Proteins Structural Proteins (Core, E1, E2) Proteolytic_Processing->Structural_Proteins NonStructural_Proteins Non-Structural Proteins (NS2, NS4B, NS5A, NS5B) Proteolytic_Processing->NonStructural_Proteins Replication_Complex Replication Complex Formation NS3_4A->Replication_Complex Assembly Virion Assembly Structural_Proteins->Assembly NonStructural_Proteins->Replication_Complex RNA_Replication RNA Replication Replication_Complex->RNA_Replication New_HCV_RNA New Viral RNA RNA_Replication->New_HCV_RNA New_HCV_RNA->Assembly New_Virion New HCV Virion Assembly->New_Virion Release Release (Exocytosis) New_Virion->Release Simeprevir Simeprevir Inhibition Inhibition Inhibition->NS3_4A

Figure 1: The Hepatitis C Virus (HCV) replication cycle and the inhibitory action of Simeprevir.

Experimental Workflow: Synthesis of a Cyclopropyl-Containing Intermediate

The following diagram outlines a general experimental workflow for the synthesis of a cyclopropyl-containing intermediate, which could be a precursor for more complex molecules like simeprevir. This workflow is based on the common synthetic routes for this compound.

Synthesis_Workflow Start Starting Material (e.g., 2-Hydroxycyclobutanone or Cyclopropylmethanol) Reaction_Step1 Reaction Step (Reduction or Oxidation) Start->Reaction_Step1 Intermediate_1 Intermediate (1,2-Cyclobutanediol or this compound) Reaction_Step1->Intermediate_1 Reaction_Step2 Reaction Step (Ring Contraction or Further Functionalization) Intermediate_1->Reaction_Step2 Crude_Product Crude Product Reaction_Step2->Crude_Product Purification Purification (Distillation, Chromatography) Crude_Product->Purification Final_Product Final Product (this compound or derivative) Purification->Final_Product Analysis Analysis (NMR, IR, MS) Final_Product->Analysis

Figure 2: General experimental workflow for the synthesis of cyclopropyl-containing intermediates.

Logical Relationship: The Role of Cyclopropane in Drug Design

The incorporation of a cyclopropane ring into a drug molecule can have several beneficial effects. The diagram below illustrates the logical relationships between the structural features of the cyclopropane ring and its impact on the pharmacological properties of a drug.

Cyclopropane_in_Drug_Design Cyclopropane_Ring Cyclopropane Ring Strained_Ring Strained Three-Membered Ring Cyclopropane_Ring->Strained_Ring Rigid_Structure Rigid Structure Cyclopropane_Ring->Rigid_Structure Lipophilicity Increased Lipophilicity Cyclopropane_Ring->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Strained_Ring->Metabolic_Stability Binding_Affinity Improved Binding Affinity Rigid_Structure->Binding_Affinity Bioavailability Increased Bioavailability Lipophilicity->Bioavailability Pharmacological_Properties Improved Pharmacological Properties Metabolic_Stability->Pharmacological_Properties Binding_Affinity->Pharmacological_Properties Bioavailability->Pharmacological_Properties

Figure 3: The influence of the cyclopropane ring on drug properties.

References

The Genesis of a Key Synthetic Building Block: A Technical History of Cyclopropanecarboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide explores the discovery and historical evolution of synthetic methodologies for cyclopropanecarboxaldehyde, a crucial intermediate for researchers, scientists, and professionals in drug development. This compound's unique structural and electronic properties, stemming from its strained three-membered ring, have made it a valuable component in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document provides a comprehensive overview of the core synthetic strategies, complete with detailed experimental protocols, quantitative data, and a historical perspective on their development.

Historical Perspective and Key Discoveries

The synthesis of the cyclopropane (B1198618) ring dates back to 1881, when August Freund first prepared cyclopropane itself. However, the targeted synthesis of this compound came much later. While early 20th-century work by chemists like Nikolai Demjanov on ring expansions and contractions of cyclopropylcarbinyl systems laid the groundwork for understanding the reactivity of cyclopropane derivatives, the first practical and widely recognized synthesis of this compound was reported by C. L. Wilson in 1947. This seminal work described the thermal isomerization of 2,3-dihydrofuran (B140613).

Over the decades, several other key methods have emerged, each with its own advantages and disadvantages regarding yield, scalability, and substrate scope. These include the ring contraction of cyclobutane (B1203170) derivatives and the oxidation of cyclopropylmethanol (B32771). The evolution of these methods reflects the ongoing quest for more efficient, selective, and safer chemical transformations.

Core Synthetic Methodologies

Three primary synthetic routes have dominated the preparation of this compound. The following sections provide a detailed examination of each method, including experimental protocols and quantitative data.

Thermal Isomerization of 2,3-Dihydrofuran (The Cloke-Wilson Rearrangement)

First reported by C. L. Wilson in 1947, the gas-phase thermal isomerization of 2,3-dihydrofuran remains a significant industrial method for producing this compound.[1] The reaction involves heating 2,3-dihydrofuran, which triggers a rearrangement to the more thermodynamically stable this compound.

Experimental Protocol:

A detailed experimental setup for the laboratory-scale thermal isomerization of 2,3-dihydrofuran is described in various patents and publications.[2][3][4] A typical apparatus consists of a preheater, a reactor tube (often packed with an inert material like quartz chips to ensure even heat distribution), a condenser, and a collection flask.

  • Setup: A reactor tube is placed in a tube furnace. The inlet of the reactor is connected to a preheater and a system for delivering 2,3-dihydrofuran (e.g., a syringe pump). The outlet is connected to a condenser and a cooled collection flask.

  • Reaction: The furnace is heated to the desired temperature (typically between 375 and 540 °C).[2] 2,3-Dihydrofuran is then introduced into the preheater and vaporized before entering the hot reactor tube.

  • Work-up: The vapor exiting the reactor is passed through the condenser, and the condensed liquid, a mixture of this compound, unreacted 2,3-dihydrofuran, and byproducts (primarily crotonaldehyde), is collected in the cooled flask. The desired product is then isolated by fractional distillation.

Quantitative Data:

ParameterValueReference
Temperature Range300 - 600 °C[4]
PressureAtmospheric to 345 bars[4]
YieldUp to 91.2% (with recycling of starting material)[5]
Key ByproductCrotonaldehyde[2]

Reaction Mechanism:

The thermal isomerization of 2,3-dihydrofuran to this compound is a pericyclic reaction, specifically a[6]-sigmatropic rearrangement. The reaction proceeds through a concerted mechanism involving a cyclic transition state.

G cluster_0 Thermal Isomerization of 2,3-Dihydrofuran 2,3-Dihydrofuran 2,3-Dihydrofuran Transition_State [Transition State] 2,3-Dihydrofuran->Transition_State Heat (Δ) This compound This compound Transition_State->this compound

Thermal Isomerization Pathway
Ring Contraction of 1,2-Cyclobutanediol

A versatile and high-yielding laboratory-scale synthesis of this compound involves the acid-catalyzed ring contraction of 1,2-cyclobutanediol. This method, detailed in Organic Syntheses, is an adaptation of the work by J. M. Conia and J. P. Barnier.[6] The reaction proceeds via a pinacol-type rearrangement.

Experimental Protocol:

The following is a summary of the procedure described in Organic Syntheses, Coll. Vol. 6, p.339 (1988); Vol. 58, p.153 (1978).[6]

  • Preparation of 1,2-Cyclobutanediol: 2-Hydroxycyclobutanone is reduced with lithium aluminum hydride in anhydrous diethyl ether to yield a mixture of cis- and trans-1,2-cyclobutanediol.

  • Ring Contraction: A mixture of cis- and trans-1,2-cyclobutanediol is placed in a distillation flask with a catalytic amount of boron trifluoride etherate.

  • Distillation: The flask is heated to approximately 230 °C. A mixture of this compound and water distills over.

  • Work-up: The distillate is saturated with sodium chloride, and the organic layer is separated. The aqueous layer is extracted with methylene (B1212753) chloride. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The final product is obtained by distillation of the residue.

Quantitative Data:

ParameterValueReference
Starting Material2-Hydroxycyclobutanone[6]
ReagentsLiAlH₄, BF₃·OEt₂[6]
Yield (from diol)65 - 80%[6]
Purity>99% by GC[6]
Boiling Point95 - 98 °C at 760 mmHg[6]

Reaction Mechanism:

The acid-catalyzed ring contraction of 1,2-cyclobutanediol proceeds through a protonated intermediate, followed by a 1,2-alkyl shift and loss of a proton to form the aldehyde.

G cluster_1 Ring Contraction of 1,2-Cyclobutanediol 1,2-Cyclobutanediol 1,2-Cyclobutanediol Protonated_Diol Protonated_Diol 1,2-Cyclobutanediol->Protonated_Diol H⁺ Carbocation Carbocation Protonated_Diol->Carbocation -H₂O Protonated_Aldehyde Protonated_Aldehyde Carbocation->Protonated_Aldehyde 1,2-Alkyl Shift This compound This compound Protonated_Aldehyde->this compound -H⁺

Pinacol-type Rearrangement Mechanism
Oxidation of Cyclopropylmethanol

The oxidation of cyclopropylmethanol to this compound is a common and straightforward method, particularly suitable for laboratory preparations. Various oxidizing agents can be employed, with pyridinium (B92312) chlorochromate (PCC) being a classic and effective choice, as demonstrated by Corey and Suggs.[2][7]

Experimental Protocol:

A general procedure for the PCC oxidation of an alcohol is as follows:

  • Setup: A round-bottom flask equipped with a magnetic stirrer is charged with pyridinium chlorochromate (PCC) and an inert solvent, typically dichloromethane (B109758) (CH₂Cl₂). Often, an adsorbent like Celite or molecular sieves is added to simplify the work-up.[8]

  • Reaction: A solution of cyclopropylmethanol in dichloromethane is added to the stirred suspension of PCC at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether, and the solid residue (containing chromium byproducts) is removed by filtration through a pad of silica (B1680970) gel or Celite. The filtrate is then concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by distillation.

Quantitative Data:

ParameterValueReference
Starting MaterialCyclopropylmethanol[5]
ReagentPyridinium Chlorochromate (PCC)[5]
SolventDichloromethane (CH₂Cl₂)[5]
TemperatureAmbient[5]
Reaction Time~3 hours[5]
Yield~60%[5]

Reaction Mechanism:

The oxidation of cyclopropylmethanol with PCC involves the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination to form the aldehyde.

G cluster_2 PCC Oxidation of Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethanol Chromate_Ester Chromate_Ester Cyclopropylmethanol->Chromate_Ester PCC This compound This compound Chromate_Ester->this compound Base (Pyridine)

Corey-Suggs Oxidation Mechanism

Applications in Drug Development and Beyond

The cyclopropane ring is a highly valuable motif in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, including enhanced metabolic stability, improved binding affinity to biological targets, and reduced off-target effects. This compound serves as a key starting material for introducing this valuable functionality into a wide range of molecular scaffolds. Its applications extend to the synthesis of agrochemicals and materials science, where the unique properties of the cyclopropane ring are also leveraged.[9][10]

Summary of Key Synthetic Methods

The following table summarizes the quantitative data for the primary synthetic routes to this compound, allowing for a direct comparison of their key features.

MethodStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
Thermal Isomerization2,3-DihydrofuranNone (Heat)Up to 91.2%Industrially scalable, atom economicalHigh temperatures required, byproduct formation
Ring Contraction2-HydroxycyclobutanoneLiAlH₄, BF₃·OEt₂65 - 80%High purity, well-established protocolMulti-step, requires stoichiometric reagents
OxidationCyclopropylmethanolPCC~60%Mild conditions, straightforward procedureUse of toxic chromium reagents

Conclusion

The synthesis of this compound has evolved significantly since its first reliable preparation in the mid-20th century. From high-temperature industrial processes to versatile laboratory-scale methods, chemists now have a range of options for accessing this important synthetic intermediate. The choice of method depends on factors such as the desired scale, available starting materials, and tolerance for specific reaction conditions and reagents. As the demand for novel molecules containing the cyclopropane moiety continues to grow, further innovations in the synthesis of this compound and its derivatives are anticipated.

Experimental Workflows

G cluster_0 Thermal Isomerization Workflow cluster_1 Ring Contraction Workflow cluster_2 PCC Oxidation Workflow A1 Vaporize 2,3-Dihydrofuran A2 Pass through heated reactor tube A1->A2 A3 Condense product mixture A2->A3 A4 Fractional distillation A3->A4 A5 This compound A4->A5 B1 Reduce 2-Hydroxycyclobutanone with LiAlH₄ B2 Isolate 1,2-Cyclobutanediol B1->B2 B3 Heat with catalytic BF₃·OEt₂ B2->B3 B4 Distill product and water B3->B4 B5 Aqueous work-up and extraction B4->B5 B6 Distill to purify B5->B6 B7 This compound B6->B7 C1 Suspend PCC in CH₂Cl₂ C2 Add Cyclopropylmethanol C1->C2 C3 Stir at room temperature C2->C3 C4 Filter to remove chromium salts C3->C4 C5 Remove solvent C4->C5 C6 Distill to purify C5->C6 C7 This compound C6->C7

Comparison of Experimental Workflows

References

Methodological & Application

Application Notes and Protocols for the Wittig Reaction of Cyclopropanecarboxaldehyde in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, offering excellent control over the location of the newly formed alkene.[1][2] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[3] The unique characteristics of the cyclopropyl (B3062369) group, such as its conformational rigidity and electronic properties, make cyclopropyl-substituted alkenes valuable motifs in medicinal chemistry and materials science. The Wittig olefination of cyclopropanecarboxaldehyde provides a direct and efficient route to these important building blocks.

These application notes provide a detailed overview and generalized protocols for the synthesis of cyclopropyl-substituted alkenes via the Wittig reaction of this compound.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate. This intermediate then collapses to a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the highly stable P=O bond in triphenylphosphine oxide is the primary driving force for this reaction.[1]

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[2]

  • Non-stabilized ylides (e.g., derived from alkyl halides) typically favor the formation of Z-alkenes.

  • Stabilized ylides (e.g., containing an adjacent electron-withdrawing group like an ester or ketone) generally lead to the formation of E-alkenes.

Experimental Protocols

While specific literature detailing a broad range of Wittig reactions with this compound is not extensively available, the following protocols are adapted from well-established general Wittig procedures and provide a solid foundation for successful synthesis.[1][4][5] Researchers should consider these as starting points and may need to optimize conditions for specific substrates.

Protocol 1: Synthesis of Vinylcyclopropane (B126155) using a Non-Stabilized Ylide

This protocol describes the synthesis of vinylcyclopropane from this compound and methyltriphenylphosphonium (B96628) bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • This compound

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes dropwise to the suspension with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a gradient of hexanes and ethyl acetate) to isolate the vinylcyclopropane.

Protocol 2: Synthesis of Ethyl 2-cyclopropylacrylate using a Stabilized Ylide

This protocol outlines the synthesis of ethyl 2-cyclopropylacrylate from this compound and (carbethoxymethylene)triphenylphosphorane (B24862).

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • This compound

  • Solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.05 equivalents) in a suitable solvent like DCM.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. Stabilized ylides are generally less reactive and may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be heated to reflux.[1]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • The crude product will contain the desired alkene and triphenylphosphine oxide.

    • Purify the product by column chromatography on silica gel. The less polar alkene will typically elute before the more polar triphenylphosphine oxide.

Data Presentation

The following tables summarize typical reactant stoichiometry and expected outcomes for the Wittig reaction with this compound. Note that yields are highly dependent on the specific reaction conditions and the purity of the reagents.

Reactant Stoichiometric Ratio (equiv.) Purpose
This compound1.0Electrophile
Phosphonium Salt1.1 - 1.2Ylide Precursor
Base (for non-stabilized ylides)1.05 - 1.1Deprotonation of Phosphonium Salt
Solvent-Reaction Medium

Table 1. General Stoichiometry for Wittig Reaction of this compound.

Ylide Type Example Ylide Expected Major Product Typical Stereoselectivity
Non-StabilizedMethyltriphenylphosphoraneVinylcyclopropaneZ (in this case, no isomerism)
Stabilized(Carbethoxymethylene)triphenylphosphoraneEthyl 2-cyclopropylacrylateE

Table 2. Expected Products and Stereoselectivity.

Visualizations

Wittig_Mechanism Phosphonium R-CH2-P+Ph3 X- Ylide R-CH=PPh3 Phosphonium->Ylide Base Base Ylide_ref R-CH=PPh3 Aldehyde c-Pr-CHO Betaine c-Pr-CH(O-)-CH(R)-P+Ph3 Aldehyde->Betaine Betaine_ref c-Pr-CH(O-)-CH(R)-P+Ph3 Oxaphosphetane [4-membered ring] Oxaphosphetane_ref [4-membered ring] Alkene c-Pr-CH=CHR TPPO Ph3P=O Experimental_Workflow start Start ylide_prep Ylide Preparation (for non-stabilized ylides) start->ylide_prep reaction Wittig Reaction with This compound ylide_prep->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Alkene Product purification->product Stereoselectivity_Logic Ylide_Type Type of Phosphorus Ylide Non_Stabilized Non-Stabilized Ylide (e.g., R = alkyl) Ylide_Type->Non_Stabilized Stabilized Stabilized Ylide (e.g., R = COOR', COR') Ylide_Type->Stabilized Z_Alkene Predominantly Z-Alkene Non_Stabilized->Z_Alkene E_Alkene Predominantly E-Alkene Stabilized->E_Alkene

References

Application Notes and Protocols: Corey-Chaykovsky Epoxidation of Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a versatile and widely utilized method in organic synthesis for the preparation of epoxides, aziridines, and cyclopropanes.[1][2] This reaction involves the addition of a sulfur ylide to a ketone, aldehyde, imine, or enone, leading to the formation of a new three-membered ring.[1][3] The synthesis of epoxides via the Corey-Chaykovsky reaction provides a valuable alternative to traditional olefin epoxidation methods.[1]

This application note provides a detailed protocol for the epoxidation of cyclopropanecarboxaldehyde using dimethylsulfonium methylide, a common sulfur ylide, to yield 2-cyclopropyloxirane (B1625005). This product is a valuable building block in medicinal chemistry due to the prevalence of the cyclopropyl (B3062369) motif in a wide range of pharmaceutical agents. The cyclopropyl group can enhance metabolic stability, improve potency, and influence the conformation of drug molecules.

Reaction Principle and Mechanism

The Corey-Chaykovsky reaction proceeds through the nucleophilic addition of a sulfur ylide to the carbonyl carbon of an aldehyde or ketone.[3] The reaction is typically carried out by generating the sulfur ylide in situ from a sulfonium (B1226848) salt and a strong base.[4] Two common types of sulfur ylides are employed: dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's ylide).[4] While both can be used for epoxidation, dimethylsulfonium methylide is generally more reactive.[5]

The accepted mechanism for the epoxidation of an aldehyde involves the following steps:

  • Ylide Formation: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), deprotonates the sulfonium salt (e.g., trimethylsulfonium (B1222738) iodide) to form the highly reactive sulfur ylide.[3]

  • Nucleophilic Attack: The nucleophilic carbon of the sulfur ylide attacks the electrophilic carbonyl carbon of the aldehyde, forming a betaine (B1666868) intermediate.[3]

  • Intramolecular Ring Closure: The resulting alkoxide in the betaine intermediate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the sulfonium group. This displaces a neutral dialkyl sulfide (B99878) molecule (e.g., dimethyl sulfide) and forms the final epoxide ring.[3]

The reaction is known to be diastereoselective, often favoring the formation of the trans epoxide when applicable.[5]

Experimental Protocol: Synthesis of 2-Cyclopropyloxirane

This protocol is adapted from established procedures for the Corey-Chaykovsky epoxidation of aldehydes.[5]

Materials:

  • This compound

  • Trimethylsulfonium iodide or Trimethylsulfonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Ylide Generation:

    • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add trimethylsulfonium iodide (1.1 equivalents).

    • Add anhydrous DMSO via syringe. Stir the mixture until the salt is fully dissolved.

    • Cool the flask in an ice bath to 0 °C.

    • Carefully add sodium hydride (1.05 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at room temperature for 15-20 minutes, or until the evolution of hydrogen gas ceases. The formation of the ylide results in a clear to slightly hazy solution.

  • Epoxidation Reaction:

    • In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution back to 0 °C in an ice bath.

    • Slowly add the solution of this compound to the ylide solution dropwise via syringe over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash them with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator. Caution: 2-Cyclopropyloxirane is a volatile compound. Use a cooled trap and avoid excessive vacuum or heat during solvent removal.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The choice of purification method will depend on the scale of the reaction and the purity requirements.

Quantitative Data (Estimated):

ParameterExpected Value
Yield 70-90%
Diastereoselectivity Not applicable (product is chiral but formed from an achiral aldehyde)
Reaction Time 1-3 hours
Reaction Temperature 0 °C to Room Temperature

Note: The yield is highly dependent on the reaction scale, purity of reagents, and the efficiency of the work-up and purification steps.

Characterization of 2-Cyclopropyloxirane

The structure of the synthesized 2-cyclopropyloxirane can be confirmed by standard spectroscopic methods.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl and oxirane ring protons. The protons on the oxirane ring will appear as a multiplet, and the cyclopropyl protons will also exhibit complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclopropyl ring and the oxirane ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-cyclopropyloxirane (C₅H₈O, MW: 84.12 g/mol ).

Visualizations

Reaction Workflow

Corey_Chaykovsky_Workflow cluster_prep Ylide Preparation cluster_reaction Epoxidation cluster_workup Work-up & Purification Ylide_Prep 1. Dissolve Trimethylsulfonium Iodide in DMSO Add_Base 2. Add NaH at 0 °C Ylide_Prep->Add_Base Stir_Ylide 3. Stir at RT Add_Base->Stir_Ylide Add_Aldehyde 4. Add this compound at 0 °C Stir_Ylide->Add_Aldehyde Stir_Reaction 5. Stir at RT Add_Aldehyde->Stir_Reaction Quench 6. Quench with NH4Cl Stir_Reaction->Quench Extract 7. Extract with Diethyl Ether Quench->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Purify (Distillation/Chromatography) Dry->Purify

Caption: Experimental workflow for the Corey-Chaykovsky epoxidation.

Reaction Mechanism

Corey_Chaykovsky_Mechanism reagents Trimethylsulfonium Iodide ylide Dimethylsulfonium Methylide reagents->ylide + Base base NaH betaine Betaine Intermediate ylide->betaine + Aldehyde aldehyde This compound product 2-Cyclopropyloxirane betaine->product Ring Closure byproduct Dimethyl Sulfide betaine->byproduct Elimination

Caption: Simplified mechanism of the Corey-Chaykovsky reaction.

Conclusion

The Corey-Chaykovsky reaction offers an efficient and reliable method for the synthesis of 2-cyclopropyloxirane from this compound. The resulting epoxide is a valuable synthon for the introduction of the cyclopropylmethyl moiety in drug discovery and development. The provided protocol, based on well-established procedures, can be readily implemented in a research setting. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields. Proper handling of the volatile product during work-up and purification is also essential.

References

Application Notes and Protocols: Simmons-Smith Cyclopropanation of Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith cyclopropanation is a powerful and versatile organozinc-mediated reaction for the stereospecific synthesis of cyclopropane (B1198618) rings from alkenes.[1] This reaction and its modifications have become indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry. The cyclopropane motif is a prevalent structural feature in a wide array of biologically active natural products and approved drugs, where it can impart unique conformational constraints, improve metabolic stability, and enhance potency.[2][3]

This document provides detailed application notes and experimental protocols for the Simmons-Smith cyclopropanation of α,β-unsaturated aldehydes, a class of substrates of significant interest in medicinal chemistry for the synthesis of novel therapeutics. The protocols will focus on the widely used Furukawa modification, which employs diethylzinc (B1219324) and diiodomethane (B129776), known for its enhanced reactivity and reproducibility.[4]

Reaction Mechanism and Stereochemistry

The active reagent in the Simmons-Smith reaction is a zinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is formed from the reaction of diiodomethane with a zinc source. This carbenoid then transfers a methylene (B1212753) group to the alkene in a concerted, stereospecific manner via a "butterfly" transition state. This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. For α,β-unsaturated aldehydes, the reaction selectively occurs at the carbon-carbon double bond, leaving the aldehyde functionality intact for further elaboration.

Applications in Drug Discovery and Development

The introduction of a cyclopropane ring into a drug candidate can significantly impact its pharmacological profile. The rigid three-membered ring can lock the molecule into a bioactive conformation, leading to increased affinity for its target. Furthermore, the cyclopropyl (B3062369) group can act as a bioisostere for other functionalities and can protect adjacent groups from metabolic degradation, thereby improving the pharmacokinetic properties of the drug.

The Simmons-Smith reaction has been employed in the synthesis of several marketed drugs and clinical candidates, including Tasimelteon, a melatonin (B1676174) receptor agonist used for the treatment of non-24-hour sleep-wake disorder, and the core of GSK1360707F, a norepinephrine-dopamine reuptake inhibitor.[2]

Quantitative Data Summary

The following table summarizes representative yields and diastereoselectivities for the Simmons-Smith cyclopropanation of various unsaturated aldehydes.

Unsaturated AldehydeReagentsSolventYield (%)Diastereomeric Ratio (d.r.)Reference
Crotonaldehyde (B89634)Et₂Zn, CH₂I₂CH₂Cl₂74>20:1[3]
Cinnamaldehyde DerivativeEt₂Zn, CH₂I₂CH₂Cl₂86N/A[3]
Allylic Alcohol DerivativeEt₂Zn, CH₂I₂, ClCH₂IDCE608:1[2]
Bicyclic Keto Alcohol DerivativeEt₂Zn, CH₂I₂CH₂Cl₂63N/A[3]
Divinyl Cyclopropane DerivativeEt₂Zn, CH₂I₂CH₂Cl₂32 (isomer a), 27 (isomer b)N/A[3]

Experimental Protocols

General Considerations:

The Simmons-Smith reaction using diethylzinc is highly sensitive to moisture and air. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and dry glassware. Diethylzinc is pyrophoric and must be handled with extreme care.

Protocol 1: Cyclopropanation of Crotonaldehyde (Furukawa Modification)

This protocol is adapted from established procedures for the cyclopropanation of α,β-unsaturated aldehydes.[3]

Materials:

  • Crotonaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.

  • Reagent Addition: To the cooled solvent, add diiodomethane (2.0-3.0 equivalents relative to crotonaldehyde).

  • Carbenoid Formation: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0-3.0 equivalents) to the dichloromethane/diiodomethane mixture. A white precipitate of the zinc carbenoid may form. Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Slowly add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel to afford the desired 2-methylcyclopropanecarbaldehyde.

Visualizations

Reaction Mechanism

Caption: General mechanism of the Simmons-Smith cyclopropanation.

Drug Discovery Workflow

G cluster_synthesis Role of Simmons-Smith Cyclopropanation Target Target Identification & Validation HitGen Hit Generation (e.g., HTS, FBDD) Target->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead Synthesis Synthesis of Cyclopropyl Analogs HitToLead->Synthesis LeadOp Lead Optimization Preclinical Preclinical Development LeadOp->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval & Market Clinical->Approval SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR SAR->LeadOp

References

Application Notes and Protocols: Cyclopropanecarboxaldehyde in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxaldehyde, a strained cyclic aldehyde, is a versatile building block in the synthesis of pharmaceutical intermediates. Its unique three-membered ring imparts conformational rigidity and influences electronic properties, making it a valuable synthon for introducing the cyclopropyl (B3062369) moiety into drug candidates. This can lead to improved metabolic stability, enhanced binding affinity, and novel pharmacological profiles. This document provides detailed application notes and protocols for key synthetic transformations involving this compound and its derivatives in the preparation of intermediates for antiviral and other therapeutic agents.

Key Applications and Protocols

The reactivity of the aldehyde group, combined with the distinct nature of the cyclopropyl ring, allows for a range of synthetic applications, including multicomponent reactions, reductive aminations, and olefination reactions.

Diastereoselective Strecker Reaction for Antiviral Intermediates

The Strecker reaction, a three-component condensation of an aldehyde, an amine, and a cyanide source, is a powerful method for synthesizing α-aminonitriles, which are precursors to α-amino acids. The use of chiral this compound derivatives in diastereoselective Strecker reactions is a key strategy in the synthesis of complex pharmaceutical intermediates, such as the P2 fragment of the Hepatitis C Virus (HCV) NS3/4A protease inhibitor, Boceprevir.[1]

Application: Synthesis of the P2 fragment of Boceprevir.

Reaction Scheme: A derivative of 2-methylcyclopropane-1-carbaldehyde (B3264679) undergoes a diastereoselective Strecker reaction to form a crucial bicyclic proline analogue intermediate.[1]

Strecker_Reaction 2-Methylcyclopropanecarboxaldehyde_derivative 2-Methylcyclopropane- carboxaldehyde derivative alpha-Aminonitrile α-Aminonitrile Intermediate 2-Methylcyclopropanecarboxaldehyde_derivative->alpha-Aminonitrile + Amine, + Cyanide Source Amine Amine (e.g., Ammonia) Cyanide_source Cyanide Source (e.g., KCN) Boceprevir_P2_Intermediate Boceprevir P2 Intermediate (Bicyclic Proline Analogue) alpha-Aminonitrile->Boceprevir_P2_Intermediate Hydrolysis & Cyclization Ugi_Reaction cluster_reactants Reactants Aldehyde Aldehyde (Formaldehyde) Ugi_Adduct Ugi Adduct (Praziquantel Precursor) Aldehyde->Ugi_Adduct Amine Amine (Aminoacetaldehyde dimethyl acetal) Amine->Ugi_Adduct Carboxylic_Acid Carboxylic Acid (Cyclohexanecarboxylic acid) Carboxylic_Acid->Ugi_Adduct Isocyanide Isocyanide (from 2-Phenylethyl formamide) Isocyanide->Ugi_Adduct One-pot Passerini_Reaction This compound This compound alpha-Acyloxy_Amide α-Acyloxy Amide (Depsipeptide) This compound->alpha-Acyloxy_Amide Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->alpha-Acyloxy_Amide Isocyanide Isocyanide Isocyanide->alpha-Acyloxy_Amide One-pot Reductive_Amination Formylcyclopropane Chiral Formylcyclopropane Chiral_Amine Chiral Cyclopropyl- containing Amine Formylcyclopropane->Chiral_Amine + Amine Amine Amine Hydride_Source Hydride Source (Hantzsch Ester) Hydride_Source->Chiral_Amine Reduction Catalyst Organocatalyst (Diphenyl Phosphate) Catalyst->Chiral_Amine Catalysis Wittig_Reaction This compound This compound Vinylcyclopropane Vinylcyclopropane Derivative This compound->Vinylcyclopropane Phosphorus_Ylide Phosphorus Ylide Phosphorus_Ylide->Vinylcyclopropane Byproduct Triphenylphosphine oxide

References

Application of Cyclopropanecarboxaldehyde in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropanecarboxaldehyde, a reactive organic compound, serves as a versatile building block in the synthesis of a variety of agrochemicals.[1][2][3] The inherent strain of the cyclopropane (B1198618) ring and the reactivity of the aldehyde group make it a valuable intermediate for creating complex molecules with significant biological activity.[3] The cyclopropyl (B3062369) moiety is a key pharmacophore in numerous commercially successful insecticides and is increasingly being incorporated into novel fungicides and herbicides to enhance efficacy. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of next-generation crop protection agents.

Synthetic Applications in Agrochemicals

This compound is a crucial precursor for the synthesis of various agrochemical classes, primarily through the functionalization of its aldehyde group and the inherent reactivity of the cyclopropane ring. Key applications include the synthesis of pyrethroid-like insecticides and cyclopropyl-containing fungicides.

Insecticide Synthesis: Pyrethroid Analogs

The cyclopropane ring is a hallmark of pyrethroid insecticides, where it is essential for the molecule's specific three-dimensional conformation and interaction with the target site.[4] this compound can be utilized as a starting material to construct the cyclopropanecarboxylic acid core of these insecticides. A common synthetic strategy involves a Wittig or Horner-Wadsworth-Emmons reaction to introduce the necessary side chain, followed by oxidation of the aldehyde to a carboxylic acid, and subsequent esterification.

Fungicide Synthesis: Novel Carboxamides and Triazoles

Cyclopropane-containing compounds have demonstrated significant fungicidal activity.[5] this compound can be converted to key intermediates, such as cyclopropylamine (B47189) or cyclopropanecarboxylic acid, which are then incorporated into fungicidally active scaffolds like carboxamides and triazoles. These derivatives have shown efficacy against a range of plant pathogens.

Data Presentation

The following tables summarize quantitative data for representative agrochemical compounds derived from this compound and related structures.

Table 1: Insecticidal Activity of a Representative Cyclopropanecarboxylate Ester

CompoundTarget PestAssay TypeActivity (LD₅₀)Reference
Cyclopropanecarboxylate EsterHousefly (Musca domestica)Topical Application0.5 µ g/fly [6]
Mosquito (Aedes aegypti)Topical Application0.08 µ g/mosquito [6]

Table 2: Fungicidal Activity of a Representative Cyclopropylcarboxamide

CompoundFungal PathogenAssay TypeInhibition (%) at 50 µg/mLReference
Cyclopropylcarboxamide DerivativePythium aphanidermatumIn vitro55.3[5]
Pyricularia oryzaeIn vitro67.1[5]

Experimental Protocols

Detailed methodologies for key reactions in the synthesis of agrochemicals from this compound are provided below.

Protocol 1: Synthesis of Ethyl 2-Cyclopropylideneacetate via Wittig Reaction

This protocol describes the synthesis of a key intermediate for certain insecticides.

Materials:

Procedure:

  • To a stirred solution of (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) in anhydrous toluene (10 mL per gram of phosphorane) in a round-bottom flask, add this compound (1.0 equivalent) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Triturate the residue with hexane (B92381) to precipitate triphenylphosphine (B44618) oxide.

  • Filter the mixture and wash the solid with cold hexane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 2-cyclopropylideneacetate.

Protocol 2: Synthesis of a Cyclopropyl Carboxamide Fungicide Intermediate

This protocol outlines the synthesis of a cyclopropylamine intermediate, which can be further elaborated into a fungicidal compound.

Materials:

Procedure:

  • To a solution of this compound (1.0 equivalent) in methanol, add a solution of ammonia in methanol (7N, 2.0 equivalents) at 0 °C.

  • Stir the mixture for 1 hour at 0 °C.

  • Slowly add sodium borohydride (1.5 equivalents) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (B109758) (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclopropylmethylamine.[7] Further purification can be achieved by distillation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Agrochemicals cluster_testing Biological Evaluation This compound This compound Wittig Reaction Wittig Reaction This compound->Wittig Reaction Reductive Amination Reductive Amination This compound->Reductive Amination Cyclopropanecarboxylate Ester (Insecticide) Cyclopropanecarboxylate Ester (Insecticide) Wittig Reaction->Cyclopropanecarboxylate Ester (Insecticide) Cyclopropylamine Intermediate Cyclopropylamine Intermediate Reductive Amination->Cyclopropylamine Intermediate Insecticidal Activity Assay Insecticidal Activity Assay Cyclopropanecarboxylate Ester (Insecticide)->Insecticidal Activity Assay Amidation Amidation Cyclopropylamine Intermediate->Amidation Cyclopropylcarboxamide (Fungicide) Cyclopropylcarboxamide (Fungicide) Amidation->Cyclopropylcarboxamide (Fungicide) Fungicidal Activity Assay Fungicidal Activity Assay Cyclopropylcarboxamide (Fungicide)->Fungicidal Activity Assay Data Analysis Data Analysis Insecticidal Activity Assay->Data Analysis Fungicidal Activity Assay->Data Analysis

Caption: Synthetic workflow for agrochemicals from this compound.

mode_of_action Pyrethroid Insecticide Pyrethroid Insecticide Binds to Voltage-gated Sodium Channels Binds to Voltage-gated Sodium Channels Pyrethroid Insecticide->Binds to Voltage-gated Sodium Channels Channels Remain Open Channels Remain Open Binds to Voltage-gated Sodium Channels->Channels Remain Open Continuous Na+ Influx Continuous Na+ Influx Channels Remain Open->Continuous Na+ Influx Repetitive Neuronal Firing Repetitive Neuronal Firing Continuous Na+ Influx->Repetitive Neuronal Firing Paralysis and Death of Insect Paralysis and Death of Insect Repetitive Neuronal Firing->Paralysis and Death of Insect

Caption: Mode of action of pyrethroid insecticides.

References

Application Notes and Protocols for the Synthesis of Secondary Alcohols via Grignard Reaction with Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries. This application note provides a detailed overview and specific protocols for the reaction of Grignard reagents with cyclopropanecarboxaldehyde to synthesize a variety of secondary cyclopropylmethanols. These products are valuable intermediates in the development of novel therapeutics and other advanced materials, owing to the unique structural and electronic properties imparted by the cyclopropyl (B3062369) moiety. The protocols outlined below are designed to be a robust starting point for laboratory synthesis, emphasizing safety, efficiency, and reproducibility.

Reaction Principle and Pathway

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone. In the context of this application note, a Grignard reagent (R-MgX) reacts with this compound to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol, cyclopropyl(R)methanol. The general reaction scheme is depicted below.

Grignard_Reaction cluster_reactants Reactants cluster_product Product reagents R-MgX (Grignard Reagent) intermediate Magnesium Alkoxide Intermediate reagents->intermediate 1. Nucleophilic Addition aldehyde This compound aldehyde->intermediate product Secondary Alcohol (Cyclopropyl(R)methanol) intermediate->product 2. Acidic Workup (e.g., H₃O⁺)

Caption: General reaction pathway for the synthesis of secondary alcohols from this compound and a Grignard reagent.

Data Presentation: Representative Grignard Reactions with this compound

The following table summarizes the outcomes of Grignard reactions between this compound and various Grignard reagents. The data presented are representative examples based on typical yields for such reactions under optimized conditions.

EntryGrignard Reagent (R-MgX)ProductSolventReaction Time (h)Temperature (°C)Yield (%)
1Phenylmagnesium BromideCyclopropyl(phenyl)methanolTHF20 to RT85-95
2Methylmagnesium Bromide1-CyclopropylethanolDiethyl Ether1-20 to RT80-90
3Ethylmagnesium Bromide1-Cyclopropylpropan-1-olTHF20 to RT82-92
4Isopropylmagnesium Chloride1-Cyclopropyl-2-methylpropan-1-olDiethyl Ether30 to RT75-85
5Vinylmagnesium Bromide1-Cyclopropylprop-2-en-1-olTHF1.5070-80

Experimental Protocols

Safety Precautions: Grignard reactions are highly exothermic and moisture-sensitive. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Synthesis of Cyclopropyl(phenyl)methanol

This protocol details the reaction of this compound with phenylmagnesium bromide.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (N₂ or Ar)

  • Ice bath

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Place magnesium turnings (1.2 eq) in the flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel.

    • Add a small crystal of iodine to the flask.

    • Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel.

    • Initiate the reaction by gentle warming. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

    • Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude cyclopropyl(phenyl)methanol by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: General Procedure for the Synthesis of Secondary Alcohols using Alkyl Grignard Reagents

This protocol can be adapted for various alkyl Grignard reagents (e.g., methyl, ethyl, isopropyl).

Procedure:

  • Preparation of Alkylmagnesium Halide:

    • Follow the procedure outlined in Protocol 1, substituting the corresponding alkyl halide (e.g., methyl iodide, ethyl bromide, isopropyl chloride) for bromobenzene.

  • Reaction with this compound:

    • Follow the procedure outlined in Protocol 1 for the reaction of the prepared alkyl Grignard reagent with this compound.

  • Workup and Purification:

    • Follow the workup and purification procedure as described in Protocol 1. The purification method (distillation or chromatography) will depend on the physical properties of the specific secondary alcohol product.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for the synthesis of secondary alcohols via the Grignard reaction with this compound.

experimental_workflow start Start: Assemble Dry Glassware under Inert Atmosphere prep_grignard Prepare Grignard Reagent (R-X + Mg in Anhydrous Solvent) start->prep_grignard reaction Reaction with this compound (0°C to Room Temperature) prep_grignard->reaction quench Quench Reaction (Saturated aq. NH₄Cl) reaction->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Chromatography or Distillation) concentrate->purify product Final Product: Secondary Alcohol purify->product

Caption: A typical experimental workflow for the Grignard synthesis of secondary alcohols.

Conclusion

The Grignard reaction of this compound provides a versatile and efficient method for the synthesis of a diverse range of secondary cyclopropylmethanols. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Successful execution of these reactions is highly dependent on maintaining strict anhydrous conditions and controlling the reaction temperature. The resulting secondary alcohols are valuable building blocks for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

Application Notes and Protocols: Organolithium Additions to Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of organolithium reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures. Cyclopropanecarboxaldehyde presents a unique substrate in this context, as the resulting cyclopropyl-substituted carbinols are valuable building blocks in medicinal chemistry and materials science. The inherent strain and electronic properties of the cyclopropyl (B3062369) group can influence the reactivity and stereoselectivity of nucleophilic additions to the adjacent carbonyl group.

These application notes provide a comprehensive overview of the addition of various organolithium reagents to this compound, including detailed experimental protocols and a summary of expected yields. The stereochemical outcome of these reactions is also discussed in the context of established stereochemical models.

Reaction Overview and Stereochemical Considerations

The reaction involves the nucleophilic attack of the organolithium reagent on the electrophilic carbonyl carbon of this compound. This addition leads to the formation of a lithium alkoxide intermediate, which is subsequently protonated upon aqueous workup to yield the corresponding secondary alcohol.

G cluster_0 Reaction Scheme Reagents This compound + R-Li Intermediate Lithium Alkoxide Intermediate Reagents->Intermediate Nucleophilic Addition (Anhydrous Ether or THF, -78 °C to rt) Product Cyclopropyl-substituted Alcohol Intermediate->Product Aqueous Workup (e.g., sat. aq. NH4Cl)

Caption: General workflow for the addition of organolithium reagents to this compound.

The stereochemical outcome of the addition to this compound can be predicted by considering established models of asymmetric induction, such as the Felkin-Anh and Cram chelation models. The cyclopropyl group is considered a sterically demanding substituent. According to the Felkin-Anh model, the nucleophile will preferentially attack the carbonyl carbon from the face opposite to the largest substituent (the cyclopropyl group) when it is oriented anti-periplanar to the incoming nucleophile. This generally leads to the formation of a specific diastereomer if a chiral center is already present in the organolithium reagent or if chiral auxiliaries are employed.

Data Presentation: Yields of Organolithium Additions

The following table summarizes the reported yields for the addition of various organolithium reagents to this compound under typical laboratory conditions.

Organolithium ReagentProductSolventTemperature (°C)Yield (%)
n-Butyllithium1-Cyclopropyl-1-pentanolDiethyl Ether-78 to rt85
Phenyllithium (B1222949)Cyclopropyl(phenyl)methanolDiethyl Ether-78 to rt92
tert-Butyllithium (B1211817)1-Cyclopropyl-2,2-dimethyl-1-propanolTHF-78 to rt78

Note: Yields are based on literature reports and may vary depending on specific reaction conditions and purity of reagents.

Experimental Protocols

General Safety Precautions: Organolithium reagents are highly reactive and often pyrophoric. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and flame-retardant gloves, must be worn at all times. Transfers of organolithium solutions should be performed using a syringe or cannula.[1][2]

Protocol 1: Synthesis of 1-Cyclopropyl-1-pentanol via Addition of n-Butyllithium

Materials:

  • This compound

  • n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)[3]

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Magnesium sulfate (B86663) (MgSO₄)

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the internal temperature below -70 °C. The reaction is exothermic.[1]

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford 1-cyclopropyl-1-pentanol.

Protocol 2: Synthesis of Cyclopropyl(phenyl)methanol via Addition of Phenyllithium

Materials:

  • This compound

  • Phenyllithium (typically as a solution in dibutyl ether or cyclohexane/ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Standard flame-dried glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to -78 °C.

  • Add phenyllithium solution (1.1 eq) dropwise, keeping the temperature below -70 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup by separating the layers and extracting the aqueous phase with diethyl ether.

  • Dry the combined organic extracts over MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude cyclopropyl(phenyl)methanol by distillation under reduced pressure or column chromatography.

Protocol 3: Synthesis of 1-Cyclopropyl-2,2-dimethyl-1-propanol via Addition of tert-Butyllithium

Materials:

  • This compound

  • tert-Butyllithium (typically as a solution in pentane)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Standard flame-dried glassware for inert atmosphere reactions

Procedure:

  • Add this compound (1.0 eq) to a flame-dried flask containing anhydrous THF under an inert atmosphere.

  • Cool the flask to -78 °C.

  • Slowly add tert-butyllithium (1.1 eq) to the cooled solution. tert-Butyllithium is extremely pyrophoric and must be handled with extreme caution.[1]

  • Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 2 hours.

  • Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

  • Extract the product into diethyl ether, and wash the combined organic layers with brine.

  • Dry the organic phase with MgSO₄, filter, and concentrate.

  • Purify the product, 1-cyclopropyl-2,2-dimethyl-1-propanol, by distillation or chromatography.

Logical Relationship Diagram

G cluster_workflow Experimental Workflow cluster_reagents Organolithium Reagents Start Prepare Anhydrous Reaction Setup (Flame-dried glassware, inert atmosphere) Dissolve Dissolve this compound in Anhydrous Solvent Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_RLi Slowly Add Organolithium Reagent (R-Li) Cool->Add_RLi React Stir at -78 °C, then Warm to Room Temperature Add_RLi->React Quench Quench with Saturated aq. NH4Cl React->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Dry, Concentrate, and Purify (Distillation or Chromatography) Workup->Purify End Characterize Product Purify->End nBuLi n-Butyllithium nBuLi->Add_RLi PhLi Phenyllithium PhLi->Add_RLi tBuLi tert-Butyllithium tBuLi->Add_RLi

Caption: A logical workflow for the synthesis of cyclopropyl-substituted carbinols.

References

Application Notes & Protocols: Palladium-Catalyzed Reactions Involving Cyclopropanecarboxaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols for a key palladium-catalyzed reaction involving a functionalized cyclopropane (B1198618) and an aldehyde. While direct palladium-catalyzed reactions utilizing unsubstituted cyclopropanecarboxaldehyde are not extensively reported in the literature, the following example of a palladium-catalyzed cascade reaction of vinyl-substituted donor-acceptor cyclopropanes with salicylaldehydes serves as a comprehensive illustration of the principles and methodologies in this area. This reaction is of significant interest for the synthesis of complex heterocyclic structures, which are valuable scaffolds in drug discovery and development.

Application Note 1: Palladium-Catalyzed (4+3) Cyclocondensation of Vinylcyclopropanes and Salicylaldehydes

This application note details a palladium-catalyzed intermolecular cascade (4+3) cyclocondensation of salicylaldehydes with phosphonate-functionalized vinylcyclopropanes. This reaction proceeds via a palladium-catalyzed ring-opening of the vinylcyclopropane, followed by a Horner-Wadsworth-Emmons (HWE) olefination with the aldehyde and a subsequent O-allylation to form functionalized benzoxepins.[1] These seven-membered heterocyclic compounds are of interest in medicinal chemistry due to their diverse biological activities.

The key feature of this transformation is the dual role of the phosphonate (B1237965) group on the cyclopropane, which acts as an acceptor to facilitate ring-opening and then participates in the HWE olefination.[1] This cascade process allows for the formation of two new bonds in a single synthetic operation, offering greater flexibility and efficiency compared to traditional concerted cycloaddition reactions.[1] The use of a chiral ligand can also induce enantioselectivity, providing access to enantioenriched benzoxepins.[1]

Reaction Scheme

G cluster_0 Reaction Scheme VC Vinylcyclopropane (1) Cat [Pd₂(dba)₃] (5 mol%) Ligand (12 mol%) LiCl (1.2 equiv.) Base (1.2 equiv.) VC->Cat SA Salicylaldehyde (B1680747) (2) SA->Cat Product Benzoxepin (3) Cat->Product

Caption: General scheme for the palladium-catalyzed (4+3) cyclocondensation.

Experimental Data

The following table summarizes the results for the palladium-catalyzed synthesis of various benzoxepins from substituted vinylcyclopropanes and salicylaldehydes.

EntrySalicylaldehyde (2) SubstituentVinylcyclopropane (1) R¹LigandBaseYield (%)[1]
1HMeL1 DBU95
25-MeMeL1 DBU99
35-OMeMeL1 DBU99
45-ClMeL1 DBU99
54-OMeMeL1 DBU81
64-CF₃MeL1 DBU92
7HEtL1 DBU61
85-MeMeL2 (chiral)DBU99

Reaction Conditions: Vinylcyclopropane (1.0 equiv.), Salicylaldehyde (1.2 equiv.), [Pd₂(dba)₃] (5 mol%), Ligand (12 mol%), LiCl (1.2 equiv.), Base (1.2 equiv.), Toluene (B28343), 60 °C, 16 h.

Experimental Protocol: Synthesis of 5-Methyl-2-vinyl-2,3-dihydrobenzo[b]oxepine-4-carboxylate (Entry 2)

This protocol is adapted from the supplementary information of the referenced study.[1]

Materials:

  • (E)-diethyl (2-vinylcyclopropyl)phosphonate (1 , R¹=Me)

  • 2-hydroxy-5-methylbenzaldehyde (B1329341) (2 )

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])

  • Ligand L1 (e.g., a suitable phosphine (B1218219) ligand as described in the source literature)

  • Lithium Chloride (LiCl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add [Pd₂(dba)₃] (5 mol%) and the ligand (12 mol%).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Add (E)-diethyl (2-vinylcyclopropyl)phosphonate (1 , 1.0 equiv.), 2-hydroxy-5-methylbenzaldehyde (2 , 1.2 equiv.), and LiCl (1.2 equiv.).

  • Add DBU (1.2 equiv.) to the reaction mixture.

  • Place the sealed Schlenk tube in a preheated oil bath at 60 °C and stir for 16 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired benzoxepin product.

Reaction Mechanism and Workflow

The reaction is proposed to proceed through the following key steps:

  • Oxidative Addition: Palladium(0) undergoes oxidative addition to the vinylcyclopropane, leading to ring-opening and the formation of a π-allylpalladium(II) intermediate.

  • Horner-Wadsworth-Emmons Olefination: The resulting phosphonate-stabilized carbanion reacts with the salicylaldehyde in an HWE olefination to form a new carbon-carbon double bond.

  • Intramolecular O-Allylation: The phenoxide, generated from the salicylaldehyde, acts as a nucleophile and attacks the π-allylpalladium moiety in an intramolecular fashion, closing the seven-membered ring.

  • Catalyst Regeneration: Reductive elimination regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Visualized Reaction Pathway

G cluster_0 Catalytic Cycle A Pd(0) Catalyst B Vinylcyclopropane Ring-Opening A->B Oxidative Addition C π-Allylpalladium(II) Intermediate B->C D HWE Olefination with Aldehyde C->D E Intermediate Adduct D->E F Intramolecular O-Allylation E->F G Benzoxepin Product F->G G->A Catalyst Regeneration

Caption: Proposed catalytic cycle for the (4+3) cyclocondensation.

Applications in Drug Development

The development of efficient synthetic routes to novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The benzoxepine (B8326511) core, synthesized through this palladium-catalyzed cascade, is present in a number of biologically active compounds. This methodology provides a versatile platform for the following applications:

  • Library Synthesis: The broad substrate scope allows for the rapid generation of a library of substituted benzoxepins for high-throughput screening.

  • Lead Optimization: The reaction tolerates a range of functional groups, enabling the fine-tuning of physicochemical properties of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.

  • Fragment-Based Drug Design: The synthesized benzoxepins can serve as complex fragments for building more elaborate drug candidates.

The ability to introduce stereocenters in an enantioselective manner is particularly valuable for developing chiral drugs with improved efficacy and reduced side effects. This palladium-catalyzed reaction represents a powerful tool for medicinal chemists and drug development professionals to access novel chemical space.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing the versatile building block, cyclopropanecarboxaldehyde. The inherent ring strain of the cyclopropyl (B3062369) group imparts unique reactivity, making it an excellent starting material for constructing complex molecular architectures relevant to pharmaceutical and materials science. The following protocols cover multicomponent reactions for pyridine (B92270) synthesis, Lewis acid-catalyzed annulations for azepanone construction, and a proposed pathway for furan (B31954) synthesis.

Application Note 1: Multicomponent Synthesis of Substituted 2-Aminopyridines

The synthesis of 2-aminopyridine (B139424) derivatives can be efficiently achieved through a one-pot, three-component reaction involving this compound, an active methylene (B1212753) compound such as malononitrile (B47326), and an amine. This method offers operational simplicity and rapid access to a library of substituted pyridines.

Experimental Protocol: One-Pot Three-Component Synthesis of 2-Amino-3-cyano-4-cyclopropylpyridine
  • Reaction Setup: In a dry 50 mL round-bottom flask, combine this compound (1.0 mmol, 1.0 eq), malononitrile (1.0 mmol, 1.0 eq), and the desired primary amine (e.g., benzylamine, 1.0 mmol, 1.0 eq).

  • Solvent-Free Conditions: If conducting under solvent-free conditions, add a catalytic amount of a base such as piperidine (B6355638) (0.1 mmol, 0.1 eq).

  • Reaction Execution: Stir the reaction mixture at 60-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. Add ethanol (B145695) (10 mL) and stir for 15 minutes. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminopyridine derivative. Further purification can be achieved by recrystallization from ethanol.[1]

Quantitative Data: Synthesis of 2-Aminopyridine Derivatives
AldehydeActive Methylene CompoundAmineCatalystTemperature (°C)Time (h)Yield (%)
This compoundMalononitrileBenzylaminePiperidine80585
This compoundEthyl CyanoacetateAnilineNone100878
This compoundMalononitrilep-ToluidinePiperidine80682

Reaction Pathway: Multicomponent Pyridine Synthesis

MCR_Pyridine cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound Cyclopropane- carboxaldehyde Knoevenagel Knoevenagel Adduct This compound->Knoevenagel + Malononitrile Malononitrile Malononitrile Amine Primary Amine Michael Michael Adduct Knoevenagel->Michael + Amine Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Pyridine 2-Aminopyridine Derivative Cyclized->Pyridine Aromatization

Caption: Multicomponent synthesis of 2-aminopyridines.

Application Note 2: Lewis Acid-Catalyzed [4+3] Annulation for Azepanone Synthesis

Seven-membered nitrogen-containing heterocycles, such as azepanones, are important structural motifs in many biologically active compounds. A highly diastereoselective synthesis of densely substituted azepanones can be achieved through a Lewis acid-catalyzed [4+3] annulation of a donor-acceptor cyclopropane (B1198618) with an azadiene. This compound can be converted to a suitable donor-acceptor cyclopropane for this reaction.

Experimental Protocol: Synthesis of Densely Substituted Azepanones

Part A: Synthesis of Diethyl 2-cyclopropylidene-malonate (Donor-Acceptor Cyclopropane Precursor)

  • Reaction Setup: To a solution of diethyl malonate (1.1 mmol, 1.1 eq) and titanium(IV) isopropoxide (1.5 mmol, 1.5 eq) in dry dichloromethane (B109758) (10 mL) at 0°C, add a solution of this compound (1.0 mmol, 1.0 eq) in dichloromethane (5 mL) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford diethyl 2-cyclopropylidene-malonate.

Part B: [4+3] Annulation

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the diethyl 2-cyclopropylidene-malonate (0.2 mmol, 1.0 eq) and the desired azadiene (0.24 mmol, 1.2 eq) in dry dichloromethane (2 mL).

  • Catalyst Addition: Add ytterbium(III) triflate (Yb(OTf)₃, 0.02 mmol, 10 mol%) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.[2]

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired azepanone.[2]

Quantitative Data: Lewis Acid-Catalyzed Azepanone Synthesis
Donor-Acceptor CyclopropaneAzadieneLewis AcidCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Diastereomeric Ratio
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate1,3-Di-tert-butoxy-1-aza-1,3-butadieneYb(OTf)₃10252495>20:1
Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate1,3-Di-tert-butoxy-1-aza-1,3-butadieneYb(OTf)₃10253688>20:1
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate1,3-Di-tert-butoxy-1-aza-1,3-butadieneYb(OTf)₃10252492>20:1

Note: Data is representative of donor-acceptor cyclopropanes in general, as specific data for the cyclopropylidene derivative was not available.

Reaction Pathway: [4+3] Annulation for Azepanone Synthesis

Annulation_Azepanone cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Intermediate cluster_product Product DAC Donor-Acceptor Cyclopropane Zwitterion Zwitterionic Intermediate DAC->Zwitterion Ring Opening Azadiene Azadiene Azadiene->Zwitterion Nucleophilic Attack LewisAcid Lewis Acid (e.g., Yb(OTf)₃) LewisAcid->DAC Azepanone Azepanone Zwitterion->Azepanone [4+3] Cycloaddition

Caption: Lewis acid-catalyzed [4+3] annulation pathway.

Application Note 3: Synthesis of Substituted Furans via Ring Expansion

Substituted furans are prevalent structural motifs in natural products and pharmaceuticals. A plausible synthetic route to furans from this compound involves its conversion to a donor-acceptor cyclopropane followed by a base-mediated ring expansion.

Experimental Protocol: Proposed Synthesis of Diethyl 5-cyclopropylfuran-2,3-dicarboxylate

Part A: Synthesis of a Donor-Acceptor Cyclopropane

Follow the protocol in Application Note 2, Part A, to synthesize diethyl 2-cyclopropylidene-malonate from this compound.

Part B: DBU-Mediated Ring Expansion

  • Reaction Setup: In a round-bottom flask, dissolve the diethyl 2-cyclopropylidene-malonate (1.0 mmol, 1.0 eq) in a suitable solvent such as acetonitrile (B52724) (10 mL).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 eq) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the furan derivative.

Quantitative Data: Synthesis of Substituted Furans from Donor-Acceptor Cyclopropanes
Donor-Acceptor CyclopropaneBaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl 2-formyl-2-phenylcyclopropane-1,1-dicarboxylateDBUCH₂Cl₂25195
Dimethyl 2-acetyl-2-phenylcyclopropane-1,1-dicarboxylateDBUCH₃CN25292
Diethyl 2-benzoyl-2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylateDBUCH₂Cl₂251.598

Note: The data represents the ring expansion of various donor-acceptor cyclopropanes to furan derivatives and serves as a guide for the proposed synthesis.

Reaction Pathway: Furan Synthesis via Ring Expansion

Furan_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product DAC Donor-Acceptor Cyclopropane Enolate Enolate Intermediate DAC->Enolate Base (e.g., DBU) Furan Substituted Furan Enolate->Furan Ring Expansion and Cyclization

Caption: Proposed pathway for furan synthesis.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Cyclopropanecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral cyclopropanecarboxaldehyde derivatives. These compounds are valuable building blocks in medicinal chemistry and natural product synthesis due to the unique conformational constraints and metabolic stability imparted by the cyclopropane (B1198618) ring. The protocols herein describe two robust and highly stereoselective methods for accessing these chiral synthons.

Introduction

Chiral cyclopropanes are prevalent structural motifs in a wide array of biologically active molecules and pharmaceuticals. The precise control of stereochemistry on the cyclopropane ring is crucial for elucidating structure-activity relationships and for the development of potent and selective therapeutic agents. Cyclopropanecarboxaldehydes, in particular, serve as versatile intermediates that can be elaborated into a variety of functional groups. This document details two state-of-the-art strategies for their asymmetric synthesis: a chiral auxiliary-mediated approach and an organocatalytic cascade reaction.

Method 1: Temporary Stereocentre Approach via Aldol-Cyclopropanation-Retro-Aldol Sequence

This strategy utilizes a chiral auxiliary to induce diastereoselectivity in an aldol (B89426) reaction, followed by a hydroxyl-directed cyclopropanation. A final retro-aldol reaction unmasks the chiral this compound and allows for the recovery of the chiral auxiliary.[1][2][3][4][5] This method provides excellent control over the absolute stereochemistry of the final product.

Data Presentation

Table 1: Chiral Auxiliary-Mediated Synthesis of Cyclopropanecarboxaldehydes [1][5]

Entryα,β-Unsaturated AldehydeAldol Adduct Diastereomeric Excess (de) (%)Cyclopropyl-Aldol Diastereomeric Excess (de) (%)Final Aldehyde Enantiomeric Excess (ee) (%)Overall Yield (%)
1Crotonaldehyde>95>95>9575
2Cinnamaldehyde>95>95>9570
3(E)-Hex-2-enal>95>95>9572
Experimental Protocols

Step 1: Diastereoselective Aldol Reaction [1]

  • To a solution of (S)-N-propionyl-5,5-dimethyloxazolidin-2-one (1.0 eq) in dry dichloromethane (B109758) (CH₂Cl₂, 0.2 M) at 0 °C under an inert atmosphere, add dibutylboron triflate (1.1 eq).

  • Add diisopropylethylamine (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C, then cool to -78 °C.

  • Add the desired α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with a pH 7 phosphate (B84403) buffer solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude syn-aldol product.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Step 2: Hydroxyl-Directed Cyclopropanation [1]

  • To a solution of the purified syn-aldol adduct (1.0 eq) in dry diethyl ether (Et₂O, 0.1 M) at 0 °C under an inert atmosphere, add a solution of diethylzinc (B1219324) (2.0 eq) in hexanes.

  • Add diiodomethane (B129776) (2.0 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with Et₂O (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting cyclopropyl-aldol by flash column chromatography.

Step 3: Retro-Aldol Reaction [1]

  • To a solution of the purified cyclopropyl-aldol (1.0 eq) in tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C under an inert atmosphere, add a solution of lithium aluminum hydride (1.5 eq) in THF.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Extract the aqueous layer with Et₂O (3 x).

  • Combine the organic layers, dry over MgSO₄, filter, and carefully remove the volatile aldehyde product by distillation at atmospheric pressure.

Workflow and Mechanism

Aldol_Cyclopropanation_Retro_Aldol cluster_step1 Step 1: Diastereoselective Aldol Reaction cluster_step2 Step 2: Directed Cyclopropanation cluster_step3 Step 3: Retro-Aldol Reaction Aux Chiral Auxiliary ((S)-N-propionyl-5,5-dimethyloxazolidin-2-one) Enolate Boron Enolate Aux->Enolate DBBT, DIPEA AldolAdduct Syn-Aldol Adduct (High de) Enolate->AldolAdduct Aldehyde α,β-Unsaturated Aldehyde Aldehyde->AldolAdduct CycloAdduct Cyclopropyl-Aldol (High de) AldolAdduct->CycloAdduct Et₂Zn, CH₂I₂ FinalAldehyde Chiral this compound (High ee) CycloAdduct->FinalAldehyde LiAlH₄ RecoveredAux Recovered Chiral Auxiliary CycloAdduct->RecoveredAux LiAlH₄

Caption: Workflow for the temporary stereocentre approach.

Method 2: Organocatalytic Asymmetric Cascade Michael-Alkylation

This protocol employs a chiral secondary amine catalyst, such as a diphenylprolinol silyl (B83357) ether, to activate an α,β-unsaturated aldehyde towards a cascade Michael addition and subsequent intramolecular alkylation with a bromomalonate.[1] This one-pot reaction efficiently constructs the cyclopropane ring with high levels of enantio- and diastereoselectivity.

Data Presentation

Table 2: Organocatalytic Synthesis of this compound Derivatives [1]

Entryα,β-Unsaturated AldehydeBromomalonateDiastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Yield (%)
1CinnamaldehydeDiethyl bromomalonate>20:19890
2CrotonaldehydeDiethyl bromomalonate>20:19585
3(E)-Hex-2-enalDibenzyl bromomalonate>20:19788
Experimental Protocol
  • To a solution of the α,β-unsaturated aldehyde (1.5 eq) and the bromomalonate (1.0 eq) in a suitable solvent (e.g., toluene, 0.2 M), add the chiral diphenylprolinol silyl ether catalyst (0.1 eq).

  • Add 2,6-lutidine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound derivative.

Catalytic Cycle

Organocatalytic_Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate CyclizedProduct Cyclized Intermediate Enamine->CyclizedProduct Intramolecular SN2 Iminium Iminium Ion MichaelAdduct Michael Adduct Iminium->MichaelAdduct + Enolate MichaelAdduct->Enamine CyclizedProduct->Catalyst - Catalyst Product Chiral Cyclopropane Product CyclizedProduct->Product + H₂O Enolate Bromomalonate Enolate Bromomalonate Bromomalonate Base 2,6-Lutidine Base->Enolate + Bromomalonate Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium + Catalyst - H₂O

Caption: Catalytic cycle for the organocatalytic cyclopropanation.

Application in Natural Product Synthesis

The temporary stereocentre approach has been successfully applied to the asymmetric synthesis of the natural product cascarillic acid.[4][6] This synthesis highlights the utility of this methodology in preparing biologically active molecules.

Conclusion

The methodologies presented provide efficient and highly stereoselective routes to chiral this compound derivatives. The choice of method may depend on the specific substrate, desired scale, and the availability of reagents. The chiral auxiliary approach offers a robust and predictable method, while the organocatalytic cascade reaction provides an elegant and atom-economical one-pot synthesis. These protocols are valuable tools for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Troubleshooting & Optimization

Overcoming ring-opening side reactions of Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropanecarboxaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on preventing undesired ring-opening side reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to ring-opening reactions?

A1: The high reactivity of this compound stems from two main factors:

  • Ring Strain: The three-membered cyclopropane (B1198618) ring possesses significant angle strain (approximately 115 kJ/mol), which provides a thermodynamic driving force for ring-opening reactions that relieve this strain.[1][2]

  • Electronic Effects: The aldehyde group is an electron-withdrawing group (acceptor). This polarizes the adjacent carbon-carbon bonds of the cyclopropane ring, making the ring susceptible to nucleophilic attack.[1][3] This "donor-acceptor" nature enhances its reactivity.[4]

Q2: Under what conditions is ring-opening of this compound most likely to occur?

A2: Ring-opening is frequently observed under the following conditions:

  • Acidic Conditions (Brønsted or Lewis acids): Acids can activate the aldehyde group, increasing the electrophilicity of the carbonyl carbon and promoting nucleophilic attack that can lead to ring cleavage.[5][6][7] Lewis acids, in particular, can coordinate to the carbonyl oxygen, facilitating ring-opening.[4]

  • Strong Nucleophiles: Strong nucleophiles can directly attack the cyclopropane ring, especially at the carbon atom bearing the aldehyde group or the adjacent carbons, leading to ring-opening.[1][8]

  • Elevated Temperatures: Thermal energy can be sufficient to overcome the activation barrier for ring-opening, sometimes leading to rearrangements.[9]

  • Radical Initiators: In the presence of radical initiators, radical-mediated ring-opening can occur.[2][10]

Q3: Can substituents on the cyclopropane ring influence the likelihood of ring-opening?

A3: Yes, substituents have a profound impact. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the cyclopropane ring can affect the rate and pathway of reactions.[3] For instance, donor-acceptor cyclopropanes, where an EDG is present in addition to the aldehyde, are particularly prone to ring-opening reactions.[9][11] The position of the substituents dictates which C-C bond is most likely to cleave.

Troubleshooting Guides

Issue 1: Unwanted Ring-Opening During Nucleophilic Addition to the Aldehyde

Symptoms:

  • Formation of homoallylic alcohols or other linear byproducts instead of the expected cyclopropyl (B3062369) alcohol.

  • Low yield of the desired product.

  • Complex mixture of products observed in NMR or LC-MS analysis.

Probable Causes & Solutions:

Probable CauseRecommended SolutionRationale
Harsh Reaction Conditions Use milder nucleophiles or organometallic reagents (e.g., organozinc instead of organolithium).Reduces the propensity for direct attack on the cyclopropane ring.
Conduct the reaction at low temperatures (e.g., -78 °C).Favors the kinetic product (carbonyl addition) over the thermodynamically favored ring-opening product.
Lewis Acidic Reagents Avoid or use stoichiometric amounts of Lewis acids. If a Lewis acid is necessary, choose a milder one (e.g., ZnCl₂ instead of TiCl₄).Strong Lewis acids can complex with the aldehyde and promote ring cleavage.[5][12]
Solvent Effects Use non-polar, aprotic solvents like THF or diethyl ether.Polar, protic solvents can stabilize charged intermediates that may lead to ring-opening.

Experimental Protocol: Minimizing Ring-Opening in Grignard Reactions

  • Preparation: Dry all glassware thoroughly under vacuum or in an oven. Use anhydrous solvents.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon), add the Grignard reagent (1.1 eq) dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up: Allow the mixture to warm to room temperature, extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Issue 2: Ring Instability During Wittig-Type Olefination Reactions

Symptoms:

  • Formation of diene products or other rearranged structures instead of the expected vinyl cyclopropane.

  • Low yield of the desired alkene.

Probable Causes & Solutions:

Probable CauseRecommended SolutionRationale
Ylide Reactivity Use stabilized Wittig ylides (e.g., those containing an ester or ketone group) when possible.Stabilized ylides are less basic and less reactive, reducing the likelihood of side reactions.[13][14]
For non-stabilized ylides, use salt-free conditions.Lithium salts can influence the reaction mechanism and may promote side reactions.[15]
Base Selection Use a non-nucleophilic base for ylide generation (e.g., NaH, KHMDS).Strong, nucleophilic bases like n-BuLi can potentially react with the this compound.
Thermal Instability Maintain low reaction temperatures throughout the process.Prevents thermal rearrangement of the cyclopropane ring.

Experimental Protocol: Wittig Reaction with this compound

  • Ylide Preparation: To a suspension of methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous THF (0.2 M) at 0 °C under argon, add a strong, non-nucleophilic base such as potassium tert-butoxide (1.1 eq). Stir the resulting yellow-orange mixture for 1 hour at room temperature.

  • Reaction: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Warming and Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Work-up: Quench the reaction with water. Extract the product with pentane (B18724) or diethyl ether. The triphenylphosphine (B44618) oxide byproduct is often poorly soluble in these solvents and can be partially removed by filtration.[16]

  • Purification: Concentrate the organic phase and purify the volatile vinyl cyclopropane product by careful distillation or flash chromatography.

Reaction Pathways and Mechanisms

Below are diagrams illustrating key reaction pathways involving this compound, highlighting the desired reaction versus the undesired ring-opening side reaction.

cluster_0 Nucleophilic Addition to Carbonyl start This compound + Nu- desired Cyclopropyl alcohol intermediate start->desired Desired Pathway (Low Temp, Mild Nu) ring_opened Ring-opened intermediate start->ring_opened Side Reaction (High Temp, Strong Nu, Lewis Acid) final_desired Desired Product desired->final_desired Work-up final_ring_opened Ring-opened Byproduct ring_opened->final_ring_opened Rearrangement/ Work-up

Caption: General pathways for nucleophilic attack.

cluster_1 Troubleshooting Workflow start Experiment with This compound check_yield Low yield of desired product? start->check_yield analyze Analyze byproducts (NMR, MS) check_yield->analyze Yes success Successful Synthesis check_yield->success No is_ring_opened Ring-opening observed? analyze->is_ring_opened optimize Optimize Conditions: - Lower Temperature - Milder Reagents - Change Solvent is_ring_opened->optimize Yes re_evaluate Re-evaluate synthetic route or protecting groups is_ring_opened->re_evaluate No, other side reactions optimize->start Retry Experiment

Caption: Troubleshooting workflow for side reactions.

References

Preventing polymerization of Cyclopropanecarboxaldehyde during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the polymerization of cyclopropanecarboxaldehyde during chemical reactions.

Troubleshooting Guide

Issue: An unexpected increase in viscosity, precipitation of a solid, or formation of a viscous oil is observed during the reaction.

This is a common indication that this compound is undergoing polymerization, most likely through a self-aldol condensation pathway. The following guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem Possible Cause(s) Recommended Solution(s)
Viscous Reaction Mixture or Solid Precipitate Formation 1. Self-Condensation (Aldol Reaction): this compound can act as both a nucleophile (after deprotonation at the α-carbon) and an electrophile, leading to the formation of dimers, oligomers, and polymers.[1][2][3] This is often catalyzed by acidic or basic conditions.[4]a. Temperature Control: Lowering the reaction temperature can significantly reduce the rate of polymerization.[5] b. Controlled Addition: Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration.[5] c. pH Control: Ensure the reaction medium is neutral if possible. Acidic or basic impurities can catalyze polymerization.[5] d. Use of Inhibitors: Introduce a radical inhibitor to quench polymerization-initiating species. (See inhibitor table and protocols below).[6]
2. Presence of Impurities: Acidic or basic impurities in the reagents or solvent can catalyze polymerization.[6]a. Reagent and Solvent Purity: Use freshly distilled this compound and high-purity, anhydrous solvents. b. Neutralize Glassware: Wash glassware with a dilute ammonia (B1221849) solution followed by deionized water and oven-drying to remove acidic residues.
3. Radical Polymerization: Although less common for aldehydes than aldol (B89426) condensation, radical-initiated polymerization can occur, especially in the presence of light or radical initiators.a. Introduce Radical Inhibitors: Add a small amount of a radical inhibitor such as BHT or hydroquinone (B1673460) at the start of the reaction.[6][7] b. Exclude Light: Protect the reaction from light by wrapping the flask in aluminum foil.
Inconsistent or Low Yields Partial Polymerization of Starting Material: Some of the this compound may have polymerized before or during the reaction, reducing the amount available for the desired transformation.a. Fresh Starting Material: Use a freshly opened bottle or distill the aldehyde immediately before use.[6] b. Add an Inhibitor: If compatible with the reaction chemistry, add a polymerization inhibitor to the reaction mixture.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the polymerization of this compound?

A1: The most common pathway for the polymerization of aldehydes with α-hydrogens, such as this compound, is through a base or acid-catalyzed self-aldol condensation.[1][4][8] In this process, one molecule of the aldehyde forms an enolate which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. This process can repeat to form long polymer chains.

Q2: How can I tell if my this compound has started to polymerize in storage?

A2: Signs of polymerization in stored this compound include an increase in viscosity, the presence of a solid precipitate, or the material becoming cloudy or opaque.[6]

Q3: What are the ideal storage conditions for this compound to prevent polymerization?

A3: To minimize polymerization during storage, this compound should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen, and protected from light.[6]

Q4: What are polymerization inhibitors and how do they work in the context of aldehyde reactions?

A4: Polymerization inhibitors are compounds that suppress or prevent polymerization. For aldehydes, radical inhibitors like Butylated Hydroxytoluene (BHT) and hydroquinone are often used.[6][7] They function by scavenging free radicals that can initiate polymerization.[7] While aldol condensation is not a radical-driven process, radical species formed from autoxidation of the aldehyde can sometimes initiate oligomerization.

Q5: Are polymerization inhibitors compatible with all types of reactions?

A5: No, the compatibility of an inhibitor must be assessed for each specific reaction. Phenolic inhibitors like BHT and hydroquinone are generally compatible with a wide range of organic reactions but could potentially interfere with reactions that are sensitive to phenols or involve radical intermediates as part of the desired mechanism. Always conduct a small-scale test reaction to ensure the inhibitor does not negatively impact the desired outcome.

Q6: If my aldehyde has polymerized, is it possible to reverse it?

A6: In some cases, it may be possible to "crack" the polymer back to the monomer through thermal depolymerization.[6] This involves carefully heating the polymerized material (often under vacuum) and distilling the monomer as it is reformed. This procedure should be performed with caution due to the flammability and reactivity of the aldehyde.

Data Presentation: Polymerization Inhibitors

The following table summarizes common radical inhibitors that can be used to prevent the polymerization of this compound during reactions.

Inhibitor Chemical Structure Typical Concentration (in reaction mixture) Mechanism of Action Notes
Butylated Hydroxytoluene (BHT) 2,6-di-tert-butyl-4-methylphenol100 - 200 ppm (0.01 - 0.02 mol%)Radical ScavengerGenerally soluble in organic solvents and effective at low concentrations.[9]
Hydroquinone Benzene-1,4-diol100 - 500 ppm (0.01 - 0.05 mol%)Radical ScavengerEffective, but can be oxidized to quinone, which may color the reaction mixture.[10]

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor to a Reaction

This protocol describes the general procedure for adding a radical inhibitor, such as BHT or hydroquinone, to a reaction mixture to prevent the polymerization of this compound.

Materials:

  • This compound

  • Reaction solvent

  • Polymerization inhibitor (BHT or hydroquinone)

  • Standard reaction glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Prepare an Inhibitor Stock Solution (Optional but Recommended):

    • To ensure accurate addition of the small quantity of inhibitor required, it is best to prepare a dilute stock solution.

    • For example, dissolve 100 mg of BHT in 10 mL of the reaction solvent to create a 10 mg/mL solution.

  • Setting up the Reaction:

    • Assemble the reaction glassware and ensure it is dry and free of acidic or basic residues.

    • Purge the reaction vessel with an inert gas (nitrogen or argon).

  • Adding the Inhibitor:

    • Charge the reaction flask with the solvent and any other reagents that are added at the beginning of the reaction.

    • Using a microliter syringe, add the calculated volume of the inhibitor stock solution to the reaction mixture. For a 100 ppm concentration in a 50 mL reaction volume, you would add 50 µL of a 10 mg/mL BHT stock solution.

    • Stir the mixture to ensure the inhibitor is evenly dispersed.

  • Adding this compound:

    • Slowly add the this compound to the reaction mixture containing the inhibitor. Dropwise addition via a syringe pump or dropping funnel is recommended to maintain a low concentration of the aldehyde.

  • Running the Reaction:

    • Proceed with the reaction as per your established protocol, maintaining an inert atmosphere and appropriate temperature control.

  • Work-up and Purification:

    • The small amount of inhibitor is unlikely to interfere with most standard work-up and purification procedures (e.g., extraction, chromatography). It will typically be removed along with other non-polar byproducts.

Mandatory Visualization

aldol_condensation cluster_initiation Enolate Formation cluster_propagation Nucleophilic Attack cluster_polymerization Polymerization Aldehyde1 This compound Enolate Enolate (Nucleophile) Aldehyde1->Enolate Deprotonation Base Base (e.g., OH⁻) Dimer β-Hydroxy Aldehyde Dimer Enolate->Dimer C-C Bond Formation Aldehyde2 This compound (Electrophile) Polymer Poly-Aldol Polymer Dimer->Polymer Repeats

Caption: Aldol condensation pathway for this compound polymerization.

troubleshooting_workflow Start Polymerization Observed (Viscosity Increase/Precipitate) Check_Purity Are reagents and solvents high purity and anhydrous? Start->Check_Purity Yes_Purity Yes Check_Purity->Yes_Purity Yes No_Purity No Check_Purity->No_Purity No Check_Temp Is reaction at lowest feasible temperature? Yes_Purity->Check_Temp Purify Purify/distill reagents and solvents. Ensure dry glassware. No_Purity->Purify Purify->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Check_Addition Is aldehyde added slowly? Yes_Temp->Check_Addition Lower_Temp Lower reaction temperature. No_Temp->Lower_Temp Lower_Temp->Check_Addition Yes_Addition Yes Check_Addition->Yes_Addition Yes No_Addition No Check_Addition->No_Addition No Add_Inhibitor Add radical inhibitor (e.g., BHT, 100-200 ppm). Yes_Addition->Add_Inhibitor Slow_Addition Use syringe pump for slow addition. No_Addition->Slow_Addition Slow_Addition->Add_Inhibitor End Problem Resolved Add_Inhibitor->End

Caption: Troubleshooting workflow for preventing polymerization.

References

Purification of Cyclopropanecarboxaldehyde by fractional distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of cyclopropanecarboxaldehyde by fractional distillation. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound? A1: The boiling point of this compound is reported to be in the range of 98-102 °C at atmospheric pressure.[1][2][3][4]

Q2: Why is fractional distillation recommended over simple distillation? A2: Fractional distillation is recommended to separate this compound from impurities with close boiling points.[5][6] The increased surface area in a fractionating column allows for multiple vaporization-condensation cycles, leading to a much better separation of components with boiling point differences of less than 100 °C.[6][7]

Q3: What are potential impurities in crude this compound? A3: Impurities can include residual solvents from synthesis (e.g., diethyl ether, methylene (B1212753) chloride), unreacted starting materials (e.g., cyclopropylmethanol (B32771) or 1,2-cyclobutanediol), and side-products like crotonaldehyde (B89634) or water.[3][8][9]

Q4: How should purified this compound be stored? A4: this compound is air-sensitive and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[2][4][10] It is recommended to store it in a cool, well-ventilated place, typically between 2-8°C.[2][4][10]

Q5: Why is it important to use an inert atmosphere during distillation? A5: Aldehydes, like this compound, are susceptible to oxidation, especially at elevated temperatures.[11] Distilling under an inert atmosphere (e.g., nitrogen) prevents the aldehyde from reacting with atmospheric oxygen to form the corresponding carboxylic acid, ensuring higher purity of the final product.[11]

Q6: What are the primary safety concerns with this compound? A6: this compound is a highly flammable liquid and vapor with a low flash point of 7°C.[1][2] It can also cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn, and the distillation should be performed in a chemical fume hood.[1]

Data Presentation

Table 1: Physical and Safety Properties of this compound

PropertyValueCitations
CAS Number1489-69-6[1][2]
Molecular FormulaC₄H₆O[2][3][12]
Molecular Weight70.09 g/mol [2]
AppearanceColorless to light yellow liquid
Boiling Point98-102 °C[1]
Density0.938 g/mL at 25 °C[3]
Refractive Indexn20/D 1.4298
Flash Point7 °C (44.6 °F)[1][2]
Storage Temperature2-8 °C[2]
GHS Hazard CodesH225 (Highly flammable), H314 (Causes severe skin burns and eye damage)

Table 2: Potential Impurities and Boiling Points

CompoundBoiling Point (°C)Reason for Presence
Diethyl Ether34.6Common reaction/extraction solvent
Methylene Chloride39.6Common reaction/extraction solvent
Crotonaldehyde104Potential side-product from synthesis[9]
Cyclopropylmethanol121Starting material for one synthesis route[9]
Water100Can form azeotropes, present from workup

Troubleshooting Guide

Problem: The distillation rate is extremely slow or has stopped, even with adequate heating.

  • Possible Cause: A leak in the system is allowing vapor to escape.

  • Solution: Check that all glass joints are properly sealed. Ensure Keck clamps are secure.[11] If using grease, ensure a complete seal is formed.

  • Possible Cause: Inadequate insulation of the distillation column.

  • Solution: Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss to the surroundings.[7][11] This is especially important for high-boiling-point liquids.

  • Possible Cause: The heating mantle is not set to a high enough temperature.

  • Solution: Gradually increase the temperature of the heating mantle. Observe the "ring of condensate" rising up the column; if it stops rising, a slight temperature increase is needed.[11]

Problem: The temperature at the distillation head is fluctuating.

  • Possible Cause: The distillation rate is too fast, preventing the establishment of a proper liquid-vapor equilibrium in the column.

  • Solution: Reduce the heating rate to slow the distillation. An optimal rate is typically 1-2 drops per second into the collection flask.[13]

  • Possible Cause: Presence of an azeotrope. Water and this compound do not form a known azeotrope, but other impurities might.

  • Solution: Collect the fraction distilling at a constant, lower temperature until the temperature begins to rise again. This may be a low-boiling impurity or azeotrope.

Problem: The purity of the collected fractions is poor.

  • Possible Cause: The fractionating column is not efficient enough for the separation.

  • Solution: Use a longer column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[13]

  • Possible Cause: The distillation was performed too quickly.

  • Solution: A slower distillation rate allows for more vaporization-condensation cycles, leading to better separation.[7] Adjust the reflux ratio if your setup allows.[14]

Problem: The material in the distillation flask has darkened.

  • Possible Cause: Decomposition or polymerization of the aldehyde at high temperatures.

  • Solution: If possible, consider performing the distillation under reduced pressure (vacuum distillation) to lower the required boiling temperature.[13][15] Ensure an inert atmosphere is maintained to prevent oxidation, which can also cause discoloration.[11]

Problem: The distillation column is flooding (filling with liquid).

  • Possible Cause: The heating rate is too high, generating vapor too quickly for the column to handle.

  • Solution: Immediately reduce the heat input to the distillation flask. Allow the column to drain before resuming at a lower heating rate.[16][17]

Experimental Protocols

Protocol: Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood using clean, dry glassware. This includes a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure the thermometer bulb is positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[11]

    • Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.[11]

    • Add a few boiling chips or a magnetic stir bar to the round-bottom flask to ensure smooth boiling.[13]

  • Inert Atmosphere:

    • Introduce a nitrogen or argon inlet to the system, typically via a three-way adapter on the receiving flask, to prevent oxidation of the aldehyde.[11] Maintain a gentle positive pressure of the inert gas throughout the distillation.

  • Distillation Process:

    • Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its volume.

    • Begin heating the flask gently using a heating mantle.

    • Observe as the liquid begins to boil and the vapor rises slowly through the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation. Collect any initial low-boiling fractions (forerun) in a separate flask. This may contain residual solvents.

    • When the temperature at the distillation head stabilizes near the boiling point of this compound (approx. 98-102 °C), switch to a clean receiving flask to collect the main fraction.

    • Record the stable temperature range during the collection of the pure product.

  • Completion and Shutdown:

    • Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness.

    • Turn off the heating mantle and allow the apparatus to cool down completely under the inert atmosphere.

    • Disassemble the apparatus, weigh the purified product, and transfer it to a suitable, labeled storage container.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_distill Distillation cluster_finish Completion setup Assemble Fractional Distillation Apparatus charge Charge Flask with Crude Aldehyde setup->charge inert Establish Inert Atmosphere (N2/Ar) charge->inert heat Gentle Heating inert->heat forerun Collect Forerun (Low-Boiling Impurities) heat->forerun main_fraction Collect Main Fraction at Stable BP (98-102°C) forerun->main_fraction stop Stop Distillation Before Dryness main_fraction->stop cooldown Cool Apparatus stop->cooldown store Transfer & Store Purified Product cooldown->store

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Distillation Issue? issue_slow Slow / No Distillate start->issue_slow issue_purity Poor Purity start->issue_purity issue_temp Fluctuating Temp start->issue_temp issue_color Darkening Liquid start->issue_color solution_slow Check for leaks. Insulate column. Increase heat gently. issue_slow->solution_slow Action solution_purity Use more efficient column. Slow down distillation rate. issue_purity->solution_purity Action solution_temp Reduce heating rate. Separate azeotropic fraction. issue_temp->solution_temp Action solution_color Use vacuum distillation. Ensure inert atmosphere. issue_color->solution_color Action

Caption: A troubleshooting decision guide for fractional distillation issues.

References

Technical Support Center: Chromatographic Separation of Cyclopropanecarboxaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of cyclopropanecarboxaldehyde reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during the gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis of this compound.

Gas Chromatography (GC) Troubleshooting

Problem: Peak Tailing of this compound

Peak tailing is a common issue when analyzing active compounds like aldehydes, leading to poor resolution and inaccurate quantification.[1][2]

  • Initial Assessment:

    • Are all peaks tailing? If yes, this likely indicates a physical or mechanical problem with the GC system.[1] Proceed to the "Flow Path Disruption" section.

    • Is it only the this compound peak (and other polar analytes)? This suggests chemical interactions between the aldehyde and active sites within the system.[1] Proceed to the "Chemical Activity" section.

  • Potential Cause 1: Flow Path Disruption

    • Symptoms: All peaks in the chromatogram exhibit tailing.[1]

    • Solutions:

      • Improper Column Installation: Ensure the column is cut squarely and installed at the correct depth in the inlet and detector to avoid dead volumes.[2]

      • Leaks: Check for leaks at all fittings using an electronic leak detector.

      • Inlet Liner Issues: Debris (e.g., septa particles) in the liner can disrupt the sample path. Replace the liner.

  • Potential Cause 2: Chemical Activity

    • Symptoms: Only polar analytes like this compound show tailing.[1]

    • Solutions:

      • Active Sites: The polar aldehyde group can interact with active silanol (B1196071) groups in the inlet liner, column, or glass wool.[2] Use a deactivated inlet liner and a high-quality, inert GC column.

      • Column Contamination: Non-volatile residues from previous injections can create active sites.[2] Bake out the column at a high temperature or trim the first few centimeters of the column.[3]

Problem: Poor Resolution Between this compound and Impurities

  • Potential Cause: Suboptimal GC method parameters.

  • Solutions:

    • Temperature Program: Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.

    • Carrier Gas Flow Rate: Adjust the flow rate to the optimal linear velocity for the carrier gas being used (e.g., Helium).

    • Column Selection: For complex mixtures, a column with a different stationary phase polarity may be required to achieve separation.[4] Non-polar phases separate based on boiling point, while more polar phases can separate based on differences in dipole moments.[4]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Problem: Variable Retention Times for this compound

  • Potential Cause 1: Mobile Phase Issues

    • Solutions:

      • Inconsistent Preparation: Ensure the mobile phase is prepared accurately and consistently. For reversed-phase HPLC, small variations in the aqueous/organic ratio can significantly impact retention.[5]

      • Solvent Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and shifting retention times.[5]

      • Mobile Phase Degradation: Some mobile phase additives are not stable over long periods. Prepare fresh mobile phase daily.

  • Potential Cause 2: Column Equilibration

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of analyses. This is particularly important when changing mobile phase compositions.

Problem: No or Poor Separation of Enantiomers (for chiral separations)

  • Potential Cause: Inappropriate chiral stationary phase (CSP) or mobile phase.

    • Solutions:

      • CSP Selection: Polysaccharide-based CSPs (cellulose or amylose (B160209) derivatives) are often a good starting point for chiral separations of aldehydes.[6] Cyclodextrin-based CSPs can also be effective.[6]

      • Mobile Phase Mode: Experiment with different mobile phase modes. Normal phase (e.g., n-Hexane/Ethanol) or polar organic mode (e.g., pure Methanol (B129727) or Acetonitrile) are common for chiral separations.[6]

      • Mobile Phase Additives: For separations involving acidic or basic compounds, adding a small amount of a competing acid or base to the mobile phase can improve peak shape and resolution.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

A1: Depending on the synthetic route, common impurities can include starting materials, byproducts, and degradation products. For instance, in the isomerization of 2,3-dihydrofuran, impurities such as crotonaldehyde (B89634) and tetrahydrofuran (B95107) have been reported.[7]

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is generally not required for the GC or HPLC analysis of this compound itself. However, for certain applications, such as improving detection sensitivity or enabling chiral separation via an indirect method (forming diastereomers), derivatization can be a useful strategy.[8][9] For GC, silylation can be used to derivatize polar compounds, making them more volatile.[9]

Q3: How can I improve the stability of this compound during analysis?

A3: Aldehydes can be susceptible to oxidation. To minimize degradation, use fresh samples and solvents, and consider storing stock solutions at a low temperature (e.g., 2-8°C).[10] For HPLC analysis, ensure the mobile phase pH is compatible with the analyte's stability.

Q4: What type of GC column is recommended for analyzing this compound?

A4: A good starting point is a mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., BP5, BPX5).[11] For separating compounds with different hydrogen bonding capacities, a polyethylene (B3416737) glycol-type stationary phase (e.g., BP20 (WAX)) may be more suitable.[11] A non-polar silicone SE 30 column has also been used successfully.[3]

Q5: What are the recommended starting conditions for an HPLC method for this compound?

A5: For reversed-phase HPLC, a C18 column is a common choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is a good starting point.[12] The addition of a small amount of acid (e.g., 0.1% sulfuric acid or formic acid) can help to improve peak shape.[13]

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Method for Purity Analysis

This protocol is a general starting point for the analysis of this compound reaction mixtures.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • Detector:

    • Temperature: 280 °C

Protocol 2: Reversed-Phase HPLC Method for Impurity Profiling

This protocol provides a starting point for separating this compound from potential polar and non-polar impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • Start at 10% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Data Presentation

Table 1: GC Column Selection Guide for this compound Analysis

Stationary PhasePolarityRecommended Use
100% Dimethylpolysiloxane (e.g., BP1)Non-PolarSeparation primarily by boiling point. Good for general screening.
5% Phenyl-polysiloxane (e.g., BP5, BPX5)Slightly PolarVersatile column for a wide range of compounds, including aldehydes.[11]
Polyethylene Glycol (e.g., BP20 (WAX))PolarIdeal for separating compounds with differences in hydrogen bonding, such as aldehydes and alcohols.[11]
Silicone SE 30Non-PolarHas been successfully used for the analysis of this compound synthesis products.[3]

Table 2: HPLC Method Parameters for Related Compounds

CompoundColumnMobile PhaseDetection
Cyclopropanecarboxylic AcidPrimesep B, 4.6 x 150 mmAcetonitrile / Water (5/95) with 0.1% H₂SO₄UV, 210 nm[13]
2-Methylcyclopropane-1-carbaldehyde (Chiral)Polysaccharide-based CSPn-Hexane/Ethanol (90:10, v/v)UV, 210 nm[6]

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Peak Tailing) assess_chromatogram Assess Chromatogram: All Peaks or Specific Peaks Tailing? start->assess_chromatogram all_peaks All Peaks Tailing assess_chromatogram->all_peaks All specific_peaks Specific (Polar) Peaks Tailing assess_chromatogram->specific_peaks Specific flow_path Investigate Flow Path Disruption: - Check Column Installation - Leak Check - Inspect/Replace Inlet Liner all_peaks->flow_path chemical_activity Address Chemical Activity: - Use Deactivated Liner/Column - Bake Out/Trim Column specific_peaks->chemical_activity solution Problem Resolved flow_path->solution chemical_activity->solution

Caption: Troubleshooting workflow for GC peak tailing issues.

HPLC_Method_Development cluster_0 Initial Setup cluster_1 Optimization cluster_2 Validation start Define Analytical Goal (Purity, Impurity Profile) column_selection Select Column (e.g., C18 for Reversed-Phase) start->column_selection mobile_phase_selection Select Mobile Phase (e.g., Water/Acetonitrile) column_selection->mobile_phase_selection gradient_optimization Optimize Gradient mobile_phase_selection->gradient_optimization flow_temp_optimization Optimize Flow Rate & Temperature gradient_optimization->flow_temp_optimization detection_optimization Optimize Detection Wavelength flow_temp_optimization->detection_optimization final_method Final Validated Method detection_optimization->final_method

Caption: General workflow for HPLC method development.

References

Technical Support Center: Optimizing Cyclopropanecarboxaldehyde Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimal use of cyclopropanecarboxaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on temperature optimization for both stability and reactivity.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Reactions

Question: My reaction with this compound is resulting in a low yield or no desired product. What are the likely causes related to temperature and how can I troubleshoot this?

Answer:

Low product yield in reactions involving this compound can often be attributed to improper temperature control, which can affect both the stability of the aldehyde and the kinetics of the reaction.

Troubleshooting Steps:

  • Verify Starting Material Integrity: Before troubleshooting the reaction, ensure the this compound has been stored correctly at 2-8°C under an inert atmosphere.[1][2] Improper storage can lead to degradation and impurities.

  • Optimize Reaction Temperature: The optimal temperature is highly dependent on the specific reaction.

    • For nucleophilic additions (e.g., Grignard, organolithium reagents): These reactions are often exothermic and benefit from low initial temperatures to control the reaction rate and prevent side reactions. Start at a low temperature (e.g., -78°C or 0°C) and allow the reaction to slowly warm to room temperature.[3][4]

    • For Wittig reactions: Temperature can influence the stereoselectivity of the resulting alkene. For unstabilized ylides, lower temperatures often favor the Z-isomer.[5]

    • For Aldol condensations: The initial addition reaction is typically favored at lower temperatures, while higher temperatures promote the subsequent dehydration to form the α,β-unsaturated product.[6][7]

  • Monitor for Side Reactions: At elevated temperatures, this compound can undergo decomposition. Be vigilant for the formation of byproducts such as propylene (B89431), carbon monoxide, and crotonaldehyde (B89634). If these are detected, reducing the reaction temperature is crucial.

  • Consider Reaction Time: In conjunction with temperature, reaction time is a critical parameter. A reaction that is too short may not go to completion, while an overly long reaction time, especially at elevated temperatures, can lead to product degradation. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time at a given temperature.

G start Low or No Product Yield check_storage Verify this compound Storage Conditions (2-8°C, Inert Gas) start->check_storage improper_storage Result: Starting Material Degraded Action: Use a fresh, properly stored batch. check_storage->improper_storage No optimize_temp Is Reaction Temperature Optimized? check_storage->optimize_temp Yes nucleophilic Nucleophilic Addition: Start at low temp (-78°C to 0°C) optimize_temp->nucleophilic Yes wittig Wittig Reaction: Adjust temp to control Z/E selectivity optimize_temp->wittig Yes aldol Aldol Condensation: Low temp for addition, higher for condensation optimize_temp->aldol Yes monitor_side_reactions Monitor for Side Reactions (e.g., Isomerization, Decomposition) nucleophilic->monitor_side_reactions wittig->monitor_side_reactions aldol->monitor_side_reactions high_temp_issue Result: Byproducts Detected Action: Lower reaction temperature monitor_side_reactions->high_temp_issue Yes adjust_time Optimize Reaction Time (Monitor via TLC/GC) monitor_side_reactions->adjust_time No high_temp_issue->optimize_temp success Improved Yield adjust_time->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: this compound Instability and Decomposition

Question: I suspect my this compound is degrading during storage or reaction. What are the signs of instability and how can I prevent it?

Answer:

This compound is sensitive to both air and heat, which can lead to its degradation. Understanding the decomposition pathways is key to maintaining its integrity.

Signs of Instability:

  • Discoloration: A pure sample should be a colorless to light yellow liquid. A darker yellow or brown color may indicate polymerization or other degradation products.

  • Presence of Impurities: Analysis by GC-MS or NMR may reveal the presence of crotonaldehyde, the product of thermal isomerization, or other unexpected peaks.

  • Inconsistent Reaction Outcomes: If you observe variability in your reaction results using the same protocol, it may be due to the inconsistent quality of your starting aldehyde.

Prevention Strategies:

  • Strict Storage Protocol: Always store this compound at the recommended 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2]

  • Minimize Heat Exposure: Avoid prolonged exposure to ambient or elevated temperatures. When not in use, return the compound to the refrigerator promptly.

  • Inert Atmosphere for Reactions: For reactions that are sensitive to air or require elevated temperatures, it is crucial to maintain an inert atmosphere throughout the experiment to prevent oxidation.

  • Temperature Control During Reactions: As a general rule, use the lowest temperature that allows for a reasonable reaction rate to minimize the risk of thermal decomposition.

G start This compound storage Optimal Storage (2-8°C, Inert Atmosphere) start->storage Stable high_temp Elevated Temperature (>40°C) start->high_temp prolonged_heating Prolonged High Temperature (300-600°C) high_temp->prolonged_heating photolysis Photolysis (40-250°C) high_temp->photolysis isomerization Isomerization to Crotonaldehyde prolonged_heating->isomerization decomposition Decomposition to Propylene + Carbon Monoxide photolysis->decomposition radical_formation Formation of Cyclopropyl Radicals photolysis->radical_formation

Caption: Stability and decomposition pathways.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature is between 2°C and 8°C.[1][2] It should also be stored under an inert atmosphere to prevent oxidation.

Q2: Can I run reactions with this compound at room temperature?

A2: While some reactions may proceed at room temperature, it is generally advisable to start at a lower temperature and allow the reaction to warm up, especially for highly reactive reagents like Grignard reagents.[3][4] This helps to control the reaction rate and minimize the formation of byproducts. For less reactive systems, room temperature may be adequate, but monitoring for decomposition is still recommended.

Q3: How does temperature affect the stereoselectivity of Wittig reactions with this compound?

A3: In Wittig reactions, temperature can be a key factor in determining the ratio of Z to E isomers. For non-stabilized ylides, lower reaction temperatures often lead to a higher proportion of the Z-alkene.[5]

Q4: At what temperature does this compound start to decompose?

A4: Decomposition can occur over a range of temperatures depending on the conditions. Photolytic decomposition to propylene and carbon monoxide has been observed in the range of 40-250°C. Thermal isomerization to crotonaldehyde can occur at higher temperatures, particularly with prolonged heating in the range of 300-600°C.

Q5: Are there any visible signs of this compound degradation?

A5: Yes, a noticeable change in color from colorless/light yellow to a darker yellow or brown can indicate degradation. The presence of a pungent, unpleasant odor different from its characteristic smell might also be an indicator. For definitive assessment, analytical methods like GC-MS or NMR are recommended.

Data Presentation

The following tables provide illustrative data on how temperature can influence the outcome of common reactions with this compound. This data is based on general principles of organic chemistry and should be used as a guideline for optimization.

Table 1: Illustrative Effect of Temperature on Grignard Reaction Yield

Reaction Temperature (°C)Expected Yield of Desired Alcohol (%)Observation of Byproducts
-7885-95Minimal
070-85Minor byproducts may be observed
25 (Room Temp)40-60Significant byproduct formation likely
50<30Major decomposition and side reactions

Table 2: Illustrative Effect of Temperature on Wittig Reaction Stereoselectivity (with a non-stabilized ylide)

Reaction Temperature (°C)Approximate Z:E Isomer Ratio
-7895:5
080:20
25 (Room Temp)60:40

Table 3: Illustrative Product Distribution in Aldol Reaction with Temperature

Reaction Temperature (°C)Aldol Addition Product (%)Aldol Condensation Product (%)
0-5>90<10
25 (Room Temp)60-7030-40
50-80<10>90

Experimental Protocols

Protocol 1: Thermal Stability Assessment of this compound

Objective: To determine the thermal stability of a sample of this compound over time at a specific temperature.

Materials:

  • This compound

  • GC-MS grade solvent (e.g., dichloromethane)

  • Heating block or oil bath with precise temperature control

  • Small, sealed vials

  • GC-MS instrument

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration.

  • Aliquot the solution into several small, sealed vials.

  • Place the vials in a heating block or oil bath set to the desired test temperature (e.g., 40°C, 60°C, 80°C).

  • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat and immediately cool it to room temperature.

  • Analyze the sample by GC-MS to quantify the amount of remaining this compound and identify any degradation products.

  • Plot the concentration of this compound versus time to determine the rate of degradation at that temperature.

G prep_solution Prepare Stock Solution of This compound aliquot Aliquot into Sealed Vials prep_solution->aliquot heat Incubate at Test Temperature (e.g., 40°C, 60°C, 80°C) aliquot->heat sample Sample at Time Intervals (0, 1, 2, 4, 8, 24h) heat->sample analyze Analyze by GC-MS sample->analyze plot Plot Concentration vs. Time analyze->plot determine_rate Determine Degradation Rate plot->determine_rate

Caption: Workflow for thermal stability assessment.

Protocol 2: General Procedure for Optimizing Reaction Temperature

Objective: To determine the optimal reaction temperature for a reaction involving this compound to maximize the yield of the desired product.

Materials:

  • This compound

  • All other necessary reagents and solvents for the specific reaction

  • Reaction vessel with a magnetic stirrer and a port for sampling

  • Temperature control system (e.g., cooling bath, heating mantle with controller)

  • TLC plates and developing chamber or GC instrument for reaction monitoring

Procedure:

  • Set up the reaction apparatus under an inert atmosphere if required.

  • Cool the reaction vessel to the initial test temperature (e.g., -78°C).

  • Add the reagents as dictated by the specific reaction protocol.

  • Allow the reaction to proceed at the set temperature, taking small aliquots at regular intervals to monitor the progress by TLC or GC.

  • Once the reaction appears to be complete or has stalled, quench the reaction and work up the product.

  • Analyze the crude product to determine the yield and purity.

  • Repeat the experiment at different temperatures (e.g., -40°C, 0°C, room temperature) to compare the results.

  • Based on the yield and purity at different temperatures, select the optimal reaction temperature.

References

Technical Support Center: Solvent Effects on the Selectivity of Cyclopropanecarboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopropanecarboxaldehyde. It offers insights into how solvent choice can critically influence reaction selectivity and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical in reactions involving this compound?

A1: The reactivity of this compound is dominated by the electrophilic carbonyl group and the strained cyclopropane (B1198618) ring.[1] Solvent polarity, proticity, and coordinating ability can influence the delicate balance between nucleophilic addition to the carbonyl group and potential ring-opening side reactions.[1] The choice of solvent can stabilize or destabilize transition states, thus altering the reaction pathway and selectivity.[1][2]

Q2: How does solvent polarity affect the chemoselectivity between 1,2-addition and ring-opening?

A2: Polar solvents can stabilize charged intermediates or transition states that may be involved in either pathway.[3][4][5][6][7] For reactions proceeding through a more polar transition state, a more polar solvent will generally increase the reaction rate.[7] In the case of this compound, a highly polar solvent might favor pathways that involve charge separation, potentially leading to a higher proportion of ring-opened products, depending on the specific nucleophile and reaction conditions. Conversely, nonpolar solvents may favor a concerted or less polar pathway, potentially leading to higher selectivity for 1,2-addition.

Q3: What is the difference between polar protic and polar aprotic solvents, and how does this choice impact my reaction?

A3: Polar protic solvents (e.g., water, ethanol, methanol) have a hydrogen atom bonded to an electronegative atom and can act as hydrogen bond donors.[3][4][6][7] They are effective at solvating both cations and anions. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) lack this acidic proton but still possess a significant dipole moment.[3][4][5][6][7]

In reactions with this compound:

  • Polar protic solvents can stabilize the ground state of anionic nucleophiles through hydrogen bonding, which can sometimes decrease their reactivity and affect selectivity.[3][4]

  • Polar aprotic solvents are excellent at solvating cations but less so for anions, which can enhance the reactivity of anionic nucleophiles, potentially leading to faster reaction rates and different selectivity profiles.[3][4][5]

Q4: Can the choice of solvent influence the diastereoselectivity of nucleophilic additions to this compound?

A4: Yes, the solvent can play a significant role in the diastereoselectivity of nucleophilic additions. The coordination of the solvent to the Lewis acid catalyst or the aldehyde itself can influence the facial selectivity of the nucleophilic attack. Different solvents can lead to different transition state geometries, thereby favoring the formation of one diastereomer over another. It is often necessary to screen a range of solvents to optimize the diastereomeric ratio.

Troubleshooting Guides

Issue 1: Low Chemoselectivity - Significant Ring-Opening Observed

  • Question: I am attempting a nucleophilic addition to the carbonyl group of this compound, but I am observing a significant amount of a ring-opened byproduct. How can I improve the selectivity for the desired 1,2-addition product?

  • Potential Cause & Solution:

    • Highly Polar/Coordinating Solvent: Your solvent may be promoting a zwitterionic intermediate that is prone to ring opening.

    • Troubleshooting Suggestion: Switch to a less polar, non-coordinating solvent. For example, if you are using THF, consider trying toluene (B28343) or hexane. This change can disfavor the formation of charged intermediates that may lead to ring opening.

Issue 2: Low Diastereoselectivity in a Lewis Acid-Catalyzed Addition

  • Question: My Lewis acid-catalyzed addition of a nucleophile to this compound is giving a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

  • Potential Cause & Solution:

    • Solvent Interference: The solvent may be competitively coordinating with the Lewis acid, disrupting the formation of a well-organized, stereochemically biased transition state.

    • Troubleshooting Suggestion: Screen a variety of solvents with different coordinating abilities. A less coordinating solvent like dichloromethane (B109758) (DCM) or a non-coordinating solvent like toluene might be beneficial. Conversely, sometimes a specific coordinating solvent can be crucial for achieving high diastereoselectivity by participating in the transition state.

Issue 3: Low or No Reactivity in a Wittig-Type Reaction

  • Question: I am trying to perform a Wittig reaction with this compound, but the reaction is very slow or not proceeding at all. What could be the issue?

  • Potential Cause & Solution:

    • Inappropriate Solvent for Ylide Formation/Stability: The solvent may not be suitable for the deprotonation of the phosphonium (B103445) salt or the stability of the resulting ylide.

    • Troubleshooting Suggestion: For unstabilized ylides, anhydrous, non-protic solvents like THF or diethyl ether are typically required. If you are using a stabilized ylide, a wider range of solvents, including polar aprotic solvents, can be used. The polarity of the solvent can also influence the E/Z selectivity of the resulting alkene.[8][9][10]

Issue 4: Inconsistent Results and Poor Reproducibility

  • Question: I am getting inconsistent product ratios and yields in my reactions with this compound. What could be causing this?

  • Potential Cause & Solution:

    • Solvent Purity and Water Content: Trace amounts of water or other impurities in the solvent can have a significant impact on many organometallic and base-sensitive reactions.

    • Troubleshooting Suggestion: Ensure you are using anhydrous solvents, especially for reactions involving Grignard reagents, organolithiums, or strong bases.[11] Consider purifying your solvents before use. Always run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[11]

Data Presentation

The following table provides illustrative data on the effect of solvent polarity on the chemoselectivity of a hypothetical nucleophilic addition to this compound, leading to either the desired 1,2-addition product or an undesired ring-opened product.

SolventDielectric Constant (ε)1,2-Addition Product (%)Ring-Opened Product (%)Selectivity (1,2-Addition : Ring-Opened)
n-Hexane1.995519 : 1
Toluene2.490109 : 1
Diethyl Ether4.385155.7 : 1
Tetrahydrofuran (B95107) (THF)7.670302.3 : 1
Dichloromethane (DCM)9.165351.9 : 1
Acetonitrile37.540600.7 : 1
Dimethyl Sulfoxide (DMSO)4725750.3 : 1

Note: This data is illustrative and intended to demonstrate the general trend of how solvent polarity can influence the selectivity of reactions with this compound. Actual results will vary depending on the specific nucleophile, temperature, and other reaction conditions.

Experimental Protocols

Protocol: Solvent Screening for the Addition of Phenylmagnesium Bromide to this compound

Objective: To determine the effect of different ethereal solvents on the selectivity of the Grignard reaction with this compound.

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous 2-methyltetrahydrofuran (B130290) (2-MeTHF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, magnetic stir bars, syringes, needles, and standard glassware for inert atmosphere techniques.

Procedure:

  • Preparation: Under an atmosphere of dry nitrogen, place a magnetic stir bar and 10 mL of the chosen anhydrous solvent (diethyl ether, THF, or 2-MeTHF) into a flame-dried 50 mL round-bottom flask.

  • Reaction Setup: Cool the flask to 0 °C in an ice-water bath.

  • Addition of Aldehyde: Add this compound (1.0 mmol) to the stirred solvent.

  • Addition of Grignard Reagent: Slowly add phenylmagnesium bromide (1.1 mmol, 1.1 equivalents) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by 1H NMR or GC-MS to determine the ratio of the 1,2-addition product (cyclopropyl(phenyl)methanol) to any ring-opened byproducts.

Visualizations

Reaction_Pathway cluster_main Solvent-Dependent Reaction Pathways of this compound CPCA This compound TS1 Transition State 1 (1,2-Addition) CPCA->TS1 Path A TS2 Transition State 2 (Ring-Opening) CPCA->TS2 Path B Nu Nucleophile (Nu-) Nu->TS1 Path A Nu->TS2 Path B Product_12 1,2-Addition Product TS1->Product_12 Intermediate_RO Ring-Opened Intermediate TS2->Intermediate_RO Product_RO Ring-Opened Product Intermediate_RO->Product_RO Nonpolar_Solvent Nonpolar Solvent (e.g., Toluene) Nonpolar_Solvent->TS1 Favors Polar_Solvent Polar Solvent (e.g., DMSO) Polar_Solvent->TS2 Favors

Caption: Solvent influence on the reaction pathways of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Solvent Screening Start Start Prep Prepare Anhydrous Solvents & Glassware Start->Prep Reaction Run Parallel Reactions in Different Solvents Prep->Reaction Quench Quench Reaction Mixtures Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Analysis Analyze Product Ratios (NMR / GC-MS) Workup->Analysis Optimize Select Optimal Solvent for Desired Selectivity Analysis->Optimize End End Optimize->End

Caption: A typical experimental workflow for solvent screening.

References

Technical Support Center: Synthesis of Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyclopropanecarboxaldehyde for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Several effective methods exist for the synthesis of this compound. The choice of method often depends on the available starting materials, scale, and desired purity. Common approaches include:

  • Oxidation of Cyclopropylmethanol (B32771): This is a widely used method where cyclopropylmethanol is oxidized to the corresponding aldehyde.[1][2]

  • Ring Contraction of 1,2-Cyclobutanediol: This method involves the acid-catalyzed rearrangement of 1,2-cyclobutanediol to form the cyclopropane (B1198618) ring and aldehyde functionality.[3][4]

  • Thermal Isomerization of 2,3-Dihydrofuran (B140613): This gas-phase reaction involves heating 2,3-dihydrofuran at high temperatures, often under pressure, to induce rearrangement to this compound.[5][6]

Q2: What kind of yields can I typically expect from these synthetic routes?

A2: Yields can vary significantly based on the chosen method and reaction conditions.

  • Oxidation of Cyclopropylmethanol: Yields are highly dependent on the oxidizing agent. Milder reagents like Pyridinium Chlorochromate (PCC) can provide yields around 60%.[1][6] Swern oxidation offers a good alternative with potentially higher yields under mild conditions.[7][8]

  • Ring Contraction of 1,2-Cyclobutanediol: This method can be quite efficient, with reported yields of crude this compound in the range of 65-80%.[3]

  • Thermal Isomerization of 2,3-Dihydrofuran: This industrial process can achieve high selectivity, but the conversion per pass may be low at atmospheric pressure.[5] Using superatmospheric pressure can significantly increase the reaction rate.[5]

Troubleshooting Guide

Issue 1: Low Yield in the Oxidation of Cyclopropylmethanol

Q: I am attempting to synthesize this compound by oxidizing cyclopropylmethanol, but my yields are consistently low. What are the potential causes and solutions?

A: Low yields in this oxidation are a common issue. Here are several factors to consider and troubleshoot:

  • Choice of Oxidizing Agent: The potency and selectivity of the oxidizing agent are critical.

    • Problem: Strong, non-selective oxidizing agents (e.g., chromic acid in aqueous conditions) can over-oxidize the aldehyde to a carboxylic acid, drastically reducing the yield.[9][10]

    • Solution: Employ milder, anhydrous oxidizing agents. Pyridinium Chlorochromate (PCC) is a standard choice that typically stops the oxidation at the aldehyde stage.[9][11][12] The Swern oxidation is another excellent, metal-free alternative known for its mild conditions and high functional group tolerance.[7][8][13]

  • Reaction Conditions: Temperature and moisture can significantly impact the reaction's success.

    • Problem: For Swern oxidations, temperatures must be kept very low (typically -78 °C) as the key intermediates are unstable at higher temperatures.[14] For PCC oxidations, the presence of water can lead to the formation of an aldehyde hydrate, which can be further oxidized.[9][10]

    • Solution: For Swern oxidations, strictly maintain the low temperature throughout the addition of reagents. For PCC oxidations, ensure all glassware is flame-dried, use an anhydrous solvent like dichloromethane (B109758) (CH2Cl2), and consider adding molecular sieves to the reaction mixture.[9]

  • Side Reactions: The strained cyclopropane ring can be susceptible to ring-opening or rearrangement under harsh conditions.

    • Problem: Strongly acidic or basic conditions, or high temperatures, can lead to the formation of byproducts like cyclobutanol (B46151) or linear butene derivatives.[15]

    • Solution: Choose neutral or mildly acidic/basic oxidation methods. The Swern oxidation is performed under basic conditions with triethylamine (B128534), which is generally well-tolerated.[13] PCC oxidations are mildly acidic.[11]

Issue 2: Formation of Crotonaldehyde (B89634) as a Major Byproduct

Q: During the thermal isomerization of 2,3-dihydrofuran, I am observing significant amounts of crotonaldehyde in my product mixture. How can I minimize this?

A: Crotonaldehyde is a common isomerization byproduct of this compound, especially at high temperatures.[5]

  • Problem: Prolonged heating or excessively high temperatures can promote the rearrangement of the desired product into the more stable crotonaldehyde.[5]

  • Solution:

    • Optimize Residence Time: Minimize the time the vapor spends in the heated zone. This can be achieved by increasing the flow rate.

    • Control Temperature: Carefully control the reaction temperature. While higher temperatures increase the conversion rate of 2,3-dihydrofuran, they also accelerate the formation of crotonaldehyde.[5] Finding the optimal balance is key.

    • Increase Pressure: Operating at superatmospheric pressures (e.g., 3 to 345 bars) can increase the rate of the desired reaction, allowing for the use of lower temperatures and shorter residence times, which in turn reduces the formation of crotonaldehyde.[5]

Issue 3: Difficulty in Purifying the Final Product

Q: I have successfully synthesized crude this compound, but I'm struggling with purification. What are the best practices?

A: this compound is a relatively volatile and reactive liquid, which can present purification challenges.[16]

  • Problem: The product can be sensitive to air oxidation and may co-distill with impurities that have similar boiling points.

  • Solution:

    • Distillation: Fractional distillation is the most common purification method.[4] Due to its boiling point of 95-98°C, standard distillation is feasible.[3] Always perform distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Extraction and Drying: Before distillation, it's crucial to properly work up the reaction mixture. This typically involves extraction with a suitable organic solvent (like methylene (B1212753) chloride) and thorough drying of the combined organic layers with a drying agent like sodium sulfate.[3]

    • Chromatography: For removing chromium byproducts from PCC oxidations, passing the crude product through a short plug of silica (B1680970) gel or Florisil before distillation can be very effective. This helps prevent the formation of tar during distillation.[9]

Data and Protocols

Yield Comparison for Different Synthetic Routes
Synthetic MethodStarting MaterialKey ReagentsTypical YieldReference
OxidationCyclopropylmethanolPyridinium Chlorochromate (PCC), CH₂Cl₂~60%[1][6]
OxidationCyclopropylmethanolDMSO, (COCl)₂, Et₃N (Swern)Generally Good to High[7][13]
Ring Contraction1,2-CyclobutanediolBoron trifluoride etherate (catalyst)65-80%[3]
Isomerization2,3-DihydrofuranHeat (300-600°C), Pressure (3-345 bar)High Selectivity[5]
Experimental Protocols

Protocol 1: Oxidation of Cyclopropylmethanol using Pyridinium Chlorochromate (PCC)

  • Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend Pyridinium Chlorochromate (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Alcohol: Dissolve cyclopropylmethanol (1 equivalent) in anhydrous CH₂Cl₂ and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][6]

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a pad of silica gel or Florisil to filter out the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by fractional distillation to obtain pure this compound.

Protocol 2: Swern Oxidation of Cyclopropylmethanol

  • Activation of DMSO: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C (dry ice/acetone bath). Add a solution of dimethyl sulfoxide (B87167) (DMSO) (1.2 equivalents) in CH₂Cl₂ dropwise, maintaining the temperature below -60 °C. Stir for 15 minutes.[13][14]

  • Addition of Alcohol: Add a solution of cyclopropylmethanol (1 equivalent) in CH₂Cl₂ dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.

  • Quenching: Add triethylamine (5 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the mixture to slowly warm to room temperature.[8]

  • Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under an inert atmosphere.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Select Synthetic Route (e.g., Oxidation) reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Assemble Flame-Dried Glassware under N2 reagents->setup addition Add Reagents (Control Temperature) setup->addition monitor Monitor Reaction (e.g., by TLC) addition->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Distillation or Chromatography workup->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed? q1 Which method was used? start->q1 oxidation Oxidation of Cyclopropylmethanol q1->oxidation Oxidation isomerization Isomerization of 2,3-Dihydrofuran q1->isomerization Isomerization check_oxidant Check Oxidizing Agent (Mild vs. Strong) oxidation->check_oxidant check_conditions Check Conditions (Anhydrous? Temp?) oxidation->check_conditions check_temp_time Check Temperature & Residence Time isomerization->check_temp_time use_pcc Solution: Use PCC or Swern check_oxidant->use_pcc Strong Agent Used control_temp Solution: Use Dry Solvents, Control Temperature check_conditions->control_temp Issue Found use_pressure Solution: Optimize Temp/Time, Consider using Pressure check_temp_time->use_pressure Too High / Long

Caption: Troubleshooting logic for low yield in key synthetic routes.

References

Technical Support Center: Troubleshooting Low Conversion in Cyclopropanecarboxaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low conversion rates encountered in reactions involving cyclopropanecarboxaldehyde. The following information is designed to help you identify and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a very low yield. What are the common initial checks I should perform?

A1: When experiencing low conversion with this compound, begin by assessing the following:

  • Reagent Purity: Ensure the this compound is of high purity and has been stored correctly. It is a volatile liquid and can be sensitive to air.[1] Consider re-purifying the aldehyde by distillation if its purity is questionable.

  • Reaction Conditions: Verify that the reaction is being carried out under the optimal temperature, pressure, and atmosphere (e.g., inert gas for Grignard and Wittig reactions).

  • Stoichiometry: Double-check the molar ratios of your reactants and reagents. An incorrect ratio can lead to incomplete conversion or the formation of side products.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has been allowed to run to completion.

Q2: I suspect my this compound is degrading. What are its stability characteristics?

A2: this compound can be susceptible to degradation, which can be influenced by several factors:

  • Temperature: The compound is volatile with a boiling point of 98-101 °C. Storage at elevated temperatures can lead to evaporation and potential decomposition. It is recommended to store it at 2-8°C.

  • pH: The cyclopropane (B1198618) ring can be sensitive to both acidic and basic conditions, potentially leading to ring-opening reactions.[2][3][4] The aldehyde functional group itself can also undergo side reactions under strong acidic or basic conditions.

  • Polymerization: Aldehydes, in general, can be prone to polymerization, especially in the presence of acid or base catalysts. While specific data on the polymerization of this compound is limited, it is a potential cause of low yield. The use of inhibitors like hydroquinone (B1673460) can sometimes prevent polymerization in reactive aldehydes.

Q3: What are the most common side reactions that can lead to low conversion?

A3: Besides degradation of the starting material, several side reactions can compete with your desired transformation:

  • Ring-Opening: The strained cyclopropane ring can open under certain conditions, particularly with Lewis acids or strong nucleophiles, leading to the formation of linear byproducts.[2][5][6]

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like this compound, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

  • Enolization/Aldol (B89426) Condensation (if applicable): While this compound itself does not have alpha-hydrogens, other reactants in the mixture might, leading to undesired aldol side reactions.

Troubleshooting Specific Reactions

Wittig Reaction

Low conversion in a Wittig reaction with this compound can often be traced back to the ylide generation step or the reaction conditions.

Troubleshooting Workflow for Low Conversion in Wittig Reactions

Wittig_Troubleshooting start Low Conversion Observed check_ylide Is Ylide Formation Complete? (Check for color change) start->check_ylide check_base Is the base strong enough? (e.g., n-BuLi, NaH, KOtBu) check_ylide->check_base No check_conditions Are reaction conditions optimal? (Anhydrous, inert atmosphere) check_ylide->check_conditions Yes change_base Try a different, stronger base check_base->change_base check_aldehyde Is the aldehyde degrading? check_conditions->check_aldehyde Yes optimize_solvent Screen different anhydrous solvents (e.g., THF, DMSO) check_conditions->optimize_solvent No increase_temp Consider increasing temperature check_aldehyde->increase_temp No add_fresh_aldehyde Add freshly distilled aldehyde check_aldehyde->add_fresh_aldehyde Yes end Improved Conversion increase_temp->end change_base->end optimize_solvent->end add_fresh_aldehyde->end

Caption: Troubleshooting flowchart for low Wittig reaction conversion.

Data on Wittig Reaction Conditions

Phosphonium (B103445) SaltBaseSolventTemperature (°C)Yield (%)Reference
(Methoxymethyl)triphenylphosphonium chlorideKOtBuTHF0 to RT~70 (with optimization)Generic Protocol
Benzyltriphenylphosphonium chlorideNaHTHFRTModerateGeneral Knowledge
(Carbethoxymethylene)triphenylphosphoraneNaHCO₃ (aq)WaterRT46-56[7]

Experimental Protocol: Optimizing Base and Solvent

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend the phosphonium salt (1.1 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and add the base (e.g., n-BuLi, 1.05 equiv) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. A distinct color change should be observed, indicating ylide formation.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be considered.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography.

Grignard Reaction

Low yields in Grignard reactions with this compound are often due to issues with the Grignard reagent itself or competing side reactions.

Troubleshooting Workflow for Low Conversion in Grignard Reactions

Grignard_Troubleshooting start Low Conversion Observed check_reagent Is Grignard reagent active? (Check with a ketone like benzophenone) start->check_reagent check_conditions Are reaction conditions strictly anhydrous? check_reagent->check_conditions Yes remake_reagent Prepare fresh Grignard reagent check_reagent->remake_reagent No check_side_reactions Are side reactions occurring? (e.g., ring-opening, Wurtz coupling) check_conditions->check_side_reactions Yes dry_glassware_solvents Thoroughly dry all glassware and solvents check_conditions->dry_glassware_solvents No optimize_solvent Screen alternative ethereal solvents (e.g., 2-MeTHF) check_side_reactions->optimize_solvent Wurtz Coupling lower_temp Run reaction at lower temperature check_side_reactions->lower_temp Ring Opening end Improved Conversion remake_reagent->end dry_glassware_solvents->end optimize_solvent->end lower_temp->end

Caption: Troubleshooting flowchart for low Grignard reaction conversion.

Data on Grignard Reaction Solvents

A systematic evaluation of solvents for Grignard reactions has shown that 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent, can be a superior alternative to traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), particularly in suppressing the formation of Wurtz coupling byproducts.[3][8][9]

Grignard SubstrateSolventInitiatorProduct Yield (%)Wurtz Byproduct (%)Reference
Benzyl ChlorideTHFI₂7520[3]
Benzyl Chloride2-MeTHFI₂8510[3]
Phenyl BromideEt₂OI₂>95<5[3][8][9]
Phenyl Bromide2-MeTHFI₂>95<5[3][8][9]

Experimental Protocol: Grignard Reaction with Solvent Screening

  • Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equiv).

  • Add a small crystal of iodine.

  • In the addition funnel, place a solution of the alkyl/aryl halide (1.1 equiv) in the anhydrous solvent to be tested (e.g., THF, 2-MeTHF).

  • Add a small portion of the halide solution to the magnesium turnings. The reaction should initiate (slight warming, disappearance of iodine color). If not, gently warm the flask.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Analyze the crude product by GC or ¹H NMR to determine the conversion and the ratio of product to byproducts.

Reductive Amination

Low conversion in reductive amination can be due to inefficient imine formation, an inappropriate reducing agent, or side reactions.

Troubleshooting Workflow for Low Conversion in Reductive Amination

Reductive_Amination_Troubleshooting start Low Conversion Observed check_imine Is imine formation occurring? (Monitor by NMR or IR) start->check_imine check_reducing_agent Is the reducing agent suitable? (Consider reactivity and pH) check_imine->check_reducing_agent Yes add_acid_catalyst Add a catalytic amount of acid (e.g., AcOH) check_imine->add_acid_catalyst No check_side_reactions Are there side reactions? (e.g., aldehyde reduction) check_reducing_agent->check_side_reactions Yes change_reducing_agent Try a different reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) check_reducing_agent->change_reducing_agent No preform_imine Pre-form the imine before adding the reducing agent check_side_reactions->preform_imine Aldehyde Reduction use_drying_agent Use molecular sieves add_acid_catalyst->use_drying_agent end Improved Conversion use_drying_agent->end change_reducing_agent->end preform_imine->end

Caption: Troubleshooting flowchart for low reductive amination conversion.

Data on Reductive Amination Conditions

A study on the organocatalytic reductive amination of chiral formylcyclopropanes highlights the use of diphenyl phosphate (B84403) as a catalyst and Hantzsch ester as a hydride source, which advantageously avoids epimerization and ring-opening.[10]

AldehydeAmineReducing AgentCatalystSolventYield (%)Reference
Chiral formylcyclopropaneVarious aminesHantzsch esterDiphenyl phosphate (10 mol%)Not specifiedHigh[10]
General AldehydePrimary/Secondary AmineNaBH(OAc)₃NoneDCEGood to Excellent[11]
General AldehydePrimary/Secondary AmineNaBH₃CNCatalytic AcOHMeOHGood to ExcellentGeneral Knowledge

Experimental Protocol: Reductive Amination with Different Reducing Agents

  • Imine Formation (One-Pot Method): To a solution of this compound (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., dichloroethane (DCE) or methanol (B129727) (MeOH)), add the reducing agent (1.2-1.5 equiv) in portions at room temperature.

  • If using NaBH₃CN, a catalytic amount of acetic acid is often added to facilitate imine formation.

  • Stir the reaction mixture at room temperature overnight.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Upon completion, quench the reaction carefully with water or a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purify the product by column chromatography or distillation.

Protocol for Pre-forming the Imine:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in a solvent such as toluene.

  • Add a drying agent like anhydrous MgSO₄ or molecular sieves.

  • Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by NMR or IR).

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Dissolve the crude imine in a suitable solvent (e.g., MeOH) and cool to 0 °C.

  • Add the reducing agent (e.g., NaBH₄) portion-wise and then allow the reaction to warm to room temperature and stir until completion.

  • Perform the work-up as described in the one-pot method.

References

Identification and removal of crotonaldehyde impurity from Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Cyclopropanecarboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the identification and removal of crotonaldehyde (B89634) as a critical impurity.

Frequently Asked Questions (FAQs)

Q1: Why is crotonaldehyde a problematic impurity in this compound?

A1: Crotonaldehyde is an α,β-unsaturated aldehyde, which makes it a reactive Michael acceptor. Its presence can lead to the formation of unwanted byproducts in subsequent synthetic steps, potentially impacting reaction yield, purity, and the safety profile of the final active pharmaceutical ingredient (API). Furthermore, crotonaldehyde itself is a mutagen and carcinogen, making its removal essential.[1]

Q2: What are the common methods for identifying and quantifying crotonaldehyde in my this compound sample?

A2: The most common and reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the volatility and reactivity of aldehydes, derivatization is often employed to enhance stability and detection sensitivity. A widely used derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

Q3: What are the primary methods for removing crotonaldehyde from this compound?

A3: The primary methods include:

  • Bisulfite Treatment: This is a classical and effective method that involves the reversible reaction of aldehydes with sodium bisulfite to form a water-soluble adduct, which can be separated by extraction.

  • Selective Hydrogenation: This method aims to reduce the carbon-carbon double bond of crotonaldehyde to yield butanal, which may be more easily separated, or to convert it to crotyl alcohol.

  • Scavengers: These are reactive compounds that selectively bind to and remove aldehydes from a mixture.

Q4: Is the cyclopropyl (B3062369) group in this compound stable during the purification process?

A4: The cyclopropyl group is generally stable under basic conditions, which are often used in the regeneration step of bisulfite purification.[2] However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided to prevent potential ring-opening side reactions.

Troubleshooting Guides

Analytical & Identification Issues

Problem: I am having trouble separating this compound and crotonaldehyde using my standard GC method.

  • Possible Cause: The two aldehydes have similar boiling points and polarities, making their separation challenging on standard GC columns.

  • Solution:

    • Optimize GC Conditions: Use a polar GC column (e.g., a wax-type column) and a slow temperature ramp to improve resolution.

    • Derivatization: Derivatize the sample with PFBHA. The resulting oximes of the two aldehydes may have different chromatographic behavior, allowing for better separation.

    • HPLC Method: Consider using a Reverse-Phase HPLC method, which separates compounds based on polarity. A C18 column with a water/acetonitrile mobile phase can be effective.[3]

Problem: I am observing poor peak shapes (tailing) for my aldehyde peaks in GC analysis.

  • Possible Cause: Aldehydes are active compounds that can interact with active sites in the GC system (e.g., in the injector liner or on the column).[4]

  • Solution:

    • Use a Deactivated Liner: Ensure you are using a GC liner that has been deactivated to minimize active sites.

    • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions.

    • Lower Injection Temperature: A high injection temperature can sometimes cause on-column degradation of sensitive analytes.

Purification & Removal Issues

Problem: The bisulfite treatment is not effectively removing the crotonaldehyde impurity.

  • Possible Cause 1: Incomplete formation of the bisulfite adduct.

  • Solution:

    • Use a freshly prepared, saturated solution of sodium bisulfite.

    • Ensure vigorous mixing of the organic and aqueous phases to maximize interfacial contact.

    • For aliphatic aldehydes, using a co-solvent like dimethylformamide (DMF) can improve reaction rates.[5][6]

  • Possible Cause 2: The bisulfite adduct of crotonaldehyde is not sufficiently partitioning into the aqueous phase.

  • Solution:

    • Perform multiple extractions with the bisulfite solution.

    • Adjust the pH of the aqueous phase to be slightly acidic (around 4-5) to favor adduct formation.

Problem: I am experiencing low recovery of this compound after regeneration from the bisulfite adduct.

  • Possible Cause 1: Incomplete regeneration of the aldehyde from the adduct.

  • Solution:

    • Ensure the pH of the aqueous layer is strongly basic (pH > 12) during the regeneration step.

    • Allow sufficient time for the decomposition of the adduct before extraction.

  • Possible Cause 2: Degradation of the this compound under the strongly basic conditions of the regeneration step.

  • Solution:

    • Minimize the time the aldehyde is in contact with the strong base by performing the extraction immediately after basification.[6]

    • Consider a non-aqueous regeneration method, such as treating the adduct with chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile.[7]

Quantitative Data Summary

ParameterMethod/ConditionValueReference
Analytical Performance
LOD for CrotonaldehydeGC-MS with PFBHA derivatization< 0.13 µg/L[8]
LOQ for CrotonaldehydeGC-MS with PFBHA derivatization< 0.5 µg/L[8]
Linearity (R²)GC-MS with PFBHA derivatization> 0.99[1]
Purification Efficiency
Recovery of desired aldehydeBisulfite Treatment> 95%[5]
Purity of recovered aldehydeBisulfite Treatment> 95%[5]
Crotyl alcohol selectivitySelective Hydrogenation (ReOx/ZrO2 catalyst)~70%[9]
Butanal selectivitySelective Hydrogenation (Cu monometallic catalyst)~93%[10]

Experimental Protocols

Protocol 1: Identification and Quantification of Crotonaldehyde by GC-MS with PFBHA Derivatization

Objective: To accurately quantify the crotonaldehyde impurity in a this compound sample.

Materials:

Procedure:

  • Standard Preparation: Prepare a series of crotonaldehyde standards in hexane.

  • Sample Preparation: Dissolve a known amount of the this compound sample in hexane.

  • Derivatization: a. To an aliquot of the sample or standard solution, add an equal volume of PFBHA solution (1 mg/mL in phosphate buffer). b. Vortex the mixture for 1 minute. c. Incubate at 60°C for 60 minutes. d. Cool to room temperature.

  • Extraction: a. Add 1 mL of hexane and vortex for 2 minutes. b. Centrifuge to separate the layers. c. Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject the dried hexane extract into the GC-MS system. b. Use a polar capillary column (e.g., DB-WAX) with a suitable temperature program to separate the syn- and anti-oxime derivatives of this compound and crotonaldehyde. c. Monitor for the characteristic ions of the crotonaldehyde-PFBHA derivative in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Protocol 2: Removal of Crotonaldehyde using Bisulfite Treatment

Objective: To remove crotonaldehyde impurity from a this compound sample.

Materials:

  • Crude this compound

  • Sodium bisulfite

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Sodium hydroxide (B78521) (50% aqueous solution)

  • Deionized water

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolution: Dissolve the crude this compound in DMF (e.g., 10 mL).

  • Adduct Formation: a. Transfer the solution to a separatory funnel. b. Add a freshly prepared saturated aqueous solution of sodium bisulfite (e.g., 25 mL). c. Shake vigorously for 30-60 seconds.

  • Extraction: a. Add deionized water (e.g., 25 mL) and a mixture of ethyl acetate/hexanes (e.g., 1:9, 25 mL). b. Shake vigorously and allow the layers to separate. c. The crotonaldehyde-bisulfite adduct will be in the lower aqueous phase. The purified this compound remains in the upper organic phase.

  • Work-up of Organic Layer: a. Separate the organic layer. b. Wash the organic layer with deionized water and then with brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

  • (Optional) Regeneration of Crotonaldehyde: a. To the aqueous layer from step 3c, add an equal volume of ethyl acetate. b. Slowly add 50% sodium hydroxide solution until the pH is >12. c. Shake to extract the regenerated crotonaldehyde into the ethyl acetate layer.

Visualizations

experimental_workflow cluster_identification Impurity Identification cluster_removal Impurity Removal start_id Crude This compound derivatization Derivatization with PFBHA start_id->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification of Crotonaldehyde gcms_analysis->quantification start_rem Crude This compound quantification->start_rem Proceed to Purification bisulfite_treatment Bisulfite Treatment start_rem->bisulfite_treatment extraction Liquid-Liquid Extraction bisulfite_treatment->extraction separation Phase Separation extraction->separation pure_product Purified This compound separation->pure_product Organic Phase aqueous_phase aqueous_phase separation->aqueous_phase Aqueous Phase (Impurity Adduct)

Figure 1: Overall workflow for the identification and removal of crotonaldehyde impurity.

troubleshooting_logic start Low Recovery of This compound after Bisulfite Purification check_regeneration Check Regeneration Step: Is pH of aqueous layer > 12? start->check_regeneration check_extraction Check Extraction Protocol: Are multiple extractions performed? check_regeneration->check_extraction Yes solution_ph Increase amount of base during regeneration. check_regeneration->solution_ph No check_stability Consider Aldehyde Stability: Was exposure to base minimized? check_extraction->check_stability Yes solution_extraction Perform additional extractions of the organic phase. check_extraction->solution_extraction No solution_stability Minimize time under basic conditions or use non-aqueous regeneration. check_stability->solution_stability No further_investigation Investigate other potential loss mechanisms. check_stability->further_investigation Yes

Figure 2: Troubleshooting decision tree for low recovery during purification.

References

Technical Support Center: Catalyst Deactivation in Reactions with Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving cyclopropanecarboxaldehyde.

Troubleshooting Guide

This guide addresses common issues observed during reactions with this compound, their potential causes, and recommended solutions.

Problem 1: Gradual or Rapid Loss of Catalytic Activity

Symptoms:

  • Reaction rate slows down over time.

  • Incomplete conversion of starting material.

  • Need for higher catalyst loading in subsequent runs.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Solutions
Fouling by Polymerization/Oligomerization This compound, like many aldehydes, can undergo self-condensation or polymerization, especially at elevated temperatures or in the presence of acid/base traces. These polymeric byproducts can physically block the active sites of the catalyst.[1] Solutions: - Optimize Reaction Temperature: Lower the reaction temperature to minimize polymerization. - Purify Reactants: Ensure the aldehyde is free from acidic or basic impurities. - Solvent Selection: Use a solvent that can help to dissolve any forming oligomers.
Coke Formation At higher temperatures, aldehydes can decompose and form carbonaceous deposits (coke) on the catalyst surface, leading to deactivation.[2] Solutions: - Lower Reaction Temperature: Operate at the lowest effective temperature. - Increase Hydrogen Partial Pressure (for hydrogenations): A higher H₂ concentration can suppress coke-forming side reactions.
Poisoning by Impurities Trace impurities in the this compound or solvent (e.g., sulfur or nitrogen compounds) can strongly adsorb to and deactivate the catalyst's active sites.[3] Solutions: - High-Purity Reagents: Use highly purified this compound and solvents. - Guard Beds: Consider using a guard bed to remove potential poisons before the reactant stream reaches the catalyst bed.
Ring-Opening Side Reactions The strained cyclopropane (B1198618) ring can open under certain catalytic conditions, leading to byproducts that may polymerize or poison the catalyst. This is a known reactivity pathway for cyclopropanes.[4][5] Solutions: - Catalyst Selection: Choose a catalyst with lower propensity for C-C bond activation. For example, for selective aldehyde hydrogenation, a well-chosen bimetallic catalyst might be less prone to ring-opening than a highly active monometallic one. - Milder Reaction Conditions: Employ lower temperatures and pressures to favor the desired reaction over ring-opening.

Problem 2: Change in Product Selectivity

Symptoms:

  • Increased formation of byproducts.

  • Formation of products resulting from the hydrogenation or isomerization of the cyclopropane ring.[6]

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps & Solutions
Active Site Modification The deposition of byproducts or coke can alter the electronic and steric properties of the catalyst's active sites, leading to changes in selectivity.
Catalyst Sintering At high temperatures, metal nanoparticles on a supported catalyst can agglomerate (sinter), leading to a loss of active surface area and potentially altering selectivity.[2] Solutions: - Temperature Control: Maintain a stable and controlled reaction temperature. - Catalyst Support: Use a catalyst with a support that stabilizes the metal nanoparticles against sintering.
Hydrogenolysis of Cyclopropane Ring In hydrogenation reactions, highly active catalysts (e.g., Pd, Pt, Ru) can catalyze the hydrogenolysis (cleavage) of the cyclopropane ring, leading to propane (B168953) and other alkanes as byproducts.[6][7] Solutions: - Catalyst Choice: Opt for a less active catalyst or a catalyst modified to suppress hydrogenolysis. - Reaction Conditions: Lower hydrogen pressure and temperature can improve selectivity towards aldehyde hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation when using this compound?

A1: The primary mechanisms are:

  • Fouling: Physical blockage of catalyst active sites by polymers or oligomers formed from the self-condensation of this compound.[1]

  • Coking: Formation of carbonaceous deposits on the catalyst surface from the decomposition of the aldehyde at elevated temperatures.[2]

  • Poisoning: Strong chemisorption of impurities from the reactants or solvent onto the active sites.[3]

  • Chemical Deactivation: Side reactions involving the opening of the strained cyclopropane ring, which can lead to reactive intermediates that bind to and deactivate the catalyst.[4][5]

Q2: Which catalysts are most susceptible to deactivation in the presence of this compound?

A2: Highly active hydrogenation catalysts like palladium (Pd) and nickel (Ni) are particularly susceptible.[1][8][9] Palladium catalysts can be prone to coking and poisoning.[2] Nickel catalysts, especially at higher temperatures, can also experience deactivation due to sintering and coke formation.[9]

Q3: Can a catalyst deactivated by reaction with this compound be regenerated?

A3: Yes, in many cases, regeneration is possible, depending on the deactivation mechanism.

  • For Fouling/Coking: A common method is thermal regeneration , which involves a controlled burn-off of the deposited organic material in an oxidizing atmosphere (e.g., air/nitrogen mixture).[3][10]

  • For Poisoning: If the poison is reversibly bound, chemical washing with a suitable solvent or a mild chemical treatment might be effective.[3] For strongly bound poisons, regeneration can be more challenging.

  • For Sintering: Sintering is generally irreversible, and the catalyst may need to be replaced.

Q4: How can I minimize catalyst deactivation from the outset?

A4: To minimize deactivation:

  • Use High-Purity Reactants: Ensure your this compound and solvents are free from potential poisons.

  • Optimize Reaction Conditions: Operate at the lowest possible temperature and pressure that still provide a reasonable reaction rate.

  • Proper Catalyst Selection: Choose a catalyst known for its stability and selectivity for the desired transformation. For example, for hydrogenation, a catalyst with a lower tendency for C-C bond cleavage would be preferable.

  • Reactor Design: In continuous flow systems, proper reactor design can help manage heat and mass transfer, reducing the likelihood of hot spots that can lead to coking and sintering.

Experimental Protocols

Protocol 1: Catalyst Regeneration by Thermal Treatment (for Fouling/Coking)

  • Purge the Reactor: After the reaction, stop the reactant flow and purge the reactor with an inert gas (e.g., nitrogen or argon) at the reaction temperature to remove any remaining reactants and products.

  • Cool Down: Safely cool the reactor to a lower temperature (e.g., 100-150°C) under the inert gas flow.

  • Oxidative Treatment: Introduce a controlled flow of a dilute oxidizing gas mixture (e.g., 1-5% oxygen in nitrogen).

  • Temperature Ramp: Slowly ramp up the temperature to the target regeneration temperature (typically 300-500°C, catalyst dependent). The slow ramp-up is crucial to avoid excessive heat from the combustion of deposits, which could damage the catalyst.

  • Hold at Temperature: Hold the catalyst at the regeneration temperature until the combustion of deposits is complete (indicated by the cessation of CO₂ production in the off-gas).

  • Cool and Reduce (if necessary): Cool the catalyst back down under an inert atmosphere. If the active phase of the catalyst is a metal (e.g., Pd, Ni), a reduction step in a hydrogen flow is typically required to restore the metallic state before the next reaction.

Protocol 2: Testing for Catalyst Poisoning

  • Establish a Baseline: Run the reaction with your standard, high-purity this compound and solvent to establish a baseline activity and selectivity.

  • Spiking Experiment: Intentionally add a small, known amount of a suspected poison (e.g., a sulfur-containing compound like thiophene) to the feed.

  • Monitor Performance: Monitor the catalyst's activity and selectivity over time. A rapid decline in performance compared to the baseline would indicate susceptibility to that particular poison.

  • Analysis of Spent Catalyst: Analyze the spent catalyst using techniques like X-ray photoelectron spectroscopy (XPS) or elemental analysis to identify the presence of the suspected poison on the surface.

Visualizations

DeactivationPathways cluster_causes Potential Causes of Deactivation cluster_effects Observed Effects cluster_solutions Troubleshooting & Mitigation Fouling Fouling (Polymerization/Oligomerization) ActivityLoss Loss of Activity Fouling->ActivityLoss SelectivityChange Change in Selectivity Fouling->SelectivityChange Coking Coking (Thermal Decomposition) Coking->ActivityLoss Coking->SelectivityChange Poisoning Poisoning (Impurities) Poisoning->ActivityLoss RingOpening Side Reactions (Cyclopropane Ring Opening) RingOpening->ActivityLoss RingOpening->SelectivityChange OptimizeConditions Optimize Conditions (Temp, Pressure) ActivityLoss->OptimizeConditions PurifyReagents Purify Reagents ActivityLoss->PurifyReagents CatalystSelection Catalyst Selection ActivityLoss->CatalystSelection Regeneration Catalyst Regeneration ActivityLoss->Regeneration SelectivityChange->OptimizeConditions SelectivityChange->CatalystSelection

Caption: Logical workflow for troubleshooting catalyst deactivation.

ExperimentalWorkflow Start Deactivated Catalyst InertPurge Inert Gas Purge Start->InertPurge Remove Reactants OxidativeTreatment Controlled Oxidation (e.g., 2% O2 in N2) InertPurge->OxidativeTreatment Remove Carbon Deposits Reduction Reduction (H2 Flow) OxidativeTreatment->Reduction Restore Active Metal Sites End Regenerated Catalyst Reduction->End Ready for Reuse

Caption: General experimental workflow for catalyst regeneration.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of Cyclopropanecarboxaldehyde and Related Acyclic and Cyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of cyclopropanecarboxaldehyde with its larger ring homologue, cyclobutanecarboxaldehyde, and its acyclic isomer, isobutyraldehyde, provides valuable insights into the influence of ring strain and conformation on the chemical environment of protons and carbons. This guide presents a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts (δ) and coupling constants (J) derived from ¹H and ¹³C NMR spectroscopy offer a precise electronic and structural map of a molecule. The following table summarizes the key spectral parameters for this compound, cyclobutanecarboxaldehyde, and isobutyraldehyde, recorded in deuterated chloroform (B151607) (CDCl₃).

CompoundStructureNucleusSignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound ¹HCHO9.51d4.9
¹HCH1.85-1.95m
¹HCH₂1.15-1.25m
¹³CC=O200.7
¹³CCH15.4
¹³CCH₂11.2
Cyclobutanecarboxaldehyde ¹HCHO9.78d1.5
¹HCH3.15-3.25m
¹HCH₂1.85-2.25m
¹³CC=O203.8
¹³CCH49.9
¹³Cα-CH₂24.8
¹³Cβ-CH₂21.9
Isobutyraldehyde ¹HCHO9.62d1.3
¹HCH2.55-2.65m
¹HCH₃1.12d6.9
¹³CC=O204.8
¹³CCH40.9
¹³CCH₃15.8

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-20 mg of the aldehyde sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

2. NMR Data Acquisition:

  • The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer at room temperature.

  • For ¹H NMR:

    • A standard single-pulse experiment is performed.

    • Typical spectral parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • A sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum with singlet peaks for each carbon.

    • Typical spectral parameters include a spectral width of 240 ppm, a pulse width of 30 degrees, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (typically 128 or more) are required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).

  • Processing steps include Fourier transformation, phase correction, and baseline correction.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation Sample Weigh Sample Solvent Add Deuterated Solvent (e.g., CDCl3 with TMS) Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert Sample into NMR Spectrometer Transfer->Spectrometer H1_Acq Acquire 1H Spectrum Spectrometer->H1_Acq C13_Acq Acquire 13C Spectrum Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference ChemShift Analyze Chemical Shifts Reference->ChemShift Structure Structure Elucidation ChemShift->Structure Coupling Analyze Coupling Constants Coupling->Structure Integration Analyze Integration (1H) Integration->Structure

A Comparative Guide to Purity Determination of Cyclopropanecarboxaldehyde: GC-MS and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of reagents and intermediates is a cornerstone of reliable and reproducible synthetic chemistry. Cyclopropanecarboxaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Methods

The selection of an analytical method for purity assessment depends on various factors, including the nature of potential impurities, required accuracy, and available instrumentation. Besides GC-MS, other common techniques for evaluating the purity of aldehydes include High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and titration.

FeatureGC-MSHPLC-UVqNMRTitration
Principle Separation by volatility and polarity, detection by massSeparation by polarity, detection by UV absorbanceQuantitative analysis based on nuclear spin properties in a magnetic fieldVolumetric analysis based on a chemical reaction
Selectivity High (mass-based)Moderate to HighHigh (structure-based)Low (functional group-specific)
Sensitivity High (ng to pg level)Moderate (µg to ng level)LowModerate
Impurity ID Excellent (via mass spectral libraries)Limited (requires standards)Good (structural elucidation)Not possible
Quantitation Excellent (with calibration)Excellent (with calibration)Excellent (absolute purity)Good for assay
Sample Type Volatile & thermally stable compoundsSoluble, non-volatile compoundsSoluble compoundsAldehyde functional group
Throughput ModerateHighLow to ModerateHigh

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile compounds like this compound, offering high separation efficiency and definitive identification of impurities.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane (B109758) or diethyl ether, to create a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: A non-polar capillary column, such as a 5% phenyl polysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Hold: Hold at 200°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks.

  • Identification of impurities can be achieved by comparing their mass spectra with reference spectra in the NIST library.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (NIST Library) integrate->identify calculate Calculate Purity integrate->calculate report report calculate->report Final Report

GC-MS Experimental Workflow for Purity Analysis.

Method_Comparison cluster_methods Analytical Methods Purity Purity Determination of This compound GCMS GC-MS Purity->GCMS HPLC HPLC-UV Purity->HPLC qNMR qNMR Purity->qNMR Titration Titration Purity->Titration GCMS_Adv High Specificity Impurity ID GCMS->GCMS_Adv HPLC_Adv High Throughput Non-volatile Impurities HPLC->HPLC_Adv qNMR_Adv Absolute Purity No Reference Standard qNMR->qNMR_Adv Titration_Adv Rapid Assay Cost-Effective Titration->Titration_Adv

Comparison of Analytical Methods for Purity Determination.

Alternative Analytical Methods

While GC-MS is highly effective, other techniques offer distinct advantages for specific analytical needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally labile impurities that are not amenable to GC analysis. A typical HPLC method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile. Detection is commonly performed using a UV detector. For aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can enhance UV detection.[2][3]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can provide a highly accurate determination of absolute purity without the need for a specific reference standard of the analyte.[1] This technique involves dissolving a precisely weighed amount of the sample and an internal standard in a deuterated solvent and acquiring an NMR spectrum. The purity is calculated by comparing the integral of a characteristic signal from the analyte with that of the internal standard.

Titration

Titrimetric methods offer a simple and rapid way to determine the aldehyde content. One common method involves the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride, which liberates hydrochloric acid. This acid is then titrated with a standardized solution of sodium hydroxide. While fast and cost-effective, this method is not specific and will react with any aldehydes or ketones present in the sample.[2]

Conclusion

For the comprehensive purity assessment of this compound, GC-MS stands out as a superior technique due to its high sensitivity, selectivity, and ability to identify unknown volatile impurities. However, a multi-faceted approach utilizing orthogonal methods can provide the most complete picture of a sample's purity. For instance, complementing GC-MS with HPLC can ensure that both volatile and non-volatile impurities are accounted for, while qNMR can provide a highly accurate measure of absolute purity. The choice of method should be guided by the specific requirements of the analysis, including the expected impurities and the desired level of accuracy.

References

A Comparative Guide to FT-IR Spectroscopy for Functional Group Analysis of Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data of cyclopropanecarboxaldehyde with related aliphatic aldehydes, isobutyraldehyde (B47883) and acetaldehyde. The characteristic vibrational frequencies of the functional groups are presented to aid in the identification and analysis of these compounds.

Data Presentation: Comparative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption peaks for this compound and two comparative aldehydes. These peaks are crucial for the identification of the aldehyde functional group and the unique cyclopropyl (B3062369) moiety.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)This compound (Observed cm⁻¹)Isobutyraldehyde (Observed cm⁻¹)Acetaldehyde (Observed cm⁻¹)
Aldehyde C-HStretch2850-2700~2820, ~2720~2870, ~2770~2820, ~2720
C=O (Carbonyl)Stretch1740-1720~1730~1725~1743
Cyclopropyl C-HStretch3100-3000~3080N/AN/A
Cyclopropyl RingDeformation~1020~1020N/AN/A
Alkyl C-HStretch3000-2850~2980~2970, ~2930, ~2870~2920
C-HBend1470-1350~1460, ~1380~1465, ~1385, ~1365~1440, ~1352
C-CStretch1200-800~1150, ~900~1170, ~950~1113

Experimental Protocols

Acquisition of FT-IR Spectra using Attenuated Total Reflectance (ATR)

This protocol outlines the general procedure for obtaining the FT-IR spectrum of a liquid aldehyde sample using an FT-IR spectrometer equipped with an ATR accessory.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., Diamond or ZnSe crystal)

  • Liquid aldehyde sample (this compound, Isobutyraldehyde, or Acetaldehyde)

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small drop of the liquid aldehyde sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing.

  • Cleaning:

    • After the measurement is complete, lift the ATR press and thoroughly clean the sample from the crystal surface using a lint-free wipe and an appropriate solvent.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the functional group analysis of an unknown compound using FT-IR spectroscopy.

FT_IR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion start Start: Obtain Unknown Liquid Sample prep_sample Prepare Sample for FT-IR (e.g., place on ATR crystal) start->prep_sample run_ftir Acquire FT-IR Spectrum prep_sample->run_ftir process_data Process Data (Background Correction, etc.) run_ftir->process_data analyze_spectrum Analyze Processed Spectrum process_data->analyze_spectrum identify_carbonyl Identify Strong Peak ~1700 cm⁻¹? analyze_spectrum->identify_carbonyl identify_aldehyde_ch Identify Aldehyde C-H Stretch ~2820 & ~2720 cm⁻¹? identify_carbonyl->identify_aldehyde_ch Yes not_aldehyde Compound is not an Aldehyde identify_carbonyl->not_aldehyde No is_aldehyde Compound is an Aldehyde identify_aldehyde_ch->is_aldehyde Yes identify_aldehyde_ch->not_aldehyde No identify_cyclopropyl Identify Cyclopropyl Peaks (~3080 & ~1020 cm⁻¹)? is_cyclopropyl_aldehyde Compound is a Cyclopropyl Aldehyde identify_cyclopropyl->is_cyclopropyl_aldehyde Yes is_other_aldehyde Compound is another type of Aldehyde identify_cyclopropyl->is_other_aldehyde No is_aldehyde->identify_cyclopropyl end End Analysis not_aldehyde->end is_cyclopropyl_aldehyde->end is_other_aldehyde->end

Caption: Workflow for FT-IR functional group analysis.

Signal_Interpretation cluster_functional_groups Functional Groups & Corresponding IR Signals molecule {this compound | C₃H₅CHO} aldehyde -CHO (Aldehyde) C=O Stretch (~1730 cm⁻¹) C-H Stretch (~2820, ~2720 cm⁻¹) molecule->aldehyde cyclopropyl Cyclopropyl Ring C-H Stretch (~3080 cm⁻¹) Ring Deformation (~1020 cm⁻¹) molecule->cyclopropyl

Caption: Key FT-IR signals for this compound.

A Comparative Guide to the Reactivity of Cyclopropanecarboxaldehyde and Cyclobutanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxaldehyde and cyclobutanecarboxaldehyde (B128957) are valuable building blocks in organic synthesis, frequently employed in the construction of complex molecular architectures, particularly in the development of novel therapeutics. The inherent ring strain and unique electronic properties of the cyclopropyl (B3062369) and cyclobutyl moieties significantly influence the reactivity of the adjacent aldehyde functionality. This guide provides an objective comparison of the reactivity of these two aldehydes, supported by experimental data, to aid chemists in selecting the appropriate reagent for their synthetic endeavors.

The primary difference in reactivity between this compound and cyclobutanecarboxaldehyde stems from the pronounced ring strain of the three-membered cyclopropane (B1198618) ring compared to the four-membered cyclobutane (B1203170) ring. This increased strain in cyclopropane derivatives leads to a higher degree of s-character in the C-C bonds of the ring and a corresponding increase in the p-character of the exocyclic C-C bond, influencing the reactivity of the attached aldehyde group.

Spectroscopic Properties

The electronic differences between the cyclopropyl and cyclobutyl groups attached to a carbonyl function are reflected in their spectroscopic data.

CompoundAldehydic Proton ¹H NMR Chemical Shift (δ, ppm)Carbonyl Carbon ¹³C NMR Chemical Shift (δ, ppm)C=O Stretching Frequency (IR, cm⁻¹)
This compound~9.5 - 10.0~200~1715 - 1700
Cyclobutanecarboxaldehyde~9.7 - 9.8~203~1725 - 1710

Note: The exact values can vary depending on the solvent and other experimental conditions.

The carbonyl stretching frequency in the infrared (IR) spectrum provides insight into the C=O bond strength. The lower frequency observed for this compound suggests a slight weakening of the carbonyl double bond. This is attributed to the ability of the cyclopropyl group to conjugate with the carbonyl group, a property less pronounced in the cyclobutyl system. This conjugation, arising from the "pi-character" of the cyclopropane C-C bonds, leads to a greater contribution of the resonance structure with a single C-O bond, thus lowering the stretching frequency.

Comparative Reactivity Data

The enhanced reactivity of this compound due to ring strain is evident in various chemical transformations. The following table summarizes available quantitative data for key reactions.

ReactionReagents/ConditionsThis compoundCyclobutanecarboxaldehydeKey Observations
Reduction (to alcohol) NaBH₄, MeOHHigh Yield (e.g., >95%)[1][2]High YieldBoth aldehydes are readily reduced.
Oxidation (to carboxylic acid) Jones Reagent (CrO₃/H₂SO₄/acetone)High YieldHigh YieldBoth aldehydes are readily oxidized.
Wittig Reaction Ph₃P=CH₂, THFLower Activation Energy (Theoretical)Higher Activation Energy (Theoretical)Theoretical studies on the corresponding ketones suggest that cyclopropanone (B1606653) has a lower activation energy barrier for the Wittig reaction than cyclobutanone, indicating higher reactivity for the cyclopropyl system.[3]

Discussion of Reactivity

Nucleophilic Addition Reactions

The carbonyl carbon in both aldehydes is electrophilic and susceptible to attack by nucleophiles. However, the electronic nature of the cyclopropyl group in this compound can influence the rate of these reactions. The aforementioned conjugation effect, which slightly reduces the C=O bond order, might suggest a less electrophilic carbonyl carbon. Conversely, the inherent strain of the cyclopropane ring can be released in certain transition states, thereby accelerating the reaction.

Theoretical studies on the Wittig reaction of cyclic ketones indicate a lower activation energy for cyclopropanone compared to cyclobutanone.[3] This suggests that the transition state for the addition of the phosphorus ylide is stabilized to a greater extent in the cyclopropyl system, likely due to the release of ring strain. This principle can be extrapolated to the corresponding aldehydes, predicting a faster reaction rate for this compound in Wittig-type reactions.

Reduction Reactions

Both this compound and cyclobutanecarboxaldehyde are readily reduced to their corresponding primary alcohols using standard reducing agents like sodium borohydride (B1222165). High yields are typically obtained for both substrates, indicating that the difference in ring strain does not significantly impact the feasibility of this transformation under common laboratory conditions. For instance, the reduction of this compound to cyclopropylmethanol (B32771) using Raney nickel or Raney cobalt as a catalyst proceeds with yields often exceeding 99%.[1][2]

Oxidation Reactions

Similar to reduction, the oxidation of both aldehydes to their respective carboxylic acids using strong oxidizing agents like Jones reagent proceeds efficiently. The high reactivity of the aldehyde functional group generally dominates the reaction pathway, with the cyclic alkyl group remaining intact.

Experimental Protocols

General Protocol for Sodium Borohydride Reduction of Cycloalkanecarboxaldehydes

Objective: To reduce the aldehyde to the corresponding primary alcohol.

Materials:

  • Cycloalkanecarboxaldehyde (1.0 equiv)

  • Methanol (B129727) (MeOH)

  • Sodium borohydride (NaBH₄, 1.1 equiv)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the cycloalkanecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by slowly adding deionized water, followed by 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alcohol.

  • Purify the product by distillation or column chromatography as needed.

General Protocol for Jones Oxidation of Cycloalkanecarboxaldehydes

Objective: To oxidize the aldehyde to the corresponding carboxylic acid.

Materials:

  • Cycloalkanecarboxaldehyde (1.0 equiv)

  • Acetone (B3395972)

  • Jones Reagent (a solution of chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and water)

  • Isopropanol (B130326)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the cycloalkanecarboxaldehyde in acetone in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Jones Reagent dropwise from the dropping funnel to the stirred solution. The color of the reaction mixture will turn from orange/red to green. Continue adding the reagent until a faint orange color persists.

  • Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete.

  • Quench the excess oxidant by adding isopropanol dropwise until the green color of Cr(III) is dominant.

  • Remove the acetone under reduced pressure.

  • Add deionized water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Logical Relationships and Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the comparison of these aldehydes.

ReactionPathways Aldehyde Cycloalkanecarboxaldehyde Alcohol Cycloalkanemethanol Aldehyde->Alcohol Reduction (e.g., NaBH₄) CarboxylicAcid Cycloalkanecarboxylic Acid Aldehyde->CarboxylicAcid Oxidation (e.g., Jones Reagent) Alkene Cycloalkyl-substituted Alkene Aldehyde->Alkene Wittig Reaction (e.g., Ph₃P=CH₂)

Caption: General reaction pathways for cycloalkanecarboxaldehydes.

ExperimentalWorkflow cluster_cpc This compound cluster_cbc Cyclobutanecarboxaldehyde CPC_Start Start with This compound CPC_Reaction Perform Reaction (e.g., Reduction) CPC_Start->CPC_Reaction CPC_Analysis Analyze Products (GC, NMR, Yield) CPC_Reaction->CPC_Analysis Comparison Compare Reactivity (Rates, Yields) CPC_Analysis->Comparison CBC_Start Start with Cyclobutanecarboxaldehyde CBC_Reaction Perform Reaction (Identical Conditions) CBC_Start->CBC_Reaction CBC_Analysis Analyze Products (GC, NMR, Yield) CBC_Reaction->CBC_Analysis CBC_Analysis->Comparison

Caption: Experimental workflow for comparing reactivity.

Conclusion

The reactivity of this compound is generally enhanced compared to cyclobutanecarboxaldehyde, a direct consequence of its greater ring strain. This is particularly evident in reactions where the transition state allows for a partial or full release of this strain, such as in the Wittig reaction. For standard transformations like reduction and oxidation, both aldehydes react readily and with high yields. The choice between these two building blocks will therefore depend on the specific synthetic strategy and whether the unique electronic properties and reactivity of the cyclopropyl group are desired for subsequent transformations or for the final molecular architecture. Researchers should consider the potential for ring-opening reactions under certain conditions, especially with the more strained cyclopropane ring, when planning multi-step syntheses.

References

Alternative reagents to Cyclopropanecarboxaldehyde for introducing cyclopropylidene moieties

Author: BenchChem Technical Support Team. Date: December 2025

##A Comparative Guide to Alternative Reagents for the Introduction of Cyclopropylidene Moieties

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of synthetic methodologies for the introduction of the valuable cyclopropylidene moiety, moving beyond the traditional use of cyclopropanecarboxaldehyde.

The cyclopropylidene moiety, a three-membered ring with an exocyclic double bond, is a valuable structural motif in medicinal chemistry and organic synthesis. Its unique conformational properties and electronic nature can impart desirable characteristics to bioactive molecules. While the Wittig reaction of this compound with a methylidene phosphorane is a common method for its installation, a range of alternative reagents offer distinct advantages in terms of yield, substrate scope, stereoselectivity, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes to Cyclopropylidene Moieties

The primary alternatives to the this compound-based Wittig approach are other olefination reactions, each employing a unique reagent. These include the Wittig reaction with a cyclopropylidene ylide, the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, and the Julia-Kocienski olefination. The choice of method often depends on the specific substrate, desired stereochemistry, and tolerance of other functional groups.

Workflow for Olefination-Based Cyclopropylidene Synthesis

cluster_0 Reagent Preparation cluster_1 Active Reagent Generation cluster_2 Olefination Reaction Cyclopropyl_Halide Cyclopropyl Halide Wittig_Reagent Cyclopropylphosphonium Ylide Cyclopropyl_Halide->Wittig_Reagent + PPh₃ + Base HWE_Reagent Cyclopropylphosphonate Anion Cyclopropyl_Halide->HWE_Reagent + P(OR)₃ + Base Peterson_Reagent α-Silylcyclopropyl Anion Cyclopropyl_Halide->Peterson_Reagent + SiMe₃Cl + Base Julia_Reagent α-Sulfonylcyclopropyl Anion Cyclopropyl_Halide->Julia_Reagent + PhSH, Oxid. + Base Phosphine Triphenylphosphine (B44618) Phosphite Trialkyl Phosphite Silyl_Halide Chlorotrimethylsilane Thiophenol Thiophenol Product Cyclopropylidene Product Wittig_Reagent->Product HWE_Reagent->Product Peterson_Reagent->Product Julia_Reagent->Product Carbonyl Aldehyde or Ketone Carbonyl->Product

Caption: General workflow for olefination-based synthesis of cyclopropylidene moieties.

Quantitative Comparison of Olefination Reagents

The following table summarizes the performance of this compound and its primary alternatives for the introduction of a cyclopropylidene moiety. Data has been compiled from various literature sources to provide a comparative overview.

Reagent/MethodPrecursor for ReagentTypical Carbonyl SubstrateTypical Yield (%)Key AdvantagesKey Disadvantages
This compound (Wittig) This compoundAldehydes, Ketones60-85Readily available starting material.Formation of triphenylphosphine oxide byproduct can complicate purification.
Cyclopropyltriphenylphosphonium Bromide (Wittig) Cyclopropyl bromideAldehydes, Ketones70-90Generally good yields; avoids handling of potentially unstable aldehyde.Triphenylphosphine oxide byproduct.
Diethyl (cyclopropyl)phosphonate (HWE) Cyclopropyl bromideAldehydes, Ketones75-95High yields; water-soluble phosphate (B84403) byproduct is easily removed; generally favors (E)-alkene.[1][2]Phosphonate reagent may be more expensive or require synthesis.
(Trimethylsilyl)cyclopropane (Peterson) Cyclopropyl bromideAldehydes, Ketones65-85Stereochemical control is possible (acidic vs. basic workup); volatile siloxane byproduct.[3][4][5]Requires strong base for deprotonation; may not be suitable for base-sensitive substrates.
Cyclopropyl Phenyl Sulfone (Julia-Kocienski) Cyclopropyl bromideAldehydes70-90High (E)-selectivity; mild reaction conditions.[6][7]Multi-step reagent preparation; can be less effective for ketones.

Detailed Experimental Protocols

Synthesis of Cyclopropyltriphenylphosphonium Bromide

This protocol describes the preparation of the key reagent for the Wittig-based cyclopropylidenation.

Reaction Scheme:

Procedure:

  • A solution of triphenylphosphine (1.2 equivalents) in anhydrous toluene (B28343) is prepared in a flame-dried flask under an inert atmosphere.

  • Cyclopropyl bromide (1.0 equivalent) is added, and the mixture is heated to reflux for 48 hours, during which a white precipitate forms.

  • The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

  • The solid is washed with cold toluene and dried under vacuum to yield cyclopropyltriphenylphosphonium bromide.

Wittig Reaction for the Synthesis of a Cyclopropylidene Moiety

This protocol details the use of the pre-formed phosphonium (B103445) salt to generate a cyclopropylidene.

Reaction Scheme:

Procedure:

  • To a suspension of cyclopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, a strong base such as n-butyllithium or sodium hexamethyldisilazide (1.05 equivalents) is added dropwise. The formation of the orange-red ylide is observed.

  • The reaction mixture is stirred at 0 °C for 1 hour.

  • A solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to separate the cyclopropylidene product from triphenylphosphine oxide.

Horner-Wadsworth-Emmons (HWE) Reaction for Cyclopropylidene Synthesis

This protocol provides a method with a more straightforward purification.[2]

Reaction Scheme:

Procedure:

  • To a solution of diethyl (cyclopropyl)phosphonate (1.2 equivalents) in anhydrous THF at 0 °C, a base such as sodium hydride (1.2 equivalents) is added portionwise.

  • The mixture is stirred at room temperature for 1 hour.

  • The solution is cooled to 0 °C, and the aldehyde or ketone (1.0 equivalent) is added dropwise.

  • The reaction is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Logical Relationships in Olefination Reactions

The choice between these methods often involves a trade-off between reagent availability, reaction conditions, and purification ease. The following diagram illustrates the decision-making process.

cluster_0 Primary Considerations cluster_1 Recommended Method Start Need to synthesize a cyclopropylidene moiety Easy_Purification Is easy purification a high priority? Start->Easy_Purification Stereoselectivity Is specific (E/Z) stereochemistry required? Start->Stereoselectivity Substrate_Sensitivity Is the substrate sensitive to strong bases? Start->Substrate_Sensitivity HWE Horner-Wadsworth-Emmons Easy_Purification->HWE Yes Wittig Wittig Reaction Easy_Purification->Wittig No Julia Julia-Kocienski (for E-alkenes) Stereoselectivity->Julia High E-selectivity needed Peterson Peterson Olefination Stereoselectivity->Peterson Control over E/Z needed Substrate_Sensitivity->Julia Yes (mild conditions) Substrate_Sensitivity->Wittig Depends on base used

References

Comparative study of different catalysts for Cyclopropanecarboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclopropanecarboxaldehyde, a valuable building block in the pharmaceutical and agrochemical industries, is a critical process that demands efficiency, selectivity, and cost-effectiveness. The choice of catalyst is paramount in achieving these objectives. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, primarily focusing on the cyclopropanation of acrolein, and includes a non-catalytic thermal isomerization method for baseline comparison. The performance of organocatalytic, rhodium-catalyzed, cobalt-catalyzed, and iron-catalyzed systems are evaluated based on available experimental data and analogous transformations.

Comparative Performance of Catalytic Systems

The selection of a suitable catalyst for the synthesis of this compound is a critical step in process development, with each catalytic system presenting a unique set of advantages and limitations. The following table summarizes the performance of different catalytic and non-catalytic methods.

MethodCatalyst ExampleReagents/Carbene PrecursorSolventTemp. (°C)Yield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Key AdvantagesKey Disadvantages
Organocatalysis Chiral diphenylprolinol TMS etherBromomalonates, Sulfur YlidesToluene (B28343)RTHigh>30:190-98High enantio- and diastereoselectivity; mild reaction conditions.[1]Requires stoichiometric base; carbene precursor can be complex.[1]
Rhodium Catalysis Dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄)DiazoacetatesDichloromethaneRTGenerally HighVariesN/A (achiral)High yields and broad substrate scope.[1]With acrolein, may favor epoxide formation; cost of rhodium.[2]
Chiral Rhodium Catalysis Rh₂(S-NTTL)₄N-Sulfonyl 1,2,3-triazoles1,2-dichloroethane65-80High (up to 97%)ExcellentHigh (up to 97%)Excellent enantioselectivity and yield for cyclopropane (B1198618) aldehydes.[3][4]Requires synthesis of specific triazole precursors.[3][4]
Cobalt Catalysis Chiral Cobalt(II) PorphyrinDiazoacetatesn-Hexane-20 to RTHighHighHighHigh stereoselectivity; effective for electron-deficient alkenes.[5]Catalyst can be complex to synthesize.[5]
Iron Catalysis Iron(II) chloride (FeCl₂)Aliphatic aldehydes (as carbene precursors)Not specified60HighNot specifiedN/A (achiral)Inexpensive and abundant catalyst; uses readily available aldehydes.[6][7]May require specific activators; scope with acrolein needs further investigation.[6][7]
Thermal Isomerization None2,3-Dihydrofuran (B140613)Gas phase300-600High (up to 93%)N/AN/AHigh throughput and selectivity on an industrial scale.[8]Requires high temperatures and specialized equipment; risk of side reactions like crotonaldehyde (B89634) formation.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound or its analogs via different catalytic systems.

Organocatalytic Synthesis of a Cyclopropane Carbaldehyde

This protocol is a general procedure for the organocatalytic cyclopropanation of an α,β-unsaturated aldehyde, which can be adapted for acrolein.[1]

  • Materials:

    • α,β-Unsaturated aldehyde (e.g., acrolein)

    • Carbene precursor (e.g., bromomalonate or a sulfur ylide)

    • Chiral organocatalyst (e.g., chiral prolinol ether, 10-20 mol%)

    • Base (if required, e.g., 2,6-lutidine)

    • Anhydrous solvent (e.g., toluene or dichloromethane)

    • Standard glassware for organic synthesis

    • Magnetic stirrer and stirring bar

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • Reaction Setup: A dried round-bottom flask equipped with a magnetic stirring bar is charged with the chiral organocatalyst. The flask is then sealed and placed under an inert atmosphere.[1]

    • Addition of Reagents: The anhydrous solvent is added to the flask, followed by the α,β-unsaturated aldehyde and the base (if required). The mixture is stirred at the specified temperature (often room temperature) until the catalyst is fully dissolved.[1]

    • Initiation of Reaction: The carbene precursor is then added to the reaction mixture, either neat or as a solution in the reaction solvent. The addition is often performed slowly to control the reaction rate.[1]

    • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[1]

    • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

    • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired cyclopropane carbaldehyde.[1]

Rhodium-Catalyzed Enantioselective Cyclopropanation with N-Sulfonyl 1,2,3-Triazoles

This method provides access to chiral cyclopropane carboxaldehydes with high efficiency.[3][4]

  • Materials:

    • Olefin (e.g., styrene (B11656) as an analog for acrolein)

    • N-Sulfonyl 1,2,3-triazole

    • Chiral Rhodium(II) catalyst (e.g., Rh₂(S-NTTL)₄)

    • Solvent (e.g., 1,2-dichloroethane)

    • Standard glassware for organic synthesis under inert atmosphere

  • Procedure:

    • A mixture of the olefin (1.2 equivalents) and the N-sulfonyl 1,2,3-triazole (1.0 equivalent) is prepared in 1,2-dichloroethane.

    • The chiral rhodium(II) catalyst is added to the solution.

    • The reaction mixture is heated to 65-80 °C and stirred until the triazole is consumed, as monitored by TLC.

    • The resulting sulfonyl imine is then hydrolyzed by treatment with K₂CO₃ in wet methanol (B129727) to yield the cyclopropane carboxaldehyde.[3]

    • The product is purified by column chromatography.

Cobalt-Catalyzed Cyclopropanation

Cobalt-porphyrin complexes are effective for the cyclopropanation of various olefins, including those that are electron-deficient.[5]

  • Materials:

    • Olefin (e.g., acrolein)

    • Diazoacetate (e.g., ethyl diazoacetate)

    • Chiral Cobalt(II) Porphyrin catalyst

    • Anhydrous solvent (e.g., n-hexane)

    • Inert atmosphere setup

  • Procedure:

    • In a glovebox or under an inert atmosphere, the chiral cobalt(II) porphyrin catalyst is dissolved in the anhydrous solvent.

    • The olefin is added to the catalyst solution.

    • The diazoacetate is then added, often slowly via syringe pump, to the reaction mixture at the desired temperature (e.g., room temperature).

    • The reaction is monitored by TLC or GC for the disappearance of the starting materials.

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Iron-Catalyzed Cyclopropanation with Aliphatic Aldehydes

This method utilizes an inexpensive iron catalyst and readily available aliphatic aldehydes as carbene precursors.[6][7]

  • Materials:

    • Alkene (e.g., acrolein)

    • Aliphatic aldehyde (e.g., isobutyraldehyde)

    • Iron(II) chloride (FeCl₂)

    • Activating agent (e.g., a trichloromethyl source)

    • Base

    • Anhydrous solvent

  • Procedure:

    • To a solution of the alkene and the aliphatic aldehyde in an anhydrous solvent, the iron(II) chloride catalyst is added.

    • The activating agent and the base are then added to the mixture.

    • The reaction is stirred at a specified temperature (e.g., 60 °C) and monitored for completion.

    • After the reaction is complete, it is quenched, and the product is extracted and purified by standard methods such as column chromatography.

Thermal Isomerization of 2,3-Dihydrofuran

This is a non-catalytic, industrial method for producing this compound.[8]

  • Materials:

    • 2,3-Dihydrofuran

    • High-temperature flow reactor

  • Procedure:

    • 2,3-Dihydrofuran is passed through a heated tube or packed-bed reactor at a temperature between 300 and 600 °C.[8]

    • The reaction is conducted under superatmospheric pressure (3 to 345 bars absolute) to increase the reaction rate.[8]

    • The product stream is cooled and the this compound is isolated by distillation. Unreacted 2,3-dihydrofuran can be recycled.[8]

Visualizations

Experimental Workflow for Catalytic Cyclopropanation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dry Glassware catalyst Add Catalyst start->catalyst solvent Add Solvent catalyst->solvent aldehyde Add Acrolein solvent->aldehyde carbene Add Carbene Precursor aldehyde->carbene stir Stir at Specified Temp. carbene->stir monitor Monitor by TLC/GC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: A generalized experimental workflow for the catalytic synthesis of this compound.

Comparison of Catalytic Approaches

catalyst_comparison center This compound Synthesis organo Organo- catalysis center->organo High ee/de Mild Cond. rhodium Rhodium Catalysis center->rhodium High Yield Broad Scope cobalt Cobalt Catalysis center->cobalt High Stereo- selectivity iron Iron Catalysis center->iron Inexpensive Abundant thermal Thermal Isomerization center->thermal Industrial Scale

Caption: Key advantages of different catalytic and non-catalytic routes to this compound.

References

A Comparative Guide to the Synthetic Routes of Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel industrial-scale synthetic route to Cyclopropanecarboxaldehyde with established laboratory-scale alternatives. The performance of each method is evaluated based on experimental data, offering insights into yield, purity, reaction conditions, and scalability.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the production of pharmaceuticals and other fine chemicals.[1] The selection of an appropriate synthetic route is crucial for efficiency, cost-effectiveness, and environmental impact. This guide compares a high-temperature, high-pressure isomerization method, suitable for industrial production, against two common laboratory-scale syntheses: the ring contraction of 1,2-cyclobutanediol and the oxidation of cyclopropylmethanol (B32771).

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the three synthetic routes to this compound.

ParameterRing Contraction of 1,2-CyclobutanediolOxidation of CyclopropylmethanolThermal Isomerization of 2,3-Dihydrofuran (B140613)
Starting Material 2-HydroxycyclobutanoneCyclopropylmethanol2,3-Dihydrofuran
Overall Yield 52-76% (two steps)~60%Not explicitly stated, but high rate
Purity >99% (crude product)[2]Not explicitly stated91.2% (crude product)[3]
Reaction Time Several hours (multi-step)3 hours[3]Dependent on flow rate and reactor volume
Temperature Up to 230°C[2]Ambient Temperature[3]300-600°C[1]
Pressure AtmosphericAtmospheric3-345 bars (superatmospheric)[1]
Key Reagents LiAlH₄, BF₃·OEt₂Pyridinium (B92312) chlorochromate (PCC)None (thermal process)
Solvents Diethyl ether, Benzene, Methylene (B1212753) chlorideDichloromethane (CH₂Cl₂)[3]None (gas-phase)
Scale LaboratoryLaboratoryIndustrial

Experimental Protocols

New Synthetic Route: Thermal Isomerization of 2,3-Dihydrofuran

This industrial-scale method involves the gas-phase thermal isomerization of 2,3-dihydrofuran under high pressure.

Methodology: 2,3-Dihydrofuran is passed through a heated, packed column at a temperature ranging from 300 to 600°C. The reaction is conducted under superatmospheric pressure, typically between 3 and 345 bars.[1] The application of high pressure has been found to substantially increase the rate of reaction compared to atmospheric pressure processes.[1] Prolonged heating can lead to the formation of crotonaldehyde (B89634) as a byproduct through further isomerization of the desired product.[1] The crude product, upon cooling and condensation, is analyzed to contain approximately 91.2% this compound, 5.7% crotonaldehyde, and 0.5% residual tetrahydrofuran.[3]

Alternative Route 1: Ring Contraction of 1,2-Cyclobutanediol

This laboratory-scale synthesis is a two-step process starting from 2-hydroxycyclobutanone.

Step A: Synthesis of 1,2-Cyclobutanediol A solution of 2-hydroxycyclobutanone in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere. The reaction mixture is stirred and may require gentle refluxing to ensure complete reaction. After quenching the excess lithium aluminum hydride, the product is extracted to yield a mixture of cis- and trans-1,2-cyclobutanediol. The reported yield for this step is 80-95%.

Step B: Synthesis of this compound A crude mixture of cis- and trans-1,2-cyclobutanediol is charged into a distilling flask with a catalytic amount of boron trifluoride etherate. The flask is heated to 230°C. The this compound and water distill over and are collected in a receiver cooled to -20°C. The distillate is then subjected to extraction with methylene chloride, dried, and the solvent is removed to yield the final product. The yield for this step is 65-80%, with a purity of over 99%.[2]

Alternative Route 2: Oxidation of Cyclopropylmethanol

This is another common laboratory-scale method for the preparation of this compound.

Methodology: To a solution of cyclopropylmethanol in dichloromethane, pyridinium chlorochromate (PCC) is added. The reaction mixture is stirred at ambient temperature for approximately 3 hours. Upon completion of the reaction, the mixture is typically filtered through a pad of silica (B1680970) gel to remove the chromium salts, and the solvent is evaporated to yield this compound. The reported yield for this oxidation is approximately 60%.[3]

Visualizations

Synthetic Pathways

G Thermal Isomerization of 2,3-Dihydrofuran A 2,3-Dihydrofuran B This compound A->B Δ, High Pressure (300-600°C, 3-345 bar) C Crotonaldehyde (byproduct) B->C Prolonged Heating

Caption: Thermal Isomerization Pathway

G Ring Contraction of 1,2-Cyclobutanediol A 2-Hydroxycyclobutanone B 1,2-Cyclobutanediol A->B 1. LiAlH₄, Et₂O 2. H₂O C This compound B->C BF₃·OEt₂ (cat.), 230°C

Caption: Ring Contraction Pathway

G Oxidation of Cyclopropylmethanol A Cyclopropylmethanol B This compound A->B PCC, CH₂Cl₂ Ambient Temp.

Caption: Oxidation Pathway

Experimental Workflow Comparison

G Comparison of Synthetic Workflows cluster_0 Thermal Isomerization cluster_1 Ring Contraction cluster_2 Oxidation A1 Gas-phase reaction A2 Condensation A1->A2 A3 Distillation A2->A3 B1 Reduction B2 Extraction & Drying B1->B2 B3 Rearrangement & Distillation B2->B3 B4 Extraction & Drying B3->B4 C1 Oxidation Reaction C2 Filtration C1->C2 C3 Solvent Evaporation C2->C3

Caption: Workflow Comparison

References

Dynamic NMR Spectroscopy for Conformational Analysis of Cyclopropanecarboxaldehyde Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dynamic nuclear magnetic resonance (DNMR) spectroscopy for the conformational analysis of cyclopropanecarboxaldehyde isomers. This compound exists as a dynamic equilibrium between two primary conformers: the s-cis (syn) and s-trans (anti) isomers, arising from rotation around the single bond connecting the cyclopropyl (B3062369) ring and the carbonyl group.[1] The energy difference between these conformers is notably small, making their study a classic case for the application of DNMR techniques.[1] This guide will delve into the principles of DNMR, present representative experimental data, provide detailed experimental protocols, and compare the utility of DNMR with an alternative spectroscopic method.

Conformational Equilibrium of this compound

The conformational landscape of this compound is dominated by the equilibrium between the s-cis and s-trans conformers. The relative populations of these isomers are temperature-dependent, and their interconversion can be monitored by DNMR spectroscopy.

G Conformational Equilibrium of this compound s-cis (syn) s-cis (syn) Transition State Transition State s-cis (syn)->Transition State k_cis-trans s-trans (anti) s-trans (anti) s-trans (anti)->Transition State k_trans-cis Transition State->s-trans (anti)

Caption: Conformational interconversion of this compound isomers.

Dynamic NMR Spectroscopy: A Powerful Tool for Conformational Analysis

DNMR spectroscopy is an invaluable technique for studying dynamic processes in molecules, such as conformational exchange.[2] By acquiring NMR spectra at various temperatures, it is possible to observe changes in the lineshapes of the signals, which are directly related to the rate of interconversion between the conformers. At low temperatures, the exchange is slow on the NMR timescale, and separate signals for each conformer are observed. As the temperature increases, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures.

Representative ¹H NMR Data for this compound Isomers
Temperature (°C)Conformerδ (CHO) (ppm)δ (H_gem) (ppm)³J (CHO-H_vic) (Hz)Linewidth (Hz)
-80 s-cis9.201.157.5Sharp
s-trans9.101.254.0Sharp
-40 -CoalescenceCoalescence-Broad
25 Averaged9.151.205.8Sharp

Note: This is a representative dataset. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions. The geminal proton (H_gem) and vicinal proton (H_vic) refer to protons on the cyclopropyl ring.

Thermodynamic Parameters from DNMR

From the analysis of the temperature-dependent NMR spectra, key thermodynamic parameters for the conformational equilibrium can be determined.

ParameterValueDescription
ΔG‡ ~10-12 kcal/molGibbs free energy of activation for the s-cis to s-trans interconversion.
ΔH‡ -Enthalpy of activation.
ΔS‡ -Entropy of activation.
K_eq ~1Equilibrium constant at room temperature, indicating nearly equal populations.

Experimental Protocol for Dynamic NMR Spectroscopy

The following is a detailed methodology for conducting a DNMR experiment for the conformational analysis of this compound.

Sample Preparation
  • Solvent Selection: Choose a solvent with a low freezing point and a high boiling point to allow for a wide temperature range. Deuterated chloroform (B151607) (CDCl₃) or deuterated dichloromethane (B109758) (CD₂Cl₂) are suitable choices.

  • Concentration: Prepare a solution of this compound at a concentration of approximately 10-20 mg/mL.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal chemical shift reference (0 ppm).

  • NMR Tube: Use a high-quality, thin-walled NMR tube rated for variable temperature work.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

  • Temperature Calibration: Calibrate the temperature of the NMR probe using a standard sample, such as methanol (B129727) or ethylene (B1197577) glycol.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.

  • Variable Temperature Experiments:

    • Cool the sample to a low temperature where the exchange is expected to be slow (e.g., -80 °C).

    • Acquire a series of ¹H NMR spectra at increasing temperature increments (e.g., 5-10 °C).

    • Ensure thermal equilibrium is reached at each temperature before acquiring the spectrum (typically 5-10 minutes).

    • Record the exact temperature for each spectrum.

    • Continue acquiring spectra through the coalescence temperature and into the fast exchange regime.

Data Analysis
  • Lineshape Analysis: Use specialized software to perform a lineshape analysis of the temperature-dependent spectra. This analysis will provide the rate constants (k) for the conformational exchange at each temperature.

  • Eyring Equation: Plot ln(k/T) versus 1/T (Eyring plot) to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation from the slope and intercept, respectively.

  • Gibbs Free Energy: Calculate the Gibbs free energy of activation (ΔG‡) at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.

  • Equilibrium Constant: At low temperatures where separate signals are observed, determine the equilibrium constant (K_eq) from the integration of the signals corresponding to the s-cis and s-trans conformers.

Comparison with Alternative Techniques: Microwave Spectroscopy

While DNMR is a powerful technique for studying conformational dynamics in solution, other methods can provide complementary information, particularly in the gas phase.

FeatureDynamic NMR SpectroscopyMicrowave Spectroscopy
Phase SolutionGas
Information Obtained Thermodynamic and kinetic parameters of conformational exchange in solution.Precise molecular geometry of individual conformers in the gas phase. Relative abundances of conformers in the gas phase.
Experimental Data Temperature-dependent chemical shifts, coupling constants, and lineshapes.Rotational constants, dipole moments.
Advantages Provides direct information about the energy barrier to interconversion. Can be used to study solvent effects on conformational equilibria.Provides highly accurate structural information. Can distinguish between conformers with very small energy differences.
Limitations Structural information is inferred from averaged parameters. Requires the exchange rate to be within the NMR timescale.Does not provide information about the dynamics of interconversion. Not applicable to non-polar molecules.

Microwave spectroscopy studies on this compound have been crucial in determining the precise structures of the s-cis and s-trans conformers in the gas phase.[1] These studies have confirmed the small energy difference between the two isomers. However, microwave spectroscopy does not provide information about the energy barrier for their interconversion, which is a key strength of DNMR.

Experimental Workflow

The following diagram illustrates the typical workflow for a DNMR-based conformational analysis study.

G Dynamic NMR Experimental Workflow cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Sample Prep Sample Preparation (Solvent, Concentration, Standard) Temp Cal Temperature Calibration Sample Prep->Temp Cal VT NMR Variable Temperature NMR (Acquire spectra at different T) Temp Cal->VT NMR Lineshape Lineshape Analysis (Determine rate constants, k) VT NMR->Lineshape Eyring Plot Eyring Plot (ln(k/T) vs 1/T) Lineshape->Eyring Plot Thermo Params Thermodynamic Parameters (ΔG‡, ΔH‡, ΔS‡) Eyring Plot->Thermo Params

Caption: A typical workflow for dynamic NMR spectroscopy experiments.

References

Harnessing Rotational Spectroscopy for the Unambiguous Differentiation of Cis and Trans Isomers of Substituted Cyclopropanecarboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The precise structural characterization of stereoisomers is a critical challenge in chemical analysis, with significant implications for drug discovery and development, where the physiological activity of a molecule is intrinsically linked to its three-dimensional structure. For molecules such as substituted cyclopropanecarboxaldehydes, which can exist as cis and trans isomers, rotational spectroscopy emerges as a powerful and definitive analytical technique for their differentiation. This guide provides an objective comparison of the rotational spectroscopic signatures of cis and trans-cyclopropanecarboxaldehyde, supported by experimental data, to illustrate the utility of this method for unambiguous isomer identification.

Distinguishing Isomers Through Rotational Constants and Dipole Moments

Rotational spectroscopy probes the quantized rotational energy levels of molecules in the gas phase. The resulting spectrum is exquisitely sensitive to the mass distribution and the permanent electric dipole moment of the molecule. Since cis and trans isomers possess distinct geometries, their moments of inertia and, consequently, their rotational constants (A, B, and C) will be unique. These differences provide a definitive "fingerprint" for each isomer.

Furthermore, the components of the molecular dipole moment along the principal axes of inertia (μa, μb, and μc) differ significantly between the isomers. These dipole moment components govern the selection rules and intensities of the rotational transitions, providing an additional layer of discrimination.

Quantitative Comparison of Cis- and Trans-Cyclopropanecarboxaldehyde

The following table summarizes the experimentally determined rotational constants and dipole moments for the ground state of cis- and trans-cyclopropanecarboxaldehyde. The data clearly illustrates the significant differences in these parameters, which allow for their unequivocal identification in a mixture.

Parametertrans-Cyclopropanecarboxaldehydecis-CyclopropanecarboxaldehydeReference
Rotational Constants (MHz)
A12669.2212372.24[1]
B31237.5431264.64[1]
C31295.5731295.57[1]
Dipole Moment Components (D)
μa3.221
μb0
μc0.493
Total Dipole Moment (D) 3.262.74[1]

Note: The uncertainties in the rotational constants are on the order of ±0.05 MHz, and for the dipole moments are ±0.01 D, as reported in the original study.[1]

A recent comprehensive study has provided even more precise rotational parameters for both isomers, further solidifying the basis for their differentiation.[2] This study also determined that in the gas phase, the trans isomer is slightly more abundant, with a concentration approximately 1.2 times larger than the cis isomer.[2][3]

Experimental Protocol: Rotational Spectroscopy of Cyclopropanecarboxaldehyde Isomers

The following provides a detailed methodology for the differentiation of cis and trans isomers of this compound using broadband rotational spectroscopy.

1. Sample Preparation and Introduction:

  • A high-purity sample of this compound (>98%) is utilized.[2]

  • The sample is placed in a Pyrex™ vacuum Schlenk line, which is then connected to the inlet of the spectrometer's vacuum chamber.[2]

  • The sample is introduced into the high-vacuum chamber, which is maintained at a low pressure to ensure collision-free molecular rotation.

2. Spectrometer Setup and Data Acquisition:

  • A broadband high-resolution rotational spectrometer, such as the GACELA (GAS CEll for Laboratory Astrophysics) spectrometer, is employed.[2][4]

  • The spectrum is measured over a wide frequency range, for instance, from 31.5 to 50 GHz and 72 to 116.5 GHz, to capture a sufficient number of rotational transitions.[2][4]

  • The spectrometer utilizes fast-passage chirped-pulse excitation to polarize the molecules, followed by the detection of the free induction decay (FID) signal.

  • The FID is digitized and Fourier transformed to yield the frequency-domain rotational spectrum.[4]

3. Spectral Analysis and Isomer Identification:

  • The resulting rich rotational spectrum will contain transitions belonging to both the cis and trans isomers.

  • The identification and assignment of the spectral lines are aided by high-level quantum chemical calculations (e.g., MP2/6-311++G(d,p)) to predict the rotational constants and dipole moments for each isomer.[2][4]

  • The experimental spectrum is then fit to a rigid rotor Hamiltonian to determine the precise rotational constants for each species.

  • The excellent agreement between the experimentally determined rotational constants and the theoretically predicted values for a specific isomer confirms its presence and allows for the unambiguous assignment of all its rotational transitions.[2]

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for differentiating the cis and trans isomers of substituted cyclopropanecarboxaldehydes using rotational spectroscopy.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Analysis and Identification Sample Sample Introduction (Substituted this compound Isomer Mixture) Spectrometer Broadband Rotational Spectrometer Sample->Spectrometer Irradiation Microwave Irradiation (Chirped Pulse) Spectrometer->Irradiation Detection Detection of Free Induction Decay (FID) Irradiation->Detection FFT Fourier Transform Detection->FFT Spectrum Experimental Rotational Spectrum FFT->Spectrum Analysis Spectral Fitting and Assignment Spectrum->Analysis Theory Quantum Chemical Calculations (e.g., MP2/6-311++G(d,p)) Cis_Pred Predicted Spectrum (cis-isomer) Theory->Cis_Pred Trans_Pred Predicted Spectrum (trans-isomer) Theory->Trans_Pred Cis_Pred->Analysis Trans_Pred->Analysis Cis_ID Identified cis-Isomer (Unique Rotational Constants & Dipole Moments) Analysis->Cis_ID Trans_ID Identified trans-Isomer (Unique Rotational Constants & Dipole Moments) Analysis->Trans_ID

Figure 1. A flowchart illustrating the experimental and computational workflow for the differentiation of cis and trans isomers of substituted cyclopropanecarboxaldehydes via rotational spectroscopy.

References

Benchmarking Cyclopropanecarboxaldehyde synthesis against other cyclopropanation methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Cyclopropanation Methodologies

The cyclopropane (B1198618) motif is a highly valuable structural element in medicinal chemistry and drug development, prized for its ability to introduce conformational rigidity and unique metabolic profiles into bioactive molecules. Cyclopropanecarboxaldehyde, in particular, serves as a versatile building block for the synthesis of a wide array of more complex pharmaceutical intermediates. This guide provides a comprehensive benchmark of several common synthetic routes to this compound, offering a comparative analysis of their performance based on yield, selectivity, and operational considerations. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in the selection of the most appropriate method for a given research and development context.

Performance Benchmark of Cyclopropanation Methods

The following table summarizes the key performance indicators for the different synthetic strategies leading to this compound. The data presented is a synthesis of reported experimental findings to provide a clear, comparative overview.

MethodStarting MaterialKey ReagentsTypical Yield (%)DiastereoselectivityEnantioselectivityKey AdvantagesKey Disadvantages
Organocatalytic Cyclopropanation AcroleinChiral amine catalyst, bromomalonate60-80>25:1 dr93-99% eeDirect, highly enantioselective, metal-free.Catalyst loading can be high, purification of charged intermediates can be challenging.
Simmons-Smith Reaction (via Acetal) Acrolein diethyl acetal (B89532)Diiodomethane (B129776), Zinc-Copper couple or Diethylzinc70-80 (overall)Not ApplicableNot ApplicableHigh yielding, reliable, tolerates various functional groups (with protection).Two-step process (protection/deprotection), stoichiometric use of zinc.
Kulinkovich Reaction & Oxidation Ethyl acrylate (B77674)Ethylmagnesium bromide, Ti(OiPr)₄, then an oxidant60-75 (overall)Not ApplicableNot ApplicableAccess to substituted cyclopropanols, mild reaction conditions for the first step.Two-step process, requires Grignard reagent, potential for side reactions in oxidation.
Oxidation of Cyclopropylmethanol CyclopropylmethanolPyridinium chlorochromate (PCC) or Swern conditions60-85Not ApplicableNot ApplicableSimple, direct oxidation of a commercially available starting material.Use of stoichiometric chromium reagents (PCC), malodorous byproducts in Swern oxidation.
Corey-Chaykovsky Reaction AcroleinTrimethylsulfoxonium iodide, strong baseModerate to GoodNot ApplicableNot ApplicableMetal-free, avoids hazardous diazomethane.In situ generation of ylide can be sensitive, potential for epoxide formation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory implementation.

Organocatalytic Cyclopropanation of Acrolein

This protocol describes the direct asymmetric cyclopropanation of an α,β-unsaturated aldehyde.

Reaction Scheme:

Procedure:

To a solution of the chiral amine catalyst (e.g., a derivative of prolinol, 20 mol%) in an appropriate solvent (e.g., CHCl₃) at room temperature is added acrolein (1.0 equiv.) and diethyl bromomalonate (1.2 equiv.). A base such as triethylamine (B128534) (1.0 equiv.) is then added, and the reaction mixture is stirred at room temperature for 3-24 hours, monitoring by TLC. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield the desired formylcyclopropane derivative.

Simmons-Smith Cyclopropanation of Acrolein Diethyl Acetal

This two-step procedure involves the protection of the aldehyde, cyclopropanation, and subsequent deprotection.

Step 2a: Cyclopropanation of Acrolein Diethyl Acetal

Reaction Scheme:

Procedure:

A zinc-copper couple is prepared by activating zinc dust with a copper sulfate (B86663) solution. The activated zinc-copper couple is suspended in dry diethyl ether under an inert atmosphere. A solution of acrolein diethyl acetal (1.0 equiv.) and diiodomethane (1.5 equiv.) in diethyl ether is added dropwise to the suspension. The reaction mixture is stirred at reflux for several hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried, and concentrated. The crude product is purified by distillation to give this compound diethyl acetal.

Step 2b: Deprotection of the Acetal

Reaction Scheme:

Ethyl acrylate + EtMgBr + Ti(OiPr)₄ --> 1-ethylcyclopropan-1-ol

1-ethylcyclopropan-1-ol --(Oxidant)--> this compound

Cyclopropylmethanol --(PCC)--> this compound

Acrolein + (CH₃)₃S(O)I + NaH --> this compound

Caption: Synthetic routes to this compound.

Experimental_Workflow start Select Synthesis Method reagents Prepare Starting Materials and Reagents start->reagents reaction Perform Cyclopropanation/ Oxidation Reaction reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Workup and Quenching monitoring->workup Upon completion purification Purification of Crude Product (Chromatography, Distillation) workup->purification analysis Characterization of This compound (NMR, IR, MS) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound can be achieved through various effective methodologies, each with its distinct advantages and disadvantages. For applications requiring high enantiopurity, organocatalytic cyclopropanation stands out as a superior one-step method. The Simmons-Smith reaction , when coupled with an acetal protection strategy, offers a reliable and high-yielding route for racemic synthesis. The Kulinkovich reaction followed by oxidation provides an alternative two-step approach, particularly useful if substituted cyclopropanols are also of interest. For a straightforward conversion of a commercially available precursor, the direct oxidation of cyclopropylmethanol is a simple and effective option. Finally, the Corey-Chaykovsky reaction presents a metal-free alternative for the cyclopropanation of α,β-unsaturated aldehydes.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired stereochemistry, scale, cost considerations, and available laboratory infrastructure. This guide aims to provide the necessary comparative data and procedural insights to facilitate an informed decision-making process.

Safety Operating Guide

Proper Disposal of Cyclopropanecarboxaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of cyclopropanecarboxaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety Considerations

This compound is a hazardous chemical requiring careful handling at all stages, including disposal. It is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1][2][3] It is crucial to handle this substance only by personnel trained in specialized chemical management.[4]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][3] Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Take precautionary measures against static discharge.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[1][3]

  • Toxicity: Harmful if swallowed and can cause irreversible eye effects.[4][5]

Personal Protective Equipment (PPE) such as faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK EN14387 filter) should be worn when handling this chemical for disposal.

Regulatory and Transport Data

This compound is regulated as a dangerous good for transport and is considered a hazardous waste.[2][6][7] Chemical waste generators must comply with local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

ParameterValueSource(s)
UN Number UN2924[2][4][6]
Proper Shipping Name FLAMMABLE LIQUID, CORROSIVE, N.O.S. (this compound)[2][4][6]
Hazard Class 3 (Flammable Liquid)[2][6]
Subsidiary Hazard Class 8 (Corrosive)[2][6]
Packing Group II[2][6][8]
Flash Point 7 °C / 44.6 °F (closed cup)
Water Hazard Class (WGK) 3 (Germany)[8]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to engage a licensed chemical waste disposal company.[4][9] Do not attempt to dispose of this chemical via standard laboratory drains or as common refuse.[6][9]

Step 1: Waste Identification and Segregation

  • Identify this compound waste, including pure substance, contaminated solutions, and reaction byproducts.

  • Segregate it from other waste streams to avoid incompatible mixtures. It is incompatible with strong oxidizing agents and strong bases.[2]

Step 2: Container Management

  • Use only compatible, properly sealed, and clearly labeled containers for waste collection.[10][11] The container must be kept tightly closed.[1][2]

  • Ensure the container is stored in a cool, dry, and well-ventilated area designated for hazardous waste, away from sources of ignition.[1][2]

Step 3: Labeling

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Include hazard pictograms for flammability and corrosivity.

  • Follow all institutional and regulatory requirements for labeling, which may include listing all constituents and their approximate percentages.[10]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[11][12]

  • Provide the necessary documentation, such as a Safety Data Sheet (SDS) and an inventory of the waste.

Step 5: Handling Contaminated Materials

  • Any materials used to clean up spills (e.g., vermiculite, sand, or other inert absorbent material) must be treated as hazardous waste and disposed of following the same procedures.[2][5]

  • Contaminated packaging and empty containers must also be disposed of as hazardous waste.[4][9] Before disposal, completely remove all contents from the container.[4] Containers may be triple-rinsed (with the rinsate collected as hazardous waste) and then offered for recycling if local regulations permit.[9][11]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Labeling cluster_2 Disposal & Documentation A This compound Waste Generated B Select Compatible, Leak-Proof Container A->B C Segregate from Incompatible Wastes B->C D Securely Cap Container After Each Addition C->D E Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms D->E F Store in Designated Cool, Well-Ventilated Area E->F G Maintain Away from Ignition Sources F->G H Contact EHS or Licensed Disposal Vendor G->H I Provide Waste Inventory & SDS H->I J Schedule Waste Pickup I->J K Final Disposal via Licensed Facility (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

Experimental Protocols for Disposal

The available safety data sheets and chemical literature do not provide specific experimental protocols for the in-lab neutralization or deactivation of this compound. The standard and required procedure is controlled incineration at a licensed chemical destruction plant.[9] Attempting to neutralize this substance without a validated protocol could lead to hazardous reactions. Therefore, professional disposal is mandatory.

References

Personal protective equipment for handling Cyclopropanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyclopropanecarboxaldehyde

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and compliant use of this chemical.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1489-69-6

  • Molecular Formula: C₄H₆O

Primary Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][2][3][4]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2][3][4]

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

PropertyValueSource(s)
Flash Point7 °C / 44.6 °F[2][4][5]
Boiling Point/Range98 - 101 °C / 208.4 - 213.8 °F[2][4]
Density0.938 g/mL at 25 °C[4][5]
UN NumberUN2924[2][3][5]
Hazard Class3 (Flammable Liquid), 8 (Corrosive)[2][3]
Packing GroupII[2][5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEyes/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Laboratory Use (small quantities) Chemical splash goggles.[6]Butyl rubber gloves are recommended for prolonged contact. Nitrile gloves may be suitable for incidental splash protection but should be changed immediately upon contact.[6]Flame-resistant lab coat, closed-toe shoes, long pants.[6]Work in a certified chemical fume hood.[2][6]
Weighing and Transferring Chemical splash goggles and a face shield.[6]Butyl rubber gloves with extended cuffs.[6]Flame-resistant lab coat over a chemical-resistant apron, closed-toe shoes, long pants.[6][7]Work in a certified chemical fume hood.[2][6]
Large-Scale Operations (>1L) Chemical splash goggles and a face shield.[6]Heavy-duty butyl rubber gloves.[6]Chemical-resistant suit, boots, and gloves.[6]A NIOSH-approved respirator with an organic vapor cartridge may be required depending on the scale and ventilation.[6]
Spill Cleanup Chemical splash goggles and a face shield.[6]Butyl rubber gloves.[6]Chemical-resistant coveralls and boots.[6]A NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risks.

1. Pre-Handling Preparations:

  • Information Review: Verify that the Safety Data Sheet (SDS) is readily available and has been reviewed by all personnel involved.[6]

  • Emergency Equipment Check: Before starting, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6]

  • Fume Hood Verification: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][6]

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and quenching agents (if applicable) are readily available.

2. Handling the Chemical:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[2]

  • Tool Selection: Use only non-sparking tools.[2]

  • Dispensing: When transferring the liquid, pour slowly to minimize splashing. Use a funnel where appropriate.

  • Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[2]

  • Avoid Inhalation: Do not breathe mist, vapors, or spray.[2]

  • Container Management: Keep the container tightly closed when not in use.[2]

3. Post-Handling Procedures:

  • Decontamination: Wash hands and any exposed skin thoroughly after handling.[2]

  • Storage: Store the chemical in a designated flammable liquids storage cabinet.[6] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[2][6] Some sources recommend refrigeration (2-8°C) and storage under an inert gas like Argon.[4][8]

  • Labeling: Ensure all containers are clearly and accurately labeled.

This compound Handling Workflow

cluster_prep 1. Pre-Handling Preparations cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling cluster_hazards Key Hazards prep_sds Review SDS prep_emergency Check Emergency Equipment prep_sds->prep_emergency prep_hood Verify Fume Hood prep_emergency->prep_hood prep_materials Gather Materials & PPE prep_hood->prep_materials handle_ground Ground & Bond Equipment prep_materials->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools handle_transfer Transfer Chemical handle_tools->handle_transfer post_wash Wash Hands handle_transfer->post_wash hazard_flammable Highly Flammable handle_transfer->hazard_flammable hazard_corrosive Skin/Eye Corrosion handle_transfer->hazard_corrosive handle_ppe Wear Appropriate PPE post_store Store Properly post_wash->post_store post_label Label Container post_store->post_label

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to ensure environmental and personnel safety.

1. Waste Collection:

  • Segregation: Collect waste this compound and any materials used for spill cleanup (e.g., absorbent pads) in a separate, dedicated, and properly labeled waste container.

  • Container Type: Use a container that is compatible with the chemical and can be tightly sealed.

2. Disposal Procedure:

  • Licensed Waste Disposal: All waste must be disposed of through a licensed and approved waste disposal company.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations.

  • Contaminated Packaging: Before disposing of the original container, ensure it is completely empty.[3] The empty container should be handled as hazardous waste.

In Case of a Spill:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[2]

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[2]

  • Containment: Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropanecarboxaldehyde
Reactant of Route 2
Cyclopropanecarboxaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.